Glufosinate-Ammonium
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ... |
|---|---|
CAS No. |
73777-50-1 |
Molecular Formula |
C5H15N2O4P |
Molecular Weight |
198.16 g/mol |
IUPAC Name |
azanium 2-amino-4-[hydroxy(methyl)phosphoryl]butanoate |
InChI |
InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3 |
InChI Key |
ZBMRKNMTMPPMMK-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CCC(C(=O)[O-])N)O.[NH4+] |
Color/Form |
White to light yellow crystalline powder |
density |
1.4 g/ml at 20 °C |
melting_point |
215 °C |
Other CAS No. |
77182-82-2 |
physical_description |
White to light yellow solid; [HSDB] |
Pictograms |
Irritant; Health Hazard |
Related CAS |
51276-47-2 (Parent) |
shelf_life |
Stable /with exposure to/ light. |
solubility |
Water solubility 1370 g/l (+/- 11%) In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014 In water, 1,370 g/l @ 22 °C |
Synonyms |
2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Discovery and History of Glufosinate-Ammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glufosinate-ammonium, the ammonium salt of the amino acid phosphinothricin, is a widely utilized broad-spectrum herbicide with a unique mode of action. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, from its natural origins to its synthesis and the advent of herbicide-resistant crops. The document details the key scientific experiments that elucidated its mechanism of action, presents quantitative data in a structured format, and offers diagrams to illustrate critical pathways and processes.
Discovery of a Natural Herbicide
The journey of this compound begins with the discovery of a naturally occurring compound. In the 1960s and early 1970s, independent research groups in Germany and Japan made a significant finding. Scientists at the University of Tübingen and the Meiji Seika Kaisha Company discovered that certain species of soil bacteria, Streptomyces viridochromogenes and Streptomyces hygroscopicus, produce a tripeptide with inhibitory effects on bacteria.[1][2][3] This tripeptide was named bialaphos.[1][4][5]
Bialaphos is composed of two L-alanine residues and a unique amino acid analogue of glutamate, which was named phosphinothricin.[1][4][6] Further investigation revealed that phosphinothricin is the active component responsible for the biological activity. It was found to be a potent inhibitor of the enzyme glutamine synthetase.[1] In 1976, greenhouse tests confirmed the herbicidal activity of phosphinothricin.[7]
From Natural Product to Commercial Herbicide: A Historical Timeline
The transition from the discovery of phosphinothricin to the commercialization of this compound involved key milestones in chemical synthesis and agricultural biotechnology.
| Year | Key Development | Significance |
| 1960s-Early 1970s | Discovery of bialaphos and phosphinothricin from Streptomyces species.[1] | Identification of a novel, naturally occurring herbicidal compound. |
| 1970s | Scientists at Hoechst synthesize the racemic mixture of phosphinothricin, termed glufosinate.[1] | Paved the way for large-scale production of the herbicide. |
| 1984 | Glufosinate is first registered for use as a herbicide.[8] | Commercial introduction of a new mode of action herbicide. |
| Late 1980s | Discovery of the bar and pat genes in Streptomyces species, which confer resistance to phosphinothricin.[1][9] | Enabled the development of genetically modified, glufosinate-resistant crops. |
| 1995 | The first glufosinate-resistant crop, canola, is brought to market.[1] | Marked the beginning of the use of glufosinate in conjunction with herbicide-tolerant crops. |
| 1997 | Glufosinate-resistant corn is introduced.[1] | Expansion of the technology to a major global crop. |
| 2004 | Glufosinate-resistant cotton becomes available.[1] | Further diversification of glufosinate-tolerant crop offerings. |
| 2011 | Glufosinate-resistant soybeans are introduced.[1] | Application of the technology to another key agricultural commodity. |
Mode of Action: Inhibition of Glutamine Synthetase
This compound's efficacy as a herbicide stems from its targeted inhibition of a crucial plant enzyme, glutamine synthetase (GS).[7][10] This enzyme plays a central role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia into glutamine.[1][7]
The inhibition of GS by phosphinothricin is an irreversible process.[1] Phosphinothricin acts as a structural analog of glutamate and binds to the glutamate-binding site of the enzyme.[1][2] The enzyme then phosphorylates phosphinothricin, but the subsequent step of ammonia incorporation is blocked.[2] This leads to the irreversible inactivation of the enzyme.[2]
The consequences of GS inhibition are twofold and lead to rapid plant death:
-
Ammonia Accumulation: The blockage of ammonia assimilation leads to a rapid and toxic buildup of ammonia within the plant cells, particularly in the thylakoid lumen.[1] This accumulation is detectable within one hour of glufosinate application.[1]
-
Disruption of Photosynthesis: The high levels of ammonia uncouple photophosphorylation, the process that generates ATP during photosynthesis.[1] This disruption leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and the destruction of cell membranes.[1][11]
Glufosinate is a contact herbicide, meaning it is primarily effective on the parts of the plant it directly touches.[7][12] It has limited systemic action within the plant.[1]
Caption: this compound's mode of action, from enzyme inhibition to plant death.
Chemical Synthesis of this compound
The commercial production of this compound relies on chemical synthesis to produce the racemic mixture of D- and L-phosphinothricin. While various synthetic routes have been developed, a common approach involves the Strecker synthesis.
One described synthesis process is as follows:
-
Reaction of Phosphorus Trichloride, Chloromethane, and Aluminum Trichloride: These reactants are mixed to form a complex intermediate.[13]
-
Formation of Diethyl Methylphosphonate: The intermediate is processed to yield Diethyl Methylphosphonate.[13]
-
Reaction with Acrylaldehyde: Diethyl Methylphosphonate reacts with acrylaldehyde to produce a phosphorus aldehyde.[13]
-
Strecker Reaction: The phosphorus aldehyde then undergoes a Strecker reaction with an amino cyanide source.[13]
-
Hydrolysis and Purification: The resulting product is hydrolyzed and purified to yield glufosinate, which is then converted to the ammonium salt.[13]
Another patented method involves the reaction of diethyl methylphosphite with acrolein, followed by a reaction with sodium cyanide, ammonium chloride, and ammonia water, and subsequent hydrolysis.[14]
References
- 1. Glufosinate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zellbio.eu [zellbio.eu]
- 5. Bialaphos - Wikipedia [en.wikipedia.org]
- 6. Bialaphos | C11H22N3O6P | CID 5462314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agriculture.basf.com [agriculture.basf.com]
- 8. CN102399239A - Synthesis method of this compound and analogue - Google Patents [patents.google.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 11. This compound: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fbn.com [fbn.com]
- 13. agrofarmchemical.com [agrofarmchemical.com]
- 14. CN112358499A - Synthesis method of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Mode of Action of Glufosinate-Ammonium on Glutamine Synthetase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glufosinate-ammonium, a broad-spectrum herbicide, exerts its phytotoxic effects through the potent and specific inhibition of glutamine synthetase (GS), a pivotal enzyme in plant nitrogen metabolism. This guide provides a comprehensive technical overview of the molecular interactions, biochemical consequences, and methodologies used to study this critical mode of action. By inhibiting GS, this compound triggers a cascade of events, including the rapid accumulation of toxic ammonia, depletion of essential amino acids, and the generation of reactive oxygen species (ROS), ultimately leading to rapid cell death. This document details the kinetic parameters of this inhibition, presents quantitative data on its metabolic impact, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows.
Introduction: The Central Role of Glutamine Synthetase
Glutamine synthetase (GS) is a ubiquitous enzyme that plays a central role in the assimilation and recycling of ammonia in plants. It catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine, a key nitrogen donor for the biosynthesis of other amino acids, nucleotides, and various nitrogenous compounds.[1][2] In plants, GS is crucial for assimilating ammonia derived from nitrate reduction, photorespiration, and protein catabolism.[3] Given its essential role, GS is a prime target for the development of herbicides.
Molecular Mechanism of this compound Action
Glufosinate, the active component of this compound, is a structural analog of glutamate.[4] Its herbicidal activity stems from its ability to act as a potent inhibitor of glutamine synthetase.
Competitive and Irreversible Inhibition
Glufosinate acts as a competitive inhibitor with respect to glutamate, binding to the same active site on the glutamine synthetase enzyme.[3] The inhibition is a two-step process: glufosinate initially binds to the glutamate-binding site. The enzyme then phosphorylates glufosinate, forming a stable, phosphorylated intermediate that remains tightly bound to the active site.[3] This phosphorylation step renders the inhibition effectively irreversible, leading to a "suicide inhibition" mechanism.[1]
Kinetic Parameters of Inhibition
The efficacy of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The affinity of an enzyme for its substrate is denoted by the Michaelis constant (Km).
| Parameter | Value | Organism/Tissue | Reference |
| Ki (Glufosinate) | 6.5 µM | Asparagus mesophyll cells | N/A |
| Km (Glutamate) | 2 mM | Mouse spinal cord |
Structural Insights into Binding
Homology modeling and structural studies have identified key amino acid residues within the active site of glutamine synthetase that are crucial for glufosinate binding. In Zea mays, residues at positions 131, 192, 249, 291, 311, and 332 are involved in the interaction with glufosinate.[5] The high degree of conservation of these residues across different plant species underscores the broad-spectrum activity of the herbicide.[6]
Biochemical Consequences of Glutamine Synthetase Inhibition
The inhibition of glutamine synthetase by this compound triggers a series of profound and detrimental biochemical changes within the plant cell.
Ammonia Accumulation
The primary and most immediate consequence of GS inhibition is the rapid and toxic accumulation of ammonia.[7] Unable to be assimilated into glutamine, free ammonia builds up to levels that can be over 100 times higher than in untreated cells.[8] This hyperammonemia disrupts cellular pH gradients, uncouples photophosphorylation, and directly damages cell membranes.
Depletion of Glutamine and Glutamate
The blockage of the GS-catalyzed reaction leads to a significant depletion of glutamine and, subsequently, other amino acids for which glutamine is a nitrogen donor.[7] Glutamate levels also decrease as its conversion is halted.[5] This amino acid starvation disrupts protein synthesis and overall cellular metabolism.
Generation of Reactive Oxygen Species (ROS)
Recent research has highlighted the critical role of reactive oxygen species (ROS) in the rapid phytotoxic action of glufosinate.[9][10] The inhibition of GS disrupts the photorespiratory cycle, a major pathway for dissipating excess light energy. This disruption, coupled with the uncoupling of photosynthesis by ammonia, leads to an over-reduction of the photosynthetic electron transport chain.[10] Consequently, molecular oxygen acts as an alternative electron acceptor, generating superoxide radicals, hydrogen peroxide, and other highly damaging ROS.[9] This oxidative burst leads to lipid peroxidation, membrane damage, and rapid cell death.[3]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies, illustrating the impact of glufosinate on glutamine synthetase activity and key metabolites.
Inhibition of Glutamine Synthetase Activity
| Plant Species | Glufosinate Concentration | Time After Treatment | % Inhibition of GS Activity | Reference |
| Velvetleaf (Abutilon theophrasti) | 160 g ai/ha | 8 hours | >80% | [8] |
| Velvetleaf (Abutilon theophrasti) | 320 g ai/ha | 8 hours | >80% | [8] |
| Amaranthus palmeri | 140 g ha⁻¹ (Midday) | 2 hours | >95% | [1] |
| Amaranthus palmeri | 140 g ha⁻¹ (Dusk) | 2-24 hours | 82% (max) | [1] |
| Lolium multiflorum (Susceptible) | 63.42 µM (IC50) | In vitro | 50% | [5] |
| Lolium multiflorum (Resistant Biotype 1) | 68.53 µM (IC50) | In vitro | 50% | [5] |
| Lolium multiflorum (Resistant Biotype 2) | 61.12 µM (IC50) | In vitro | 50% | [5] |
Ammonia Accumulation
| Plant Species | Glufosinate Treatment | Time After Treatment | Ammonia Level (relative to control) | Reference |
| Velvetleaf (Abutilon theophrasti) | 160 g/ha (applied at 2 pm) | 72 hours | Significantly higher than 10 pm application | [8] |
| Cotton, B. decumbens, I. grandifolia | 0.4 kg a.i. ha-1 | 2 days | Increased levels in all species |
Glutamate and Glutamine Depletion
| Plant Species | Glufosinate Treatment | Time After Treatment | Change in Metabolite Levels | Reference |
| Lolium multiflorum (Susceptible) | 560 g ai/ha | 24 hours | Glutamate and Glutamine decreased | [5] |
| Lolium multiflorum (Resistant) | 560 g ai/ha | 24 hours | Glutamate and Glutamine decreased | [5] |
| Cotton, B. decumbens, I. grandifolia | 0.4 kg a.i. ha-1 | 2 days | Glutamine reduced in all species | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of glufosinate's mode of action. The following are outlines of key experimental protocols.
In Vitro Glutamine Synthetase Activity Assay (Colorimetric)
This assay measures the γ-glutamyl transferase activity of GS.
Materials:
-
Plant leaf tissue
-
Extraction Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Assay Buffer (containing ATP, hydroxylamine, and other cofactors)
-
Glufosinate solutions of varying concentrations
-
L-glutamine solution (500 mM)
-
Ferric Chloride Reagent (for color development)
-
Microplate reader (540 nm)
Procedure:
-
Enzyme Extraction: Homogenize 200 mg of leaf tissue in extraction buffer and centrifuge to obtain a crude enzyme extract.[5]
-
Inhibitor Incubation: In a microplate well, combine 20 µL of the crude leaf extract with 180 µL of assay buffer (lacking L-glutamine) and 5 µL of a specific glufosinate concentration. Incubate for 30 minutes at 30°C to allow for inhibitor binding.[5]
-
Enzymatic Reaction: Initiate the reaction by adding 20 µL of 500 mM L-glutamine to each well and incubate for another 30 minutes at 30°C.[5]
-
Color Development: Stop the reaction and develop the color by adding 100 µL of ferric chloride reagent.[5]
-
Measurement: Read the absorbance at 540 nm. The intensity of the color is proportional to the GS activity.
Quantification of Ammonia in Plant Tissues (Colorimetric)
This protocol is based on the reaction of ammonia with phenol and hypochlorite to form a colored product.
Materials:
-
Plant tissue sample
-
2.5% Phosphotungstic acid solution
-
Dilute NaOH solution
-
Thymol solution
-
Bromine solution
-
n-Butanol
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Spectrophotometer (680 nm)
Procedure:
-
Extraction: Grind 20 g of the plant sample and extract with 180 ml of 2.5% phosphotungstic acid solution. Filter the mixture.
-
Reaction Setup: Pipette 2 ml of the filtrate into a separator. Add 8.0 ml of distilled water.
-
Reagent Addition: Sequentially add 1.0 ml of dilute NaOH, 2.0 ml of thymol solution, and 5.0 ml of bromine solution, mixing after each addition. Let the reaction proceed for 20 minutes.
-
Extraction of Colored Product: Add 20.0 ml of n-butanol and shake vigorously. Allow the layers to separate for 20 minutes.
-
Drying and Measurement: Drain the aqueous layer and pass the n-butanol layer through anhydrous Na2SO4. Measure the absorbance of the solution at approximately 680 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of ammonium chloride to quantify the ammonia in the plant samples.
Measurement of Reactive Oxygen Species (ROS) (Fluorometric)
This method utilizes the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect ROS.
Materials:
-
Plant tissue (e.g., leaf discs, roots)
-
H2DCFDA stock solution (e.g., 4 mM in DMSO)
-
Appropriate buffer (e.g., 10 mM TRIS-HCl, pH 7.4) or culture medium
-
Fluorescence microscope or microplate reader (Excitation/Emission ~488/525 nm)
Procedure:
-
Sample Preparation: Prepare plant samples (e.g., leaf discs or root segments) and place them in a suitable container (e.g., petri dish or microplate well).
-
Probe Loading: Add the H2DCFDA solution to the buffer or medium to a final concentration of 2-25 µM and incubate the plant samples in this solution for 20-30 minutes in the dark.[12]
-
Washing: Gently wash the samples with fresh buffer or medium to remove excess probe.
-
Fluorescence Measurement: Observe the samples under a fluorescence microscope or measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in ROS levels.
Visualizing the Mode of Action and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.
Caption: Glufosinate's mode of action on glutamine synthetase.
Caption: Workflow for in vitro glutamine synthetase activity assay.
Caption: Workflow for ammonia quantification in plant tissues.
Conclusion
The inhibition of glutamine synthetase by this compound represents a well-characterized and highly effective herbicidal mode of action. A thorough understanding of the molecular interactions, kinetic parameters, and downstream biochemical consequences is crucial for researchers in the fields of weed science, plant physiology, and herbicide development. The detailed experimental protocols and visual aids provided in this guide offer a robust framework for further investigation into this important herbicidal mechanism and for the development of novel crop protection strategies. The multifaceted impact of GS inhibition, from ammonia toxicity to oxidative stress, underscores the intricate and vital role of nitrogen metabolism in plant survival.
References
- 1. Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glufosinate ammonium--some aspects of its mode of action in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Involvement of glutamine synthetase 2 (GS2) amplification and overexpression in Amaranthus palmeri resistance to glufosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sbcpd.org [sbcpd.org]
- 8. ncwss.org [ncwss.org]
- 9. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Pathway of Glufosinate-Ammonium in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of glufosinate-ammonium in the soil environment. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and environmental fate studies. This document details the core degradation pathway, summarizes key quantitative data, outlines experimental protocols for analysis, and provides visualizations of the critical processes.
Core Degradation Pathway
This compound, a widely used broad-spectrum herbicide, undergoes relatively rapid degradation in soil, primarily mediated by microbial activity. The principal degradation pathway involves the transformation of the parent compound into two main metabolites: 3-methylphosphinico-propionic acid (MPP) and 2-methylphosphinico-acetic acid (MPA)[1][2][3]. The degradation process is influenced by various soil properties and environmental conditions.
The initial and most significant step in the degradation is the microbial conversion of glufosinate. Soil microorganisms, through enzymatic action, are the main drivers of this transformation[1][2]. Two primary enzymatic reactions have been identified:
-
Transamination: This process converts glufosinate to its corresponding keto-acid, 2-oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acid (PPO). This intermediate is unstable and is further decarboxylated to form 3-methylphosphinico-propionic acid (MPP).
-
Acetylation: Some soil bacteria can acetylate the amino group of glufosinate, forming N-acetyl-glufosinate.
MPP is the major metabolite and can be further degraded to 2-methylphosphinico-acetic acid (MPA)[1][2][3]. Ultimately, the degradation pathway can lead to the mineralization of this compound, releasing carbon dioxide.
Factors influencing the rate of degradation include soil type, pH, organic matter content, temperature, and moisture. Higher microbial biomass and activity generally lead to faster degradation. Adsorption of this compound to soil particles, particularly clay and organic matter, can reduce its bioavailability for microbial degradation, thereby affecting its persistence.
Below is a diagram illustrating the core degradation pathway of this compound in soil.
Quantitative Data on Degradation Kinetics
The degradation of this compound in soil is often characterized by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value can vary significantly depending on soil characteristics and environmental conditions.
| Parameter | Value | Soil Type / Conditions | Reference |
| Half-life (DT50) | 2.30 - 2.93 days | Open field conditions in Liaoning and Shandong, China. | [2] |
| Half-life (DT50) | 9.51 - 10.04 days | Tea field soil at application rates of 0.5 and 1.0 kg/ha . | [4] |
| Half-life (DT50) | 8.5 to 23.0 days | Aerobic soil conditions, dependent on application rate. | [4] |
| Half-life (DT50) | 4 - 10 days | General soil conditions. | [5] |
| Half-life (DT50) of Enantiomers | 3.4 to 33.0 days | L-glufosinate degraded faster than D-glufosinate in nonsterile natural soils. | [6] |
Table 1: Summary of this compound Half-life in Soil
| Analyte | Spiked Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 0.1 | 77.2 - 95.5 | 1.8 - 4.1 |
| 0.5 | 77.2 - 95.5 | 1.8 - 4.1 | |
| 1.0 | 77.2 - 95.5 | 1.8 - 4.1 | |
| MPP | 0.1 | 98.3 - 100.3 | 0.4 - 1.4 |
| 0.5 | 98.3 - 100.3 | 0.4 - 1.4 | |
| 1.0 | 98.3 - 100.3 | 0.4 - 1.4 | |
| MPA | 0.1 | 99.3 - 99.6 | 1.3 - 2.0 |
| 0.5 | 99.3 - 99.6 | 1.3 - 2.0 | |
| 1.0 | 99.3 - 99.6 | 1.3 - 2.0 |
Table 2: Method Validation Data for the Analysis of this compound and its Metabolites in Soil using GC-FPD[2]
| Analyte | Spiked Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Glufosinate-P-ammonium | 0.1 | 94 - 119.8 | 2.8 - 9.0 |
| 1.0 | 94 - 119.8 | 2.8 - 9.0 |
Table 3: Method Validation Data for the Analysis of Glufosinate-P-Ammonium in Farmland Soil using HPLC with Fluorescence Detection[7]
Experimental Protocols
The study of this compound degradation in soil requires robust and validated analytical methods. The following sections outline key experimental protocols based on published literature and regulatory guidelines such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil"[1][8][9][10][11].
Soil Degradation Study (Following OECD 307 Principles)
This protocol describes a laboratory study to determine the rate and pathway of this compound degradation in soil under controlled aerobic conditions.
1. Soil Collection and Preparation:
-
Collect soil from a relevant agricultural area, avoiding sites with recent pesticide application.
-
The top 0-20 cm layer is typically used.
-
Remove large debris (stones, roots) and sieve the soil through a 2 mm mesh.
-
Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.
-
Pre-incubate the soil at the test temperature and moisture content for a period of 7-14 days to allow microbial populations to stabilize.
2. Test Substance Application:
-
Use radiolabeled ([14C]) this compound to facilitate tracking of the parent compound and its metabolites, and to perform a mass balance.
-
Prepare a stock solution of the test substance.
-
Apply the test substance to the soil samples at a concentration relevant to the recommended field application rate. Ensure even distribution.
3. Incubation:
-
Incubate the treated soil samples in the dark in a controlled environment (e.g., an incubator) at a constant temperature (e.g., 20 ± 2 °C).
-
Maintain the soil moisture at a specific level, typically 40-60% of the maximum water holding capacity.
-
Use a flow-through system or biometer flasks to trap evolved 14CO2 in an alkaline solution (e.g., NaOH or KOH), allowing for the quantification of mineralization.
4. Sampling and Extraction:
-
Collect replicate soil samples at various time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples immediately or store them frozen (-20 °C) until analysis.
-
Extraction is typically performed with an aqueous solution, such as a dilute ammonium hydroxide solution, due to the high polarity of glufosinate and its metabolites.
-
Shake the soil-solvent mixture for a defined period (e.g., 1-2 hours) and then centrifuge to separate the extract.
5. Analysis:
-
Analyze the extracts for the parent compound and its metabolites using appropriate analytical techniques (see Section 3.2 and 3.3).
-
Quantify the radioactivity in the soil extracts, the extracted soil (non-extractable residues), and the CO2 traps using Liquid Scintillation Counting (LSC).
6. Data Analysis:
-
Calculate the concentration of this compound and its metabolites at each time point.
-
Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate kinetic model to calculate the DT50 and DT90 values.
-
Establish a mass balance at each sampling point to account for all applied radioactivity.
Analytical Method 1: Gas Chromatography with Flame Photometric Detector (GC-FPD)
This method is suitable for the quantification of this compound and its metabolites after a derivatization step.
1. Sample Extraction:
-
Extract a known weight of soil (e.g., 5-10 g) with a suitable volume of 0.1 M ammonium hydroxide.
-
Shake for 1.5 hours and centrifuge at 3000-4000 rpm for 10 minutes.
2. Derivatization:
-
Take an aliquot of the supernatant, acidify, and concentrate it.
-
React the residue with trimethyl orthoacetate (TMOA) in the presence of acetic acid at an elevated temperature (e.g., 90-110 °C) for a specific time (e.g., 1-2 hours) to convert the analytes into their volatile methyl esters.
3. GC-FPD Analysis:
-
Gas Chromatograph: Equipped with a Flame Photometric Detector (FPD) in the phosphorus mode.
-
Column: A capillary column suitable for organophosphorus compound analysis (e.g., DB-17 or equivalent).
-
Temperatures: Injector at 250 °C, Detector at 280 °C.
-
Oven Program: A temperature gradient program to separate the derivatized analytes (e.g., start at 80 °C, ramp to 250 °C).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Quantification: Use an external or internal standard calibration curve prepared from derivatized analytical standards.
Analytical Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and specific method is increasingly used for the analysis of polar pesticides like this compound.
1. Sample Extraction:
-
Extract the soil sample with ultrapure water or a dilute aqueous buffer.
-
Shake and centrifuge as described for the GC method.
2. Derivatization (Pre-column):
-
Take an aliquot of the extract and adjust the pH to alkaline conditions using a borate buffer.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and allow the reaction to proceed at room temperature for a set time (e.g., 1-2 hours). This derivatizes the primary amine group of glufosinate.
3. UPLC-MS/MS Analysis:
-
UPLC System: Equipped with a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI), usually in positive or negative mode depending on the analyte and derivatizing agent.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized glufosinate and its metabolites.
-
Quantification: Use a matrix-matched calibration curve to compensate for any matrix effects.
Below is a diagram illustrating a general experimental workflow for a soil degradation study.
Conclusion
The degradation of this compound in soil is a complex process predominantly driven by microbial activity, leading to the formation of the primary metabolites MPP and MPA, and eventual mineralization. The rate of this degradation is highly dependent on specific soil and environmental conditions. Accurate assessment of the environmental fate of this compound relies on well-designed laboratory and field studies employing sensitive and specific analytical methods, such as those outlined in this guide. This technical guide provides a foundational understanding for researchers and professionals to design and interpret studies on the soil degradation of this compound.
References
- 1. oecd.org [oecd.org]
- 2. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Effect of glufosinate ammonium on environment_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Glufosinate-P-Ammonium in Soil Using Precolumn Derivation and Reversed-Phase High-Performance Liquid Chromatography [mdpi.com]
- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]
Glufosinate-Ammonium: A Technical Guide to its Effects on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glufosinate-ammonium, a broad-spectrum herbicide, is widely utilized in agriculture for weed management. Its primary mode of action is the inhibition of glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants, leading to a toxic accumulation of ammonia.[1][2] While effective in controlling unwanted vegetation, concerns persist regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific knowledge on the effects of this compound on a range of non-target organisms, including soil microorganisms, aquatic life, terrestrial invertebrates, and mammals. It synthesizes quantitative toxicological data, details experimental methodologies for assessing its impact, and visualizes key pathways and workflows to support further research and risk assessment.
Effects on Soil Microorganisms
Soil microorganisms are vital for maintaining soil health and nutrient cycling. The application of this compound can influence their populations and activities.
1.1. Quantitative Data
| Organism/Process | Endpoint | Concentration/Dose | Observation | Reference |
| Soil Bacteria | Population | 450 g/ha | No significant long-term adverse effect; initial decrease followed by recovery. | [3][4] |
| Population | 900 g/ha and 1800 g/ha | Significant reduction in population with slower recovery at higher doses. | [3] | |
| Nitrogen-fixing bacteria | 900 g/ha (25 DAS) | 26.12 CFU x 10^4/g of soil (2016) | [3] | |
| Phosphate-solubilizing bacteria | 900 g/ha (25 DAS) | 8.34 CFU x 10^4/g of soil (2016) | [3] | |
| Soil Enzyme Activity | Catalase, Phosphatase, Urease, Dehydrogenase | Low concentrations (2, 4, 6 L/ha) | Increased enzyme activity. | [5] |
| Catalase, Phosphatase, Urease, Dehydrogenase | High concentration (8 L/ha) | Inhibited enzyme activity. | [5] | |
| Earthworm (Eisenia fetida) | Acute Toxicity (LC50) | > 2000 mg/kg | Relatively low acute toxicity. | [6] |
| Sublethal Effects | Low concentrations | Significant reduction in weight, cocoons, and larvae. | [6] |
DAS: Days After Sowing; CFU: Colony-Forming Units
1.2. Experimental Protocol: Soil Microbial Community Toxicity Test (based on OPPTS 850.5100)
This protocol is designed to assess the impact of a test substance on soil microbial functions, specifically carbon and nitrogen transformation.
-
Test System: A soil with a pH of 4 to 8, organic matter content between 1% and 8%, and a cation exchange capacity greater than 7 meq/100 g. The soil should not have been treated with fertilizers or pesticides within the last 24 months.
-
Test Substance Application: The test substance is mixed with the soil. For water-insoluble substances, a carrier like acetone or gum arabic can be used.
-
Incubation: Soil samples are incubated in the dark at approximately 22°C.
-
Endpoints Measured:
-
On days 5 and 28, samples are analyzed for ammonia (NH3) and nitrate (NO3) content to assess ammonification and nitrification.
-
On the same days, carbon dioxide (CO2) efflux is measured as an indicator of microbial respiration.
-
-
Controls: Untreated soil samples are used as controls.
-
Data Analysis: The measured endpoints in the treated samples are compared to the controls to determine the effect of the test substance.
Effects on Aquatic Organisms
Due to its high water solubility, this compound can contaminate aquatic environments through runoff and leaching, posing a risk to aquatic life.[6]
2.1. Quantitative Data
| Organism | Endpoint | Value | Exposure Duration | Reference |
| Fish | ||||
| Marine Medaka (Oryzias dancena) | LC50 | 8.76 mg/L | 96 hours | [7] |
| Fathead Minnow (Pimephales promelas) | LC50 | 421,000 µg ae/L | - | [8] |
| Aquatic Invertebrates | ||||
| Freshwater Snail (Biomphalaria glabrata) - Adult | LC50 | 3.77 mg/L | 96 hours | [6] |
| Freshwater Snail (Biomphalaria glabrata) - Embryo | LC50 | 0.01576 mg/L | 96 hours | [6] |
| Giant Freshwater Prawn (Macrobrachium rosenbergii) | - | Increased mortality in a time and concentration-dependent manner. | 24, 48, 72, 96 hours | [9] |
2.2. Experimental Protocol: Aquatic Invertebrate Acute Toxicity Test (Freshwater Daphnids - based on EPA Draft Guideline)
This test is designed to determine the acute toxicity of a substance to freshwater daphnids.
-
Test Organism: Daphnia magna or Daphnia pulex, first instar (less than 24 hours old).
-
Test Chambers: Glass vessels. To minimize absorption of the test substance, as little silicone adhesive as possible should be in contact with the water.
-
Test Conditions:
-
Temperature: 20 ± 2°C.
-
Photoperiod: 16 hours light, 8 hours dark.
-
Test Duration: 48 hours.
-
-
Test Concentrations: A control and at least five concentrations of the test substance in a geometric series.
-
Procedure:
-
Daphnids are exposed to the test concentrations.
-
Observations for immobilization and mortality are made at 24 and 48 hours.
-
-
Endpoint: The primary endpoint is the 48-hour EC50 (median effective concentration) for immobilization. The LC50 (median lethal concentration) may also be determined.
Effects on Terrestrial Invertebrates (Insects)
Pollinators and other beneficial insects can be exposed to this compound through direct contact with spray or by foraging on treated plants.
3.1. Quantitative Data
| Organism | Endpoint | Value | Route of Exposure | Reference |
| Honey Bee (Apis mellifera) | Acute LD50 | 600 µ g/bee | Oral | [10] |
| Acute LD50 | > 345 µ g/bee | Contact | [10] | |
| Solitary Bee (Osmia excavata) | Survival | 25.00–57.50% reduction | Oral (15-day exposure to 5-50 mg/L) | [11] |
| Food Intake | 24.95–49.95% reduction | Oral (15-day exposure to 5-50 mg/L) | [11] |
3.2. Experimental Protocol: Honey Bee Acute Oral Toxicity Test (based on OECD Guideline 213)
This laboratory test assesses the acute oral toxicity of a chemical to adult worker honey bees.[12]
-
Test Organism: Young adult worker honey bees (Apis mellifera) from a healthy, queen-right colony.
-
Test Substance Preparation: The test substance is dissolved or suspended in a 50% (w/v) sucrose solution.
-
Dosing:
-
Procedure:
-
Bees are starved for up to 4 hours before being provided with the dosed sucrose solution.
-
After the dosing period (typically a few hours), the treated food is replaced with an untreated 50% sucrose solution.
-
-
Observations: Mortality is recorded daily for at least 48 hours. The test may be extended to 96 hours if mortality increases significantly between 24 and 48 hours.[12][13] Sublethal effects (e.g., behavioral changes) are also recorded.[13]
-
Endpoint: The LD50 (median lethal dose) is calculated at 24 and 48 hours (and 72/96 hours if extended).[12]
Effects on Mammals
Mammalian toxicity studies are crucial for assessing the potential risks to wildlife and humans.
4.1. Quantitative Data
| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Effects at LOAEL | Reference |
| Rat | Chronic Toxicity | 2 | - | - | [14] |
| Dog | Chronic Toxicity | 5 | - | - | [14] |
| Rabbit | Developmental Toxicity (Maternal) | 6.3 | 20 | Clinical signs, weight loss, abortions, increased kidney weight. | [15] |
| Rabbit | Developmental Toxicity (Developmental) | 6.3 | 20 | Increased number of dead fetuses. | [15] |
| Rat | Subchronic Dermal | 100 | 300 | Aggressive behavior, piloerection, high startle response. | [16] |
| Dog | Subchronic/Chronic Oral | 1.5 | 5 | Clinical signs suggestive of neurotoxicity. | [16] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level
4.2. Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period.
-
Test Animal: Typically rats, young, healthy, and from a common laboratory strain.
-
Administration of Test Substance: The test substance is administered orally by gavage or in the diet/drinking water, daily for 28 days.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.
-
Observations:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Detailed clinical examination, body weight, and food/water consumption.
-
At Termination (Day 29): Hematology, clinical biochemistry, and gross necropsy.
-
-
Histopathology: Full histopathology is performed on the high-dose and control groups. Any organs showing effects in the high-dose group are then examined in the lower-dose groups.
-
Endpoint: Determination of the NOAEL.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of glutamine synthetase (GS).[2] This enzyme plays a critical role in nitrogen assimilation and ammonia detoxification in both plants and animals.
Inhibition of Glutamine Synthetase:
-
Glutamate is normally converted to glutamine by GS, incorporating ammonia in the process.
-
Glufosinate, an analog of glutamate, binds to the active site of GS.
-
This binding is essentially irreversible, leading to the inactivation of the enzyme.
-
The blockage of this pathway results in the rapid accumulation of ammonia to toxic levels.
-
It also leads to the depletion of glutamine, a key metabolite for many cellular processes.
In plants, this disruption of nitrogen metabolism and ammonia buildup leads to the inhibition of photosynthesis and ultimately cell death.[17] In animals, elevated ammonia levels can lead to neurotoxicity. The inhibition of GS can disrupt the glutamate-glutamine cycle in the brain, affecting neurotransmitter balance.
References
- 1. Insights into the effects of sublethal doses of pesticides this compound and sulfoxaflor on honey bee health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isws.org.in [isws.org.in]
- 4. data.ms4sub.com [data.ms4sub.com]
- 5. Effect of glufosinate ammonium on environment_Chemicalbook [chemicalbook.com]
- 6. Toxicological Effects of this compound-Containing Commercial Formulations on Biomphalaria glabrata in Aquatic Environments: A Multidimensional Study from Embryotoxicity to Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and Effects of the Herbicide this compound (Basta) on the Marine Medaka Oryzias dancena -Fisheries and Aquatic Sciences | 학회 [koreascience.kr]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 10. Glyphosate and Glufosinate Residues in Honey and Other Hive Products [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. OECD Guidelines for the Testing of Chemicals / Section 2: Effects on Biotic ... - OECD - Google 圖書 [books.google.com.tw]
- 13. content.fera.co.uk [content.fera.co.uk]
- 14. Summary of safety evaluation toxicity studies of glufosinate ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.who.int [apps.who.int]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. This compound: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
Glufosinate-Ammonium: A Technical Guide to its Environmental Fate and Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate-ammonium is a broad-spectrum, non-selective, post-emergence herbicide used to control a wide variety of annual and perennial broadleaf weeds and grasses.[1][2] Its mode of action involves the inhibition of the enzyme glutamine synthetase, which is crucial for nitrogen metabolism in plants.[1][3][4][5] This inhibition leads to the accumulation of toxic levels of ammonia and the disruption of photosynthesis, ultimately causing plant death.[1][3][5] The development of glufosinate-tolerant crops has expanded its use in agriculture. This guide provides a comprehensive technical overview of the environmental fate and ecotoxicological impact of this compound, synthesizing key data and experimental methodologies for researchers and professionals in related fields.
Environmental Fate
The environmental behavior of this compound is characterized by its high water solubility and rapid microbial degradation in soil, which generally results in low persistence.[1][6][7] However, its mobility and potential for leaching are influenced by soil properties.[8][9]
Degradation
The primary route of dissipation for this compound in the environment is microbial degradation.[7][10][11][12] In soil, it is metabolized to several key products, with 3-(methylphosphinico)propionic acid (MPP) and 2-(methylphosphinico)acetic acid (MPA) being the major metabolites, eventually leading to the release of carbon dioxide.[10][11][13] The degradation half-life in soil is relatively short, though it can vary depending on environmental conditions.
Table 1: Degradation Half-Life of this compound
| Medium | Condition | Half-Life (DT50) | References |
| Soil | Aerobic | 4 - 23 days | [10][14] |
| Soil | Anaerobic | 37 - 56 days | [10][14] |
| Cropped Fields | Bare Ground | 4.3 - 10.3 days | [10] |
| Cropped Fields | Single Application | 8 - 30 days | [10] |
| Water-Sediment System | Aerobic Aquatic | 64 days | [10] |
| Buffered Solution (pH 5.0) | - | 433 days | [6] |
| Buffered Solution (pH 6.9) | - | 693 days | [6] |
| Buffered Solution (pH 9.3) | - | 533 days | [6] |
Soil Mobility
This compound is considered to be mobile to very mobile in soil, a characteristic attributed to its high water solubility (1370 g/L).[8][10] However, its adsorption to soil particles, particularly clay and organic matter, can significantly reduce its leaching potential.[8][9][15] The adsorption process is often described by the Freundlich isotherm.
Table 2: Soil Adsorption and Mobility Parameters for this compound
| Parameter | Value | Soil Type/Condition | References |
| Adsorption Coefficient (Kd) | 1.5 | - | [10] |
| Organic Carbon-Normalized Adsorption Coefficient (Koc) | 173 | - | [10] |
| Leaching Depth | < 10 cm | Humic layer | [16] |
| Leaching Depth | < 15 cm | Most soils | [11] |
Ecotoxicological Impact
The impact of this compound on non-target organisms is a key aspect of its environmental risk assessment. Its herbicidal nature makes it toxic to non-target plants, and it exhibits varying levels of toxicity to other organisms.
Effects on Non-Target Plants
As a non-selective herbicide, this compound is highly toxic to non-target plants.[17] Spray drift can cause significant damage to adjacent vegetation.[18]
Effects on Aquatic Organisms
This compound demonstrates moderate toxicity to fish and aquatic invertebrates.[17] However, its high water solubility creates a potential for contamination of aquatic environments.[14]
Table 3: Aquatic Toxicity of this compound
| Organism | Endpoint | Value | References |
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | >2400 µg/L | [17] |
| Water Flea (Daphnia magna) | EC50 | >100 mg/L | [11] |
| Zebrafish (Danio rerio) | LC50 | >100 mg/L | [11] |
| Chlorella | EC50 | >100 mg/L | [11] |
| Freshwater Snail (Biomphalaria glabrata) - Adult | 96-h LC50 | 3.77 mg/L | [19][20] |
| Freshwater Snail (Biomphalaria glabrata) - Embryo | LC50 | 0.01576 mg/L | [19][20] |
Effects on Soil Organisms and Other Non-Target Fauna
This compound generally shows low to moderate toxicity to birds, earthworms, and honeybees.[1] However, sublethal effects on honey bee gut microbiota have been observed.[21] Studies on soil microbial communities have shown that while there can be initial negative impacts, recovery is often observed as the herbicide degrades.[22][23]
Experimental Protocols
Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate and impact of chemicals like this compound.
Soil Degradation Studies (Adapted from OECD Guideline 307)
Objective: To determine the rate and route of degradation of this compound in soil under controlled aerobic and anaerobic conditions.
Methodology:
-
Test System: Soil samples (e.g., sandy loam) are treated with ¹⁴C-labeled this compound.
-
Incubation: Samples are incubated in the dark at a controlled temperature (e.g., 20°C) in biometer flasks or flow-through systems.[20]
-
Aerobic Conditions: A continuous flow of carbon dioxide-free, humidified air is passed through the aerobic samples.
-
Anaerobic Conditions: After an initial aerobic phase to allow for microbial activity, the flasks are purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
Sampling: Duplicate flasks are removed at specified intervals (e.g., 0, 7, 14, 28, 60, 90, and 120 days).[20]
-
Analysis: Soil samples are extracted with appropriate solvents. The parent compound and its degradation products are quantified using techniques like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[24] Evolved ¹⁴CO₂ is trapped and measured to determine mineralization.
-
Data Analysis: The rate of degradation (DT50) is calculated using appropriate kinetic models.
Soil Adsorption/Desorption Studies (Batch Equilibrium Method; Adapted from OECD Guideline 106)
Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.[9][17]
Methodology:
-
Test System: A known mass of soil is equilibrated with a known volume of a solution containing this compound of a specific concentration.[14]
-
Equilibration: The soil-solution slurry is agitated for a predetermined time to reach equilibrium.
-
Separation: The soil and aqueous phases are separated by centrifugation.[14]
-
Analysis: The concentration of this compound remaining in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations (indirect method).[18]
-
Adsorption Isotherm: The experiment is repeated with a range of initial concentrations to generate an adsorption isotherm, which is often fitted to the Freundlich equation.
-
Desorption: After the adsorption phase, the supernatant is replaced with a pesticide-free solution, and the system is re-equilibrated to measure the amount of desorbed this compound.
Aquatic Toxicity Testing (Adapted from OECD Guidelines 202, 203)
Objective: To determine the acute toxicity of this compound to aquatic organisms.
Methodology:
-
Test Organisms: Standard test species such as Daphnia magna (invertebrate) or Danio rerio (zebrafish) are used.
-
Exposure: Organisms are exposed to a range of concentrations of this compound in a suitable aqueous medium under controlled conditions (temperature, light, pH).
-
Duration: The test is typically conducted for a fixed period (e.g., 48 hours for Daphnia, 96 hours for fish).
-
Observation: The number of immobilized (Daphnia) or dead (fish) organisms is recorded at specific time points.
-
Data Analysis: The concentration that causes an effect (immobilization or mortality) in 50% of the test population (EC50 or LC50) is calculated using statistical methods.
Analytical Method for Residue Determination (HPLC-MS/MS)
Objective: To accurately quantify residues of this compound and its metabolites in environmental matrices.
Methodology:
-
Extraction: The sample (soil, water, or biological tissue) is extracted with a suitable solvent, often an aqueous solution. For soil, an oscillator may be used to facilitate extraction.[24]
-
Clean-up: The extract is purified to remove interfering matrix components. This may involve solid-phase extraction (SPE).[24]
-
Derivatization: As this compound and its metabolites are highly polar and lack a strong chromophore, they are often derivatized before analysis. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[24][25]
-
Instrumentation: The derivatized analytes are separated using reversed-phase HPLC and detected by a tandem mass spectrometer (MS/MS).[12][24]
-
Quantification: The concentration of the analytes is determined by comparing the response to that of known standards.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of glutamine synthetase. This leads to a cascade of downstream effects.
References
- 1. Evaluation of OECD guidelines for testing of chemicals with aquatic organisms (Technical Report) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agriculture.basf.com [agriculture.basf.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oecd.org [oecd.org]
- 14. york.ac.uk [york.ac.uk]
- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 16. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. oecd.org [oecd.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. qascf.com [qascf.com]
- 25. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Glufosinate-Ammonium toxicology studies in mammals
An In-depth Technical Guide to the Toxicology of Glufosinate-Ammonium in Mammals
Introduction
This compound is a broad-spectrum herbicide widely used for vegetation control. Its primary mechanism of action is the inhibition of glutamine synthetase (GS), an enzyme crucial for ammonia detoxification and amino acid metabolism in plants.[1][2][3] In mammals, while GS is also present and can be inhibited by glufosinate, the toxicological effects are complex due to the existence of alternative metabolic pathways for ammonia homeostasis.[4][5] This guide provides a comprehensive overview of key toxicology studies on this compound in various mammalian species, detailing experimental protocols, summarizing quantitative data, and visualizing relevant pathways and workflows.
Mechanism of Action
This compound is a structural analogue of glutamate.[5] Its herbicidal activity stems from the irreversible inhibition of glutamine synthetase, which leads to the accumulation of ammonia and a depletion of glutamine in plants.[3] In mammals, inhibition of GS can also occur, particularly at high doses, which can disrupt glutamate-glutamine cycling, a critical process for neurotransmitter recycling in the brain.[6] This disruption and potential ammonia buildup are thought to underlie the observed neurotoxic effects.[3][5] However, mammals possess other pathways for ammonia detoxification, which means the effects are not as rapidly lethal as in plants.[4][5]
Acute Toxicity
This compound exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure in mammals.[1][7] Clinical signs of neurotoxicity, such as convulsions and tremors, have been observed at higher doses.[1][8]
Data Presentation: Acute Toxicity
| Species | Route | Parameter | Value (mg/kg bw) | Reference |
|---|---|---|---|---|
| Rat (Male) | Oral | LD50 | 2000 - 4010 | [8][9] |
| Rat (Female) | Oral | LD50 | 1600 - 3030 | [8][9] |
| Mouse (Male) | Oral | LD50 | 431 | [8] |
| Mouse (Female) | Oral | LD50 | 416 | [8][10] |
| Rat | Dermal | LD50 | >2000 | [1] |
| Rat | Inhalation | LC50 | ≥1.26 mg/L |[1][4] |
Experimental Protocols: Acute Oral Toxicity (Rat) A typical acute oral toxicity study follows OECD Guideline 423. Groups of rats (e.g., Wistar or Sprague-Dawley) are administered a single dose of this compound via oral gavage.[8] Animals are observed for mortality, clinical signs of toxicity (with particular attention to neurobehavioral changes), and effects on body weight for a period of 14 days.[8] A post-mortem gross necropsy is performed on all animals. The LD50 is then calculated based on the observed mortality across different dose groups.
Subchronic Toxicity
Repeated exposure to this compound over a subchronic period (typically 90 days) has been shown to affect the liver, kidneys, and nervous system. A key finding in several studies is the inhibition of glutamine synthetase in various tissues.[2][11]
Data Presentation: Subchronic Toxicity (90-Day Studies)
| Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Critical Effects at LOAEL | Reference |
|---|---|---|---|---|
| Rat (Male) | 6.2 - 8.8 | 64 - 90 | Glutamine synthetase inhibition in the brain. | [12] |
| Mouse | 48 | 192 | Changes in clinical biochemistry and increased liver weights. | [12] |
| Dog | 5.0 | 8.5 | Clinical signs of toxicity (stiff gait, tremors), reduced weight gain. |[8][9] |
Experimental Protocols: 90-Day Dietary Study (Dog) In a representative study, groups of beagle dogs (e.g., 4 per sex per group) are administered this compound in their diet for 90 days at various concentrations.[2] The protocol involves daily clinical observations, weekly measurements of body weight and food consumption, and periodic hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examinations are conducted on a comprehensive set of tissues from all animals to identify target organs and characterize any treatment-related effects.
Chronic Toxicity and Carcinogenicity
Long-term studies in rodents have been conducted to assess the chronic toxicity and carcinogenic potential of this compound. These studies have not found evidence of carcinogenic potential in rats or mice.[1][7][9] The primary effects observed at high doses were related to organ weight changes, alterations in clinical chemistry, and inhibition of glutamine synthetase.[1]
Data Presentation: Chronic Toxicity and Carcinogenicity
| Species | Study Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference |
|---|---|---|---|---|---|
| Rat | 130 Weeks | 7.6 | 26.7 | Effects on hematology, glutathione levels, and brain glutamine synthetase inhibition. No carcinogenic potential. | [1][2] |
| Mouse | 2 Years | 10.8 | 23 | Increased mortality, reduced body weight gain, changes in clinical chemistry. No carcinogenic potential. | [1] |
| Dog | 1 Year | 5.0 | 8.5 | Clinical signs of toxicity, reduced weight gain, mortality. |[9] |
Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study (Rat) This type of study, often following OECD Guideline 453, involves administering this compound to groups of rats (e.g., 50-60 per sex per group) in their diet for up to 24-30 months.[2][9] Endpoints evaluated include survival, clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis at multiple time points. A complete histopathological examination of a wide range of tissues from all animals is conducted to identify any neoplastic (tumors) or non-neoplastic lesions.
Genotoxicity
This compound has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity assays. The collective evidence from these studies indicates that it is not genotoxic.[1][7][9]
Experimental Protocols: Genotoxicity Battery A standard battery of tests is typically performed to assess genotoxicity, including:
-
Ames Test (Bacterial Reverse Mutation Assay): Tests for gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Gene Mutation Assay: Often uses mouse lymphoma or Chinese hamster ovary (CHO) cells to detect mutations.
-
In Vitro Chromosomal Aberration Assay: Evaluates the potential to induce structural chromosomal damage in cultured mammalian cells.
-
In Vivo Micronucleus Assay: Bone marrow from treated rodents (usually mice) is examined for micronuclei, an indicator of chromosomal damage.[9]
Reproductive and Developmental Toxicity
Studies have shown that at high doses, this compound can impact reproductive and developmental endpoints. Effects are often observed at dose levels that also produce maternal toxicity.[9] The primary concern identified is pre-implantation or implantation loss in rats at high doses.[13][14] The compound is not considered teratogenic.[7]
Data Presentation: Reproductive and Developmental Toxicity
| Study Type | Species | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
|---|---|---|---|---|---|---|
| 2-Generation Reproduction | Rat | Parental Systemic | 44 | 206 | Reduced feed consumption. | [1][4] |
| 2-Generation Reproduction | Rat | Reproductive/Offspring | ~10 (120 ppm) | ~28 (360 ppm) | Decreased number of viable pups, pre-implantation losses. | [9][14] |
| Developmental | Rat | Maternal | 10 | 50 | Vaginal bleeding, hyperactivity, abortions. | [1][9] |
| Developmental | Rat | Developmental | 50 | 250 | Dilated renal pelvis. | [9] |
| Developmental | Rabbit | Maternal | 6.3 | 20 | Reduced food consumption and body weight gain, abortions. | [1][9] |
| Developmental | Rabbit | Developmental | 6.3 | 20 | Increased number of dead fetuses. |[1][4] |
Experimental Protocols: Developmental Toxicity Study (Rabbit) Following OECD Guideline 414, groups of pregnant rabbits are administered this compound by oral gavage during the period of major organogenesis (e.g., gestation days 7 to 19).[9] Maternal animals are observed for clinical signs, body weight changes, and food consumption. Near the end of gestation, the does are euthanized, and a detailed examination of uterine contents is performed. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
Neurotoxicity
Neurotoxicity is a significant endpoint of concern for this compound, with effects observed in acute, subchronic, and developmental neurotoxicity studies.[8][15]
Data Presentation: Neurotoxicity
| Study Type | Species | NOAEL | LOAEL | Critical Effects at LOAEL | Reference |
|---|---|---|---|---|---|
| Acute Gavage | Rat | 100 mg/kg bw | 500 mg/kg bw | Clinical signs of neurotoxicity. | [1] |
| 90-Day Dietary | Rat | 6.2 mg/kg bw/day (100 ppm) | 15 mg/kg bw/day (200 ppm) | >50% reduction in liver glutamine synthetase activity. | [1][4] |
| Developmental | Rat | 14 mg/kg bw/day (200 ppm) | 69 mg/kg bw/day (1000 ppm) | Reduced pup body weight, effects on motor activity, hippocampal pathology. |[4] |
Experimental Protocols: Developmental Neurotoxicity (DNT) Study As per OECD Guideline 426, pregnant female rats are exposed to this compound in their diet from gestation day 6 through lactation day 21.[4] The offspring are then subjected to a battery of functional tests at various ages to assess motor activity, auditory startle, learning, and memory.[9] At study termination, neuropathological examinations of the central and peripheral nervous systems are performed on the offspring.
Conclusion
The toxicological profile of this compound in mammals is well-characterized. It exhibits low acute toxicity, is not genotoxic or carcinogenic, and is not considered a teratogen.[1][7] The primary toxicological concerns are neurotoxicity and reproductive effects (specifically pre- and post-implantation loss), which are observed at high dose levels.[4][14] The mechanism for these effects is linked to the inhibition of glutamine synthetase.[5][14] Regulatory bodies have established acceptable daily intake (ADI) and acute reference dose (ARfD) values based on the NOAELs from the most sensitive endpoints, typically neurotoxicity or developmental/reproductive effects, to ensure human safety.[1][10]
References
- 1. fao.org [fao.org]
- 2. 828. This compound (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. apps.who.int [apps.who.int]
- 5. Glufosinate ammonium--some aspects of its mode of action in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic exposure to this compound induces spatial memory impairments, hippocampal MRI modifications and glutamine synthetase activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Summary of safety evaluation toxicity studies of glufosinate ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pesticidereform.org [pesticidereform.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. This compound (Ref: HOE 039866) [sitem.herts.ac.uk]
- 11. Toxicological evaluations [inchem.org]
- 12. Federal Register :: Glufosinate Ammonium; Pesticide Tolerance [federalregister.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of reproductive toxicity and classification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. deq.mt.gov [deq.mt.gov]
A Comparative Analysis of the Mechanisms of Action: Glufosinate-Ammonium vs. Glyphosate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the mechanisms of action of two widely used broad-spectrum herbicides: glufosinate-ammonium and glyphosate. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the biochemical pathways targeted by these compounds, the experimental methodologies used to characterize their activity, and a quantitative comparison of their inhibitory effects.
Executive Summary
This compound and glyphosate are both potent herbicides that disrupt essential amino acid biosynthesis in plants, but they do so through distinct molecular mechanisms, targeting different key enzymes. This compound's primary mode of action is the inhibition of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism. This leads to a rapid accumulation of toxic ammonia and the depletion of essential amino acids, causing rapid cell damage and cessation of photosynthesis.[1][2][3][4][5] In contrast, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[6][7][8][9] This systemic herbicide translocates throughout the plant, leading to a slower, but comprehensive, disruption of protein synthesis and other vital functions.[6] Understanding these fundamental differences is crucial for developing new herbicidal compounds and for managing the emergence of herbicide-resistant weeds.
Mechanism of Action: A Detailed Comparison
This compound: Inhibition of Glutamine Synthetase
This compound is a contact herbicide with limited systemic movement within the plant.[1][4] Its active component, phosphinothricin, is a structural analog of glutamate.[10] The primary target of phosphinothricin is glutamine synthetase (GS), a central enzyme in nitrogen assimilation.[1][2][4]
The inhibition of GS by phosphinothricin leads to two major downstream effects:
-
Ammonia Accumulation: GS is responsible for detoxifying ammonia by incorporating it into glutamine.[3][11] Inhibition of GS causes a rapid and toxic buildup of ammonia within plant cells.[3][4][5] This accumulation disrupts cellular pH gradients, uncouples photophosphorylation, and leads to the generation of reactive oxygen species (ROS), causing rapid membrane damage and cell death.[5][12]
-
Depletion of Glutamine and other Amino Acids: The blockage of glutamine synthesis starves the plant of a key nitrogen donor for the biosynthesis of other amino acids and nitrogenous compounds.[13][14] This disruption of nitrogen metabolism further contributes to the cessation of plant growth and eventual death.
Glyphosate: Inhibition of EPSP Synthase
Glyphosate is a systemic herbicide that is absorbed through the foliage and translocated throughout the plant to its growing points.[6][9] Its mechanism of action is the specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[6][7][8][15] This pathway is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms, but is absent in animals.[6][7]
The inhibition of EPSPS by glyphosate results in:
-
Blockage of Aromatic Amino Acid Synthesis: By inhibiting EPSPS, glyphosate prevents the production of chorismate, a crucial precursor for the synthesis of aromatic amino acids.[6] These amino acids are vital for protein synthesis and the production of numerous secondary metabolites, including lignins, alkaloids, and flavonoids.[8][16]
-
Accumulation of Shikimate: The blockage of the shikimate pathway leads to the accumulation of its substrate, shikimate-3-phosphate, which is then often dephosphorylated to shikimate.[6][8] The measurement of shikimate accumulation is a common method to assess glyphosate's effect on plants.
Quantitative Data Comparison
The following tables summarize key quantitative data related to the inhibitory activity of this compound and glyphosate.
Table 1: Enzyme Inhibition Constants
| Herbicide | Target Enzyme | Plant/Organism | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Glyphosate | EPSP Synthase | Zea mays | 0.066 µM | - | [1] |
| Glyphosate | EPSP Synthase | Neurospora crassa | 1.1 µM | - | [6] |
| Glyphosate | EPSP Synthase | Vulpia myuros | - | 264 ± 190 µM | [3] |
| Glyphosate | EPSP Synthase | Apera spica-venti | - | 81 ± 75 µM | [3] |
| Glufosinate | Glutamine Synthetase | Lolium perenne (Susceptible) | - | ~10 µM | [11] |
| Glufosinate | Glutamine Synthetase | Lolium perenne (Resistant) | - | >100 µM | [11] |
Table 2: Comparative Efficacy and Characteristics
| Feature | This compound | Glyphosate | Reference(s) |
| Primary Mechanism | Inhibition of Glutamine Synthetase | Inhibition of EPSP Synthase | [3][9] |
| Herbicide Type | Contact, limited translocation | Systemic, translocated | [1][4][9] |
| Speed of Action | Fast-acting (symptoms in hours to a few days) | Slower-acting (symptoms in several days to a week) | [13][17] |
| Primary Effect | Toxic ammonia accumulation, nitrogen metabolism disruption | Blockage of aromatic amino acid synthesis | [3][9] |
| Effectiveness on Perennials | Less effective | Highly effective | [9][13] |
| Effectiveness on Annuals | Highly effective on broadleaf weeds | Highly effective on grasses and broadleaf weeds | [9] |
Experimental Protocols
Assay for EPSP Synthase Activity and Inhibition by Glyphosate
This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released during the enzymatic reaction.
Materials:
-
Plant leaf tissue
-
Extraction Buffer: 100 mM MOPS, 5 mM EDTA, 10% (v/v) glycerol, 50 mM KCl, 0.5 mM benzamidine, 10 mM β-mercaptoethanol, 1% (w/v) PVPP.
-
Assay Buffer: 100 mM MOPS, 1 mM MgCl₂, 10% (v/v) glycerol, 2 mM sodium molybdate, 200 mM NaF.
-
Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).
-
Glyphosate solutions of varying concentrations.
-
Phosphate detection reagent (e.g., EnzCheck Phosphate Assay Kit).
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen leaf tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 18,000 x g) at 4°C.
-
The supernatant contains the crude enzyme extract. The protein concentration should be determined (e.g., by Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer, S3P, and PEP in a microplate well.
-
For inhibition assays, add varying concentrations of glyphosate to the reaction mixture.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at a controlled temperature (e.g., 25-37°C).
-
Measure the rate of Pi release by monitoring the change in absorbance at the appropriate wavelength for the phosphate detection reagent.
-
-
Data Analysis:
-
Calculate the enzyme activity as the rate of Pi production per unit of protein per unit of time.
-
For inhibition studies, plot the enzyme activity against the glyphosate concentration and determine the IC50 value (the concentration of glyphosate that inhibits 50% of the enzyme activity).
-
Assay for Glutamine Synthetase Activity and Inhibition by Glufosinate
This protocol describes the γ-glutamyl transferase assay, which is a common method for measuring GS activity.
Materials:
-
Plant leaf tissue
-
Extraction Buffer: 50 mM Imidazole-acetate buffer (pH 7.8), 0.5 mM EDTA, 1 mM dithiothreitol, 2 mM MnCl₂, 20% glycerol.
-
Assay Reagents: 0.2 M L-glutamine, 20 mM sodium arsenate, 3 mM MnCl₂, 50 mM hydroxylamine, 1 mM ADP.
-
Stop Reagent: Ferric chloride reagent (10g trichloroacetic acid and 8g ferric chloride in 250 mL of 0.5 N HCl).
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction:
-
Extract the enzyme from plant material using the extraction buffer as described for EPSPS.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the assay reagents.
-
For inhibition studies, pre-incubate the enzyme extract with varying concentrations of this compound before adding the substrates.
-
Initiate the reaction by adding the enzyme extract to the substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the ferric chloride reagent.
-
Measure the absorbance of the resulting brown-colored γ-glutamyl hydroxamate-iron complex at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of γ-glutamyl hydroxamate.
-
Determine the amount of product formed in the enzymatic reaction from the standard curve.
-
Calculate the enzyme activity and, for inhibition assays, determine the IC50 value for glufosinate.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the biochemical pathways affected by this compound and glyphosate, as well as a generalized workflow for assessing herbicide efficacy.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of glyphosate.
Caption: Generalized experimental workflow for herbicide efficacy assessment.
Conclusion
This compound and glyphosate, while both effective broad-spectrum herbicides, operate through fundamentally different mechanisms of action. Glufosinate's rapid, contact-based activity is a result of glutamine synthetase inhibition and subsequent ammonia toxicity, making it particularly effective against annual broadleaf weeds. Glyphosate's systemic action, through the inhibition of EPSPS in the shikimate pathway, provides broad-spectrum control, including challenging perennial weeds. The detailed understanding of these distinct biochemical targets and the methodologies to assess their inhibition are paramount for the development of novel herbicides, the management of herbicide resistance, and for fundamental research in plant biochemistry and physiology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme Activity Assays [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Glutamine synthetase - Enzymes | Laboratory Methodology [biocyclopedia.com]
- 8. researchgate.net [researchgate.net]
- 9. pedchem.com [pedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 13. pomais.com [pomais.com]
- 14. sbcpd.org [sbcpd.org]
- 15. Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. naturesmulch.com [naturesmulch.com]
Glufosinate-Ammonium and Its Role in Nitrogen Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate-ammonium is a broad-spectrum, non-selective, post-emergence herbicide used widely in agriculture for the control of a variety of weeds.[1][2] It is the ammonium salt of the amino acid phosphinothricin, which was originally isolated from the soil bacteria Streptomyces viridochromogenes and Streptomyces hygroscopicus. The herbicidal activity of this compound stems from its potent and specific inhibition of a key enzyme in plant nitrogen metabolism, glutamine synthetase. This guide provides a detailed technical overview of the mechanism of action of this compound, its profound impact on nitrogen metabolism, quantitative data on its effects, detailed experimental protocols for key assays, and visualizations of the affected biochemical pathways.
Mechanism of Action: Inhibition of Glutamine Synthetase
The primary mode of action of this compound is the irreversible inhibition of glutamine synthetase (GS) [EC 6.3.1.2].[3][4] GS is a crucial enzyme in plants, responsible for the ATP-dependent assimilation of ammonia (NH₃) into the amino acid glutamate to form glutamine.[4] This reaction is a central entry point for inorganic nitrogen into organic molecules and is vital for the synthesis of other amino acids and nitrogen-containing compounds.
Glufosinate, being a structural analog of glutamate, acts as a competitive inhibitor for the glutamate binding site on the GS enzyme.[3][4] The enzyme mistakenly phosphorylates glufosinate, forming a stable, phosphorylated intermediate that binds irreversibly to the active site, leading to the inactivation of the enzyme.[3] This inhibition occurs in both the cytosolic (GS1) and chloroplastic (GS2) isoforms of the enzyme.[3]
Impact on Nitrogen Metabolism
The inhibition of glutamine synthetase by this compound triggers a cascade of metabolic disturbances, ultimately leading to plant cell death. The key consequences include the rapid accumulation of intracellular ammonia and the depletion of essential amino acids.
Ammonia Accumulation
With the primary pathway for ammonia assimilation blocked, ammonia produced from various metabolic processes, including nitrate reduction, photorespiration, and amino acid catabolism, rapidly accumulates to toxic levels within the plant cells.[5][6] This accumulation can be substantial, with ammonia levels increasing significantly within hours of glufosinate application.[7] High concentrations of ammonia are phytotoxic, leading to the uncoupling of photophosphorylation, inhibition of photosystems I and II, and disruption of transmembrane pH gradients, which ultimately causes the cessation of photosynthesis and cell death.[8]
Depletion of Glutamine and Disruption of Amino Acid Synthesis
The inhibition of GS directly leads to a rapid decrease in the cellular concentration of glutamine, a key nitrogen donor for the biosynthesis of other amino acids, nucleotides, and chlorophyll.[5][9][10] Consequently, the levels of other amino acids, such as glutamate, also decline.[5][9][10] This widespread disruption of amino acid metabolism halts protein synthesis and overall plant growth and development.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on key parameters of nitrogen metabolism in plants. It is important to note that the specific values can vary depending on the plant species, experimental conditions, and the concentration of this compound applied.
Table 1: Effect of this compound on Glutamine Synthetase (GS) Activity
| Plant Species | This compound Concentration | Time After Treatment | GS Activity (% of Control) | Reference |
| Velvetleaf (Abutilon theophrasti) | 160 g ai/ha | 8 hours | < 20% | [7] |
| Velvetleaf (Abutilon theophrasti) | 320 g ai/ha | 24 hours | < 20% | [7] |
| Palmer Amaranth (Amaranthus palmeri) | 140 g ha⁻¹ (Midday application) | 2 hours | ~5% | [11] |
| Palmer Amaranth (Amaranthus palmeri) | 140 g ha⁻¹ (Dusk application) | 2-24 hours | ~18% | [11] |
| Italian Ryegrass (Lolium perenne L. spp. multiflorum) | 100 µM (in vitro) | 30 min | ~50% (I50) | [9] |
Table 2: Effect of this compound on Ammonia Concentration
| Plant Species | This compound Concentration | Time After Treatment | Ammonia Concentration (relative to control) | Reference |
| Velvetleaf (Abutilon theophrasti) | 160 g ai/ha | 72 hours | Significantly higher | [7] |
| Hemp Sesbania (Sesbania exaltata) | 1.0 mM | 24 hours | ~4-fold increase | [6] |
| Hemp Sesbania (Sesbania exaltata) | 1.0 mM | 88 hours | ~10-fold increase | [6] |
Table 3: Effect of this compound on Glutamine and Glutamate Concentrations
| Plant Species | This compound Concentration | Time After Treatment | Change in Glutamine Concentration | Change in Glutamate Concentration | Reference |
| Italian Ryegrass (Lolium perenne L. spp. multiflorum) | 560 g ai ha⁻¹ | 24 hours | Decreased | Decreased | [9][10] |
| Amaranthus palmeri | Not specified | Not specified | Stronger depletion than Lolium rigidum | Stronger depletion than Lolium rigidum | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, intended for researchers to replicate and build upon these findings.
Glutamine Synthetase (GS) Activity Assay (Transferase Assay)
This protocol is adapted from the method of O'Neal and Joy (1973) and is commonly used to measure the γ-glutamyl transferase activity of GS.
a. Plant Material and Extraction:
-
Harvest fresh leaf tissue (approximately 0.2-0.5 g) and immediately freeze in liquid nitrogen to stop enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in 2-4 mL of ice-cold extraction buffer (50 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM DTT, and 10% (v/v) glycerol).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using the Bradford method.
b. Assay Procedure:
-
Prepare the reaction mixture containing: 80 mM Tris-HCl (pH 7.8), 20 mM L-glutamine, 20 mM hydroxylamine, 3 mM MnCl₂, and 0.4 mM ADP.
-
In a microcentrifuge tube, mix 450 µL of the reaction mixture with 50 µL of the crude enzyme extract.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the reaction by adding 500 µL of stop solution (0.37 M FeCl₃, 0.2 M trichloroacetic acid, and 0.67 M HCl).
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm. The absorbance is proportional to the amount of γ-glutamyl hydroxamate formed.
-
A standard curve should be generated using authentic γ-glutamyl hydroxamate.
Ammonia Quantification Assay (Berthelot Reaction)
This protocol describes a colorimetric method for the determination of ammonia in plant extracts.
a. Plant Material and Extraction:
-
Harvest and freeze plant tissue as described in the GS activity assay protocol.
-
Homogenize the frozen tissue in 0.1 M HCl.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
The supernatant is used for ammonia quantification.
b. Assay Procedure:
-
Prepare two reagents:
-
Reagent A (Phenol-nitroprusside): Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of deionized water.
-
Reagent B (Alkaline hypochlorite): Dissolve 0.5 g of sodium hydroxide and 0.42 g of sodium hypochlorite in 100 mL of deionized water.
-
-
In a test tube, mix 100 µL of the plant extract with 1 mL of Reagent A.
-
Add 1 mL of Reagent B and mix thoroughly.
-
Incubate the mixture at 37°C for 30 minutes to allow for color development (a blue indophenol complex).
-
Measure the absorbance at 630 nm.
-
A standard curve should be prepared using known concentrations of ammonium chloride.
Free Amino Acid Analysis by HPLC with OPA Derivatization
This protocol outlines the extraction and analysis of free amino acids from plant tissue using pre-column derivatization with o-phthaldialdehyde (OPA).
a. Extraction of Free Amino Acids:
-
Grind 100 mg of frozen plant tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 1 mL of 80% (v/v) ethanol.
-
Incubate at 80°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a vacuum.
-
Resuspend the dried extract in 200 µL of 0.1 M HCl.
b. OPA Derivatization and HPLC Analysis:
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol, add 11.2 mL of 0.4 M borate buffer (pH 10.2), and 50 µL of 2-mercaptoethanol.
-
In an HPLC vial, mix 10 µL of the amino acid extract with 90 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Mobile Phase:
-
Solvent A: 0.1 M sodium acetate (pH 7.2) with 5% (v/v) methanol and 0.5% (v/v) tetrahydrofuran.
-
Solvent B: Methanol.
-
-
Use a gradient elution to separate the derivatized amino acids (the specific gradient will depend on the column and system).
-
Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
Quantify the amino acids by comparing their peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of this compound action on Glutamine Synthetase.
Caption: Metabolic consequences of this compound application.
Caption: General experimental workflow for studying Glufosinate's effects.
References
- 1. pomais.com [pomais.com]
- 2. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. sbcpd.org [sbcpd.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. ncwss.org [ncwss.org]
- 8. The Effect of High Concentrations of Glufosinate Ammonium on the Yield Components of Transgenic Spring Wheat (Triticum aestivum L.) Constitutively Expressing the bar Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Methodological Analysis and Application of MAPK/ERK Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a highly conserved signaling cascade that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] This pathway transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in the regulation of gene expression.[1][4] The canonical MAPK/ERK signaling cascade is initiated by the activation of Receptor Tyrosine Kinases (RTKs), which then recruit adaptor proteins like GRB2 and the guanine nucleotide exchange factor SOS.[3][5] This complex facilitates the activation of the small GTPase Ras, which in turn activates a three-tiered kinase cascade consisting of RAF (a MAPKKK), MEK (a MAPKK), and finally ERK (a MAPK).[4][5][6] Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors.[5]
Given its central role in cell fate decisions, dysregulation of the MAPK/ERK pathway is a frequent driver in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][7][8] The development of small molecule inhibitors targeting key components of this pathway, such as MEK and ERK, is a major focus in drug discovery.[4][7] This technical guide provides a detailed overview of the methodological approach to studying the MAPK/ERK pathway, with a focus on the application of Western blotting to quantify the effects of a hypothetical MEK1/2 inhibitor, D6UF8X4Omb.
Data Presentation: Quantitative Analysis of MAPK/ERK Pathway Inhibition
The efficacy of a targeted inhibitor is determined by its ability to modulate the activity of its intended target and downstream effectors. Western blotting is a powerful technique to quantify changes in protein expression and phosphorylation status, providing critical insights into the mechanism of action of therapeutic compounds.[1][5] The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the impact of the MEK1/2 inhibitor D6UF8X4Omb on key proteins within the MAPK/ERK pathway in a cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH) and expressed as a fold change relative to the untreated control.
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-MEK1/2 (Ser217/221) | Untreated Control | 0 | 1.00 | ± 0.08 |
| D6UF8X4Omb | 10 | 0.95 | ± 0.07 | |
| D6UF8X4Omb | 100 | 0.98 | ± 0.09 | |
| D6UF8X4Omb | 1000 | 1.02 | ± 0.10 | |
| Total MEK1/2 | Untreated Control | 0 | 1.00 | ± 0.05 |
| D6UF8X4Omb | 10 | 1.01 | ± 0.06 | |
| D6UF8X4Omb | 100 | 0.99 | ± 0.04 | |
| D6UF8X4Omb | 1000 | 1.03 | ± 0.07 | |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.12 |
| D6UF8X4Omb | 10 | 0.45 | ± 0.09 | |
| D6UF8X4Omb | 100 | 0.15 | ± 0.05 | |
| D6UF8X4Omb | 1000 | 0.05 | ± 0.02 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.06 |
| D6UF8X4Omb | 10 | 0.98 | ± 0.05 | |
| D6UF8X4Omb | 100 | 1.02 | ± 0.07 | |
| D6UF8X4Omb | 1000 | 0.99 | ± 0.06 |
Experimental Protocols: Western Blot Analysis of MAPK/ERK Pathway Modulation
The following is a detailed protocol for the analysis of MAPK/ERK pathway protein expression and phosphorylation status in cultured cells treated with a MEK inhibitor.[1][5]
1. Cell Culture and Treatment [1]
-
Culture Conditions: Maintain a suitable cancer cell line with a constitutively active MAPK/ERK pathway (e.g., MDA-MB-231) in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Starve the cells in a serum-free medium for 12-24 hours. Subsequently, treat the cells with varying concentrations of the MEK inhibitor D6UF8X4Omb (e.g., 0, 10, 100, 1000 nM) for a predetermined time period (e.g., 2, 6, 12, or 24 hours).
2. Protein Extraction and Quantification [1][5]
-
Washing: Following treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the BCA protein assay.
3. Gel Electrophoresis and Protein Transfer [1][5]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
4. Immunoblotting and Detection [1][5]
-
Blocking: Block the membrane in a solution of 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (p-MEK1/2, Total MEK1/2, p-ERK1/2, Total ERK1/2, and a loading control like GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Chemiluminescent Detection: Wash the membrane again with TBST. Prepare and apply an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
5. Data Analysis [1]
-
Quantification: Quantify the band intensities for each protein using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to the loading control to account for any variations in protein loading.
Mandatory Visualization
Caption: The MAPK/ERK signaling pathway and the inhibitory action of D6UF8X4Omb on MEK.
Caption: Experimental workflow for Western blot analysis of MAPK/ERK pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer: Revision of the Literature and Comparison with the Analysis of Cancer Genomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selective Pressure: A Technical Guide to Glufosinate-Ammonium Concentration for Transformed Calli Selection
For researchers, scientists, and professionals in drug development and plant biotechnology, the effective selection of transformed cells is a critical step in generating genetically modified organisms. Glufosinate-ammonium, a potent herbicide, serves as a widely used selective agent. This in-depth technical guide provides a comprehensive overview of the optimal concentrations of this compound for selecting transformed calli across various plant species, detailed experimental protocols for determining minimal inhibitory concentrations, and a visualization of the underlying biological pathways.
Mechanism of Action: Inhibiting the Hub of Nitrogen Metabolism
This compound's herbicidal activity stems from its ability to inhibit glutamine synthetase, a crucial enzyme in plant nitrogen metabolism. This enzyme is responsible for the assimilation of ammonia and the synthesis of glutamine, an essential amino acid. By blocking glutamine synthetase, this compound leads to a rapid accumulation of toxic ammonia within the plant cells and a depletion of glutamine. This metabolic disruption ultimately results in the cessation of photosynthesis and cell death.[1][2][3][4][5]
Transformation protocols introduce a resistance gene, commonly the bar or pat gene, which encodes the enzyme phosphinothricin acetyltransferase (PAT). PAT detoxifies this compound by acetylation, allowing transformed cells to survive and proliferate on a selection medium containing the herbicide, while non-transformed cells perish.
Optimal this compound Concentrations for Callus Selection
The optimal concentration of this compound for selecting transformed calli is highly dependent on the plant species, genotype, and the specific tissue culture conditions. The following table summarizes effective concentrations reported in the literature for various plant species. It is crucial to note that these values should be considered as starting points for optimization in your specific experimental setup.
| Plant Species | Explant Type | This compound Concentration (mg/L) | Reference(s) |
| Rice (Oryza sativa) | Calli | 3 - 6 | [6] |
| Calli | 0.1 - 1.0 mM | [7] | |
| Soybean (Glycine max) | Cotyledonary Node | 5 | [8] |
| Somatic Embryos | 6 | [9] | |
| Maize (Zea mays) | Calli | 1 - 3 (Bialaphos) | |
| Banana (Musa spp.) | Embryogenic Cell Suspension | 0.2 | [10] |
| Tomato (Solanum lycopersicum) | Hypocotyls, Cotyledons | 10 - 20 | [11] |
| Arabidopsis thaliana | Hypocotyls, Root Explants | 20 | [12] |
| Salvia miltiorrhiza | Leaf Discs | 0.6 | [13] |
| Oil Palm (Elaeis guineensis) | Embryogenic Calli | 3 | [14] |
| Embryoids | 5 | [14] |
Experimental Protocols
Determining the Minimal Inhibitory Concentration (MIC) of this compound
Objective: To determine the lowest concentration of this compound that effectively inhibits the growth of non-transformed calli. This concentration will then be used for selecting transformed calli.
Materials:
-
Non-transformed calli of the target plant species
-
Callus induction/maintenance medium
-
This compound stock solution (e.g., 1 mg/mL), filter-sterilized
-
Sterile petri dishes
-
Sterile forceps and scalpels
-
Growth chamber with controlled light and temperature
Methodology:
-
Prepare a Range of this compound Concentrations: Aseptically add the this compound stock solution to the molten callus induction/maintenance medium (cooled to ~50-55°C) to achieve a series of final concentrations. A typical range to test for a new species might be 0, 0.5, 1, 2, 4, 6, 8, and 10 mg/L. Pour the medium into sterile petri dishes.
-
Prepare Calli: Select healthy, actively growing, non-transformed calli. If the calli are large, divide them into smaller, uniform pieces (e.g., 3-5 mm in diameter).
-
Inoculate Plates: Place a set number of callus pieces (e.g., 5-10) onto each plate for each concentration. Ensure that there are replicate plates for each concentration (at least 3).
-
Incubation: Culture the plates in a growth chamber under the appropriate light and temperature conditions for your plant species.
-
Data Collection: Observe the calli regularly (e.g., weekly) for a period of 3-5 weeks. Record the percentage of calli showing browning, necrosis (tissue death), and lack of growth at each concentration.
-
Determine MIC: The minimal inhibitory concentration is the lowest concentration of this compound at which the growth of non-transformed calli is completely inhibited or the vast majority (e.g., >95%) show significant necrosis.
Selection of Transformed Calli
Objective: To select for the growth of transformed calli while eliminating non-transformed cells.
Materials:
-
Putatively transformed calli (following co-cultivation with Agrobacterium or other transformation methods)
-
Callus induction/maintenance medium
-
This compound stock solution
-
Sterile petri dishes
-
Sterile forceps and scalpels
-
Growth chamber
Methodology:
-
Prepare Selection Medium: Prepare the callus induction/maintenance medium containing the predetermined minimal inhibitory concentration of this compound.
-
Transfer Calli: After the co-cultivation and resting period (on a medium without the selective agent), transfer the putatively transformed calli to the selection medium.
-
Subculture: Subculture the calli onto fresh selection medium every 2-3 weeks. During each subculture, carefully remove and discard any necrotic or browning tissue.
-
Identify Resistant Calli: Transformed calli will appear healthy, pale, and continue to proliferate on the selection medium. Non-transformed calli will turn brown and eventually die.
-
Regeneration: Once a sufficient amount of resistant callus has been obtained, it can be transferred to a regeneration medium (which may or may not contain the selective agent, depending on the protocol) to induce shoot and root formation.
Visualizing the Processes
To better understand the biological and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for selecting transformed calli.
Conclusion
The successful selection of transformed calli using this compound is a cornerstone of modern plant biotechnology. While the concentrations provided in this guide offer a valuable starting point, empirical determination of the minimal inhibitory concentration for your specific plant system is paramount for achieving high efficiency and minimizing the risk of escapes. By understanding the mechanism of action and following a systematic approach to selection, researchers can confidently advance their work in developing novel and improved plant varieties.
References
- 1. researchgate.net [researchgate.net]
- 2. Refined glufosinate selection and its extent of exposure for improving the Agrobacterium-mediated transformation in Indian soybean (Glycine max) genotype JS-335 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ediciones.inca.edu.cu [ediciones.inca.edu.cu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glufosinate ammonium selection of transformed Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of Glyphosate-Tolerant Tobacco Calli and the Expression of this Tolerance in Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agronomyjournals.com [agronomyjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Optimization of Agrobacterium-Mediated Transformation in Soybean [frontiersin.org]
- 12. Optimization of Agrobacterium-Mediated Transformation in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vjs.ac.vn [vjs.ac.vn]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to Glufosinate-Ammonium Spray Application for Field Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the technical aspects of applying glufosinate-ammonium in a field trial setting. It covers the biochemical mode of action, detailed experimental protocols for efficacy testing, and a summary of performance data.
Introduction to this compound
This compound is a non-selective, post-emergence herbicide widely used for the control of a broad spectrum of annual and perennial broadleaf weeds and grasses.[1] Its active ingredient, phosphinothricin, was first isolated from the soil bacterium Streptomyces viridochromogenes.[1] As a contact herbicide, it is primarily absorbed through the leaves and other green tissues of the plant, with limited translocation.[1] This characteristic makes it a valuable tool in no-till farming and for managing weeds in environmentally sensitive areas, as it does not affect the root systems of non-target plants.[1]
Mechanism of Action: Inhibition of Glutamine Synthetase
The primary mode of action of this compound is the inhibition of the enzyme glutamine synthetase (GS).[1][2] GS plays a critical role in the nitrogen metabolism of plants by catalyzing the conversion of glutamate and ammonia into glutamine.[1][2] The inhibition of this enzyme leads to a rapid accumulation of toxic ammonia in the plant cells, which disrupts cellular functions and leads to the cessation of photosynthesis.[3]
The cascade of events following GS inhibition includes:
-
Ammonia Toxicity: The buildup of ammonia disrupts the pH gradient across cell membranes, leading to their dysfunction.
-
Inhibition of Photorespiration: The disruption of nitrogen metabolism also inhibits photorespiration, a process essential for C3 plants.
-
Generation of Reactive Oxygen Species (ROS): The inhibition of photosynthesis and the accumulation of metabolic byproducts lead to the formation of ROS, which cause lipid peroxidation and ultimately, cell death.[3]
The following diagram illustrates the signaling pathway of this compound's mode of action.
References
An In-depth Technical Guide to Detecting Glufosinate-Ammonium Resistance in Weeds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies used to detect and characterize glufosinate-ammonium resistance in weed populations. As the reliance on glufosinate-tolerant cropping systems increases, so does the importance of robust and accurate resistance detection for effective weed management strategies. This document details the primary resistance mechanisms, experimental protocols for their detection, quantitative data presentation, and visual workflows to aid in experimental design and interpretation.
Introduction to this compound and Resistance Mechanisms
This compound is a broad-spectrum, non-selective, post-emergence herbicide.[1][2] Its mode of action is the inhibition of the enzyme glutamine synthetase (GS), which is crucial for nitrogen metabolism in plants.[2][3][4][5] GS catalyzes the conversion of glutamate and ammonia into glutamine.[3][6] Inhibition of GS leads to a rapid accumulation of toxic ammonia and the depletion of glutamine and other amino acids, ultimately causing cell death through the generation of reactive oxygen species (ROS) and lipid peroxidation.[2][5]
Weed populations can evolve resistance to this compound through two primary categories of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][7]
-
Target-Site Resistance (TSR): This type of resistance occurs due to modifications at the herbicide's binding site.[7] For glufosinate, this includes:
-
Mutations in the GS Gene: Single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions in the GS enzyme, reducing the binding affinity of glufosinate.[3] For example, a Ser59Gly mutation has been identified in resistant Eleusine indica.[3]
-
Gene Amplification: An increase in the copy number of the GS gene, particularly the chloroplastic isoform (GS2), leads to overexpression of the GS enzyme.[1][2][8][9][10] This increased enzyme production requires a higher dose of the herbicide to achieve effective inhibition.
-
-
Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site.[1][7] These can include:
-
Reduced Uptake and Translocation: Alterations in the plant's cuticle or transport processes can limit the absorption of glufosinate into the plant tissues and its movement to the sites of action.
-
Enhanced Metabolism: The herbicide is detoxified into non-toxic compounds before it can reach the GS enzyme.[1] This can occur through processes like acetylation, where the pat or bar genes encode for the phosphinothricin N-acetyltransferase (PAT) enzyme, which converts L-glufosinate to the non-herbicidal N-acetyl-L-glufosinate. Other metabolic pathways may also be involved.[11]
-
Methodologies for Resistance Detection
A multi-faceted approach is essential for accurately diagnosing and characterizing this compound resistance. This typically involves a hierarchical process starting with whole-plant bioassays, followed by biochemical and molecular analyses to elucidate the specific resistance mechanism(s).
Whole-Plant Bioassays (Dose-Response Screening)
Whole-plant bioassays are the foundational step in confirming herbicide resistance.[12] These experiments determine the level of resistance by comparing the response of a suspected resistant population to a known susceptible population across a range of herbicide doses.
Experimental Protocol: Whole-Plant Dose-Response Assay
-
Seed Collection and Germination:
-
Collect mature seeds from putative resistant plants that have survived a field application of glufosinate.[12]
-
Collect seeds from a known susceptible population of the same weed species.
-
Break seed dormancy, if necessary, through methods like stratification (cold, moist treatment) or scarification.[13]
-
Germinate seeds in petri dishes on a suitable medium (e.g., agar with potassium nitrate) in a germination cabinet with controlled light and temperature.[13]
-
-
Plant Growth:
-
Transplant seedlings at a uniform growth stage (e.g., two to three true leaves) into pots or trays filled with a standard potting mix.[12][13]
-
Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., temperature, humidity, photoperiod) until they reach the target growth stage for spraying (typically 4-6 leaves).[14]
-
-
Herbicide Application:
-
Data Collection and Analysis:
-
Assess plant mortality and biomass reduction at a set time point after treatment (e.g., 21 days).[14] Visual injury ratings on a scale of 0% (no injury) to 100% (plant death) are also commonly used.[14]
-
Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both the resistant and susceptible populations by fitting the data to a log-logistic dose-response curve.
-
The Resistance Index (RI) is calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population (RI = GR50-Resistant / GR50-Susceptible).
-
Data Presentation: Dose-Response Metrics
| Population | LD50 (g ai ha⁻¹) | GR50 (g ai ha⁻¹) | Resistance Index (LD50-based) | Resistance Index (GR50-based) | Reference |
| Amaranthus palmeri (Resistant - Anson County) | 210–316 | - | 1.8 - 2.0 | - | [14] |
| Amaranthus palmeri (Susceptible) | 118–158 | - | - | - | [14] |
| Eleusine indica (Resistant) | - | - | 14 | 5 | [16] |
| Eleusine indica (Susceptible) | - | - | - | - | [16] |
Note: Values can vary based on experimental conditions and the specific susceptible population used.
Experimental Workflow: Whole-Plant Dose-Response Assay
Caption: Workflow for whole-plant dose-response bioassay.
Biochemical Assays
Biochemical assays provide direct evidence of the physiological changes associated with glufosinate resistance.
This assay directly measures the activity of the target enzyme, GS, and its sensitivity to glufosinate. In cases of target-site mutations, the GS enzyme from resistant plants will show reduced inhibition by glufosinate.
Experimental Protocol: In Vitro GS Activity Assay
-
Enzyme Extraction:
-
Harvest fresh leaf tissue (e.g., 2 grams) from both resistant and susceptible plants.[17]
-
Homogenize the tissue in a chilled mortar with an extraction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM MgCl2, 2 mM DTT, pH 8).[17]
-
Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
Determine the total protein concentration of the extract using a standard method like the Bradford assay.[18]
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the enzyme extract, substrates (glutamate, ATP, hydroxylamine), and varying concentrations of glufosinate.[6]
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and measure the formation of the product, γ-glutamyl monohydroxamate.[6]
-
The amount of product is quantified spectrophotometrically.
-
-
Data Analysis:
-
Calculate the GS activity for each glufosinate concentration.
-
Determine the concentration of glufosinate required to inhibit 50% of the enzyme activity (IC50) for both resistant and susceptible extracts.
-
A higher IC50 value for the resistant population indicates a less sensitive GS enzyme.
-
Data Presentation: GS Enzyme Inhibition
| Weed Species | Population | IC50 (mM) | Reference |
| Eleusine indica | Susceptible (S) | 0.85 | [4] |
| Eleusine indica | Resistant (R*) | 0.99 | [4] |
Note: In this specific Eleusine indica population, the similar IC50 values suggested that the resistance was not due to a target-site mutation.
Since glufosinate inhibits GS, a key enzyme in ammonia assimilation, its application leads to a rapid build-up of ammonia in susceptible plants.[10][19][20] Resistant plants, particularly those with GS gene amplification or enhanced metabolism, will accumulate significantly less ammonia.
Experimental Protocol: Ammonia Accumulation Assay
-
Plant Treatment:
-
Treat resistant and susceptible plants at the same growth stage with a discriminating dose of glufosinate.
-
Include untreated control plants for both populations.
-
-
Sample Collection:
-
Harvest leaf tissue at various time points after treatment (e.g., 2, 4, 8, 24 hours).
-
-
Ammonia Extraction and Quantification:
-
Homogenize the leaf tissue in a suitable buffer.
-
Measure the ammonia concentration in the extract using a commercially available ammonia assay kit or a colorimetric method.
-
-
Data Analysis:
-
Compare the levels of ammonia accumulation over time between the treated resistant and susceptible plants. A significantly lower level of ammonia in the treated resistant plants is indicative of resistance.
-
Experimental Workflow: Biochemical Assays
Caption: Workflows for key biochemical resistance assays.
Molecular Assays
Molecular techniques are employed to identify the specific genetic basis of resistance.
Sequencing the GS gene from resistant and susceptible individuals can identify mutations that confer resistance.
Experimental Protocol: GS Gene Sequencing
-
DNA/RNA Extraction:
-
Extract genomic DNA or total RNA from the leaf tissue of resistant and susceptible plants.[2] For RNA, synthesize complementary DNA (cDNA) via reverse transcription.
-
-
PCR Amplification:
-
Design primers to amplify the coding region of the GS gene (both cytosolic GS1 and plastidic GS2 isoforms should be targeted).
-
Perform Polymerase Chain Reaction (PCR) to amplify the target gene fragments.
-
-
Sequencing and Analysis:
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the sequences from resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
-
This technique is used to determine if resistance is due to the amplification of the GS gene.
Experimental Protocol: Quantitative PCR (qPCR) for Gene Copy Number
-
DNA Extraction:
-
Extract high-quality genomic DNA from resistant and susceptible plants.
-
-
qPCR:
-
Design qPCR primers for the GS gene (target gene) and a single-copy reference gene (e.g., Acetolactate Synthase, ALS).
-
Perform qPCR using a DNA-binding dye (e.g., SYBR Green) or probe-based chemistry.
-
-
Data Analysis:
-
Calculate the relative copy number of the GS gene in resistant individuals compared to susceptible individuals using the delta-delta Ct (ΔΔCt) method or a standard curve. An increased relative copy number in resistant plants indicates gene amplification.
-
Assays for Non-Target-Site Resistance
If whole-plant and biochemical assays confirm resistance, but no target-site modifications are found, NTSR mechanisms should be investigated.
Experimental Protocol: Uptake, Translocation, and Metabolism Studies
-
Herbicide Application:
-
Apply radiolabeled ¹⁴C-glufosinate to a specific leaf of both resistant and susceptible plants.[4]
-
-
Uptake Analysis:
-
At various time points, wash the treated leaf with a surfactant solution to remove unabsorbed herbicide.[4]
-
Quantify the radioactivity in the wash solution and the treated leaf using liquid scintillation counting to determine the amount of absorbed herbicide.
-
-
Translocation Analysis:
-
Dissect the plant into different parts (e.g., treated leaf, shoots above treated leaf, shoots below, roots).
-
Oxidize the plant parts and quantify the radioactivity in each part to determine the pattern of herbicide movement.
-
-
Metabolism Analysis:
-
Extract compounds from the plant tissues.
-
Separate the parent ¹⁴C-glufosinate from its metabolites using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4]
-
Identify and quantify the metabolites. Increased formation of non-toxic metabolites in the resistant population indicates enhanced metabolism.
-
Data Presentation: Herbicide Fate Studies
| Parameter | Susceptible Population (%) | Resistant Population (%) | Reference |
| Absorption (72 HAT) | 54 - 60 | 54 - 60 | [1][2] |
| Translocation (out of treated leaf) | ~2 - 6 | ~2 - 6 | [1][2] |
| Metabolism (72 HAT) | 13 - 21 | 13 - 21 | [1][2] |
Note: Data from a study on Amaranthus palmeri where NTSR mechanisms were not found to be the cause of resistance.[1]
Signaling Pathways and Logical Relationships
Glufosinate Mode of Action and Resistance Mechanisms
References
- 1. bioone.org [bioone.org]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 5. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 6. Frontiers | Chloroplast Glutamine Synthetase, the Key Regulator of Nitrogen Metabolism in Wheat, Performs Its Role by Fine Regulation of Enzyme Activity via Negative Cooperativity of Its Subunits [frontiersin.org]
- 7. growiwm.org [growiwm.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. roadsideweeds.com [roadsideweeds.com]
- 11. Metabolism of the herbicide this compound in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Confirmation and inheritance of glufosinate resistance in an Amaranthus palmeri population from North Carolina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sourgrass phenological stage and efficacy of this compound - Weed Control Journal [weedcontroljournal.org]
- 16. Identification of biochemical and molecular mechanisms of resistance to glufosinate and glyphosate in Eleusine indica - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 17. Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Effect of High Concentrations of Glufosinate Ammonium on the Yield Components of Transgenic Spring Wheat (Triticum aestivum L.) Constitutively Expressing the bar Gene - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Efficacy Testing of Glufosinate-Ammonium on Novel Weeds
An In-Depth Technical Guide for Researchers and Scientists
This guide provides a comprehensive, standardized protocol for conducting efficacy trials of glufosinate-ammonium on novel or previously untested weed species. Adherence to this protocol will ensure the generation of robust, reproducible, and scientifically valid data essential for research, development, and regulatory purposes.
Introduction to this compound
This compound is a non-selective, post-emergence herbicide widely used for broad-spectrum weed control.[1][2] Its primary mode of action is the inhibition of the enzyme glutamine synthetase (GS).[1][3][4] This inhibition leads to a rapid accumulation of ammonia within plant cells, which is phytotoxic and disrupts cellular processes, ultimately causing plant death.[4][5] The efficacy of this compound can be influenced by several environmental and application factors, including temperature, relative humidity, light intensity, weed size at the time of application, and the use of adjuvants like ammonium sulfate (AMS).[6][7][8][9]
Experimental Design and Setup
A robust experimental design is critical for obtaining reliable data. The following outlines key considerations for both greenhouse and field trials.
General Principles
-
Replication: All treatments should be replicated a minimum of four times to ensure statistical validity.[10]
-
Randomization: A completely randomized design or a randomized complete block design should be employed to minimize the effects of environmental gradients.[11]
-
Controls: Both an untreated control (no herbicide application) and a positive control (a standard, effective herbicide treatment) should be included for comparison.[12]
Greenhouse (Controlled Environment) Trials
Greenhouse trials are essential for initial dose-ranging studies and for investigating the influence of specific environmental factors.
Experimental Protocol: Greenhouse Trial
-
Plant Material:
-
Collect seeds of the novel weed species from a representative population.[13]
-
If dormancy is an issue, appropriate pre-treatments (e.g., scarification, stratification) should be applied.
-
Sow seeds in pots or trays filled with a standardized commercial potting medium.[14]
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.
-
-
Growing Conditions:
-
Maintain controlled environmental conditions:
-
Temperature: e.g., 25/20°C (day/night) [In some studies, different temperature regimes are tested to see the effect on efficacy].[6]
-
Relative Humidity: e.g., 60-80% [Lower humidity can decrease the effectiveness of glufosinate].[6][7]
-
Photoperiod: e.g., 16-hour day / 8-hour night with appropriate light intensity.
-
-
-
Herbicide Application:
-
Apply this compound when weeds have reached a specific growth stage (e.g., 2-4 leaf stage or a specific height, such as 5-10 cm).[9][13][15]
-
Utilize a calibrated laboratory sprayer to ensure uniform application.
-
A range of doses should be tested to determine the effective dose that causes 50% inhibition (ED50).[14] Recommended starting doses could range from 25 g ai/ha to 1600 g ai/ha.[16]
-
Include treatments with and without an adjuvant such as ammonium sulfate (AMS) to assess any enhancement of efficacy.[9][17]
-
-
Post-Application Care:
-
Return plants to the controlled environment immediately after application.
-
Watering should be done carefully to avoid washing the herbicide off the foliage.
-
Field Trials
Field trials are necessary to evaluate efficacy under real-world conditions.
Experimental Protocol: Field Trial
-
Site Selection:
-
Choose a site with a natural and uniform infestation of the novel weed species.
-
Document soil type, organic matter content, and pH.
-
-
Plot Establishment:
-
Establish plots of a standardized size (e.g., 2m x 5m).
-
Include buffer zones between plots to prevent spray drift.
-
-
Herbicide Application:
-
Apply treatments using a calibrated backpack or small-plot sprayer equipped with appropriate nozzles to ensure consistent coverage.
-
Application should occur when weeds are actively growing and at the target growth stage.[2]
-
Record environmental conditions at the time of application (temperature, relative humidity, wind speed, cloud cover).
-
-
Treatments:
Data Collection and Assessment
Consistent and accurate data collection is paramount. Assessments should be conducted at multiple time points after application (e.g., 7, 14, 21, and 28 days after treatment - DAT).
Visual Efficacy Assessment
-
Visually assess percent weed control on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control.[19]
-
Record any signs of phytotoxicity such as chlorosis, necrosis, or stunting.
Quantitative Measurements
-
Weed Density: Count the number of live weed plants per unit area (e.g., per square meter).[18]
-
Biomass Reduction: At the final assessment, harvest the above-ground biomass of the weeds in a defined area within each plot.[20] Dry the biomass in an oven until a constant weight is achieved and record the dry weight.[20]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.
Table 1: Visual Percent Control of Novel Weed Species at Different Days After Treatment (DAT)
| Treatment (g ai/ha) | 7 DAT (%) | 14 DAT (%) | 21 DAT (%) | 28 DAT (%) |
| Untreated Control | 0 | 0 | 0 | 0 |
| Glufosinate 200 | 45 | 60 | 75 | 80 |
| Glufosinate 400 | 65 | 85 | 95 | 98 |
| Glufosinate 400 + AMS | 75 | 90 | 98 | 99 |
| Glufosinate 800 | 80 | 95 | 100 | 100 |
| Positive Control | 70 | 88 | 96 | 98 |
Table 2: Effect of this compound on Weed Density and Biomass Reduction at 28 DAT
| Treatment (g ai/ha) | Weed Density (plants/m²) | Biomass (g/m²) | Biomass Reduction (%) |
| Untreated Control | 50 | 150 | 0 |
| Glufosinate 200 | 10 | 30 | 80 |
| Glufosinate 400 | 2 | 3 | 98 |
| Glufosinate 400 + AMS | 1 | 1.5 | 99 |
| Glufosinate 800 | 0 | 0 | 100 |
| Positive Control | 3 | 6 | 96 |
Mandatory Visualizations
Diagrams are essential for illustrating complex processes and workflows.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Mode of action of this compound in plant cells.
Conclusion
This technical guide provides a standardized framework for assessing the efficacy of this compound on novel weed species. By following these detailed protocols for experimental design, data collection, and analysis, researchers can generate high-quality, comparable data. This information is crucial for understanding the potential of this compound as a tool for managing new and emerging weed threats in various agricultural and non-crop systems.
References
- 1. agriculture.basf.com [agriculture.basf.com]
- 2. Using Glufosinate for Weed Control in the Delta | Crop Science US [cropscience.bayer.us]
- 3. This compound | C5H15N2O4P | CID 53597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 5. sbcpd.org [sbcpd.org]
- 6. researchgate.net [researchgate.net]
- 7. Weather and glufosinate efficacy: a retrospective analysis looking forward to the changing climate | Weed Science | Cambridge Core [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. ccsenet.org [ccsenet.org]
- 10. apms.org [apms.org]
- 11. Effect of various dosage of ammonium glufosinate herbicide on suppressing weeds and growth and yield of corn [jrweedsci.com]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioone.org [bioone.org]
- 15. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control | Duenk | Journal of Agricultural Science | CCSE [ccsenet.org]
- 16. weedcontroljournal.org [weedcontroljournal.org]
- 17. Effect of glufosinate rate and addition of ammonium sulfate on annual weed control in glyphosate/glufosinate/2,4-D–resistant soybean | Weed Technology | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 20. Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species | MDPI [mdpi.com]
A Deep Dive into In Vitro Selection of Plant Cells with Glufosinate-Ammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the in vitro selection of plant cells using the herbicide Glufosinate-Ammonium. This powerful selection system is a cornerstone of plant biotechnology, enabling the efficient identification and regeneration of genetically modified cells with herbicide resistance. This document details the underlying molecular mechanisms, provides structured quantitative data for selection protocols across various plant species, and outlines detailed experimental methodologies.
The Mechanism of Action: How this compound Works
This compound is a non-selective, broad-spectrum herbicide that acts as a potent inhibitor of the enzyme glutamine synthetase (GS) in plants.[1][2][3][4] GS plays a critical role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia into glutamine.[1][2] The active ingredient, phosphinothricin (PPT), is a structural analog of glutamate and irreversibly binds to the active site of GS.[5][6] This inhibition leads to a rapid accumulation of toxic ammonia within the plant cell, disruption of chloroplasts, and the cessation of photosynthesis, ultimately resulting in cell death.[7]
Resistance to glufosinate is conferred by the introduction of a gene that detoxifies the herbicide. The most commonly used genes for this purpose are the bar (bialaphos resistance) gene from Streptomyces hygroscopicus and the pat (phosphinothricin acetyltransferase) gene from Streptomyces viridochromogenes.[5][6][8][9][10] Both genes encode the enzyme Phosphinothricin Acetyltransferase (PAT), which neutralizes the herbicidal activity of phosphinothricin by transferring an acetyl group from acetyl-CoA to the PPT molecule.[5][11] This acetylation prevents PPT from binding to and inhibiting glutamine synthetase, allowing the transformed plant cells to survive and grow in the presence of glufosinate.[5]
Quantitative Data for In Vitro Selection
The optimal concentration of this compound for in vitro selection is critical and varies depending on the plant species, the type of explant used, and the specific tissue culture conditions. Below are tables summarizing effective concentrations reported in the literature for various plant species. It is important to note that these concentrations should be considered as starting points, and empirical optimization is often necessary for a new experimental system.
Table 1: this compound Concentrations for Selection of Transformed Callus
| Plant Species | Explant Type | This compound Concentration | Reference(s) |
| Soybean (Glycine max) | Cotyledonary Node | 5 mg/L | [12] |
| Soybean (Glycine max) | Somatic Embryos | 4.0 mg/L | [13] |
| White Clover (Trifolium repens) | Leaf | 25 mg/L | [14] |
| Rice (Oryza sativa) | Callus | 0.1-1.0 mM | [15] |
| Rice (Oryza sativa) | Hygromycin-resistant calli | 20 mg/L | [16] |
Table 2: this compound Concentrations for Selection of Transformed Shoots/Plants
| Plant Species | Explant Type | This compound Concentration | Reference(s) |
| Transgenic Spring Wheat (Triticum aestivum) | Embryos | >1 mg/L (lethal for non-transgenic) | [7] |
| Transgenic Spring Wheat (Triticum aestivum) | Embryos | Up to 5000 mg/L (for resistant line) | [7][17] |
| Transgenic Rice (Oryza sativa) | Whole plants | Field application rates | [10] |
| Transgenic Maize (Zea mays) | Whole plants | 4x and 8x recommended field rates | [18] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the in vitro selection of plant cells transformed with a glufosinate resistance gene.
Callus Induction and Co-cultivation with Agrobacterium tumefaciens
-
Explant Preparation: Sterilize explants (e.g., cotyledons, leaves, embryos) using standard surface sterilization procedures.
-
Callus Induction Medium: Culture the explants on a suitable callus induction medium (CIM) specific to the plant species. For example, for soybean, a Murashige and Skoog (MS) medium supplemented with auxins like 2,4-D is often used.[19]
-
Agrobacterium Culture: Grow a culture of Agrobacterium tumefaciens carrying the binary vector with the bar or pat gene and the gene of interest.
-
Co-cultivation: Immerse the explants in the Agrobacterium suspension for a defined period (e.g., 30 minutes) and then co-cultivate them on a solid medium for 2-3 days in the dark.
Selection of Transformed Callus
-
Washing and Transfer: After co-cultivation, wash the explants with sterile water containing an antibiotic (e.g., cefotaxime) to eliminate residual Agrobacterium.
-
Selection Medium: Transfer the explants to a fresh callus induction medium supplemented with the appropriate concentration of this compound (refer to Table 1) and the antibiotic to suppress bacterial growth.
-
Subculture: Subculture the calli every 2-3 weeks onto fresh selection medium. During this period, non-transformed cells will necrotize and die, while transformed, resistant calli will continue to proliferate.
Regeneration of Transgenic Plants
-
Shoot Induction Medium: Transfer the resistant calli to a shoot induction medium (SIM), which typically has a different hormonal composition (e.g., higher cytokinin to auxin ratio) to promote shoot development. The selection agent (this compound) should be maintained in the medium.
-
Rooting Medium: Once shoots have developed, excise them and transfer them to a rooting medium (RM), which may or may not contain the selection agent.
-
Acclimatization: After roots have formed, carefully transfer the plantlets to soil and acclimatize them to greenhouse conditions.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.
Conclusion
The in vitro selection of plant cells using this compound is a robust and widely adopted technique in plant biotechnology. A thorough understanding of the herbicide's mode of action and the mechanism of resistance is fundamental to designing effective selection strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to establish or optimize their plant transformation and selection systems. Successful application of these methods will continue to drive innovation in crop improvement and plant science research.
References
- 1. agriculture.basf.com [agriculture.basf.com]
- 2. bioone.org [bioone.org]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 5. biorxiv.org [biorxiv.org]
- 6. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of High Concentrations of Glufosinate Ammonium on the Yield Components of Transgenic Spring Wheat (Triticum aestivum L.) Constitutively Expressing the bar Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agrofarmchemical.com [agrofarmchemical.com]
- 9. Safety evaluation of the phosphinothricin acetyltransferase proteins encoded by the pat and bar sequences that confer tolerance to this compound herbicide in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Refined glufosinate selection and its extent of exposure for improving the Agrobacterium-mediated transformation in Indian soybean (Glycine max) genotype JS-335 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A study on optimization of pat gene expression cassette for maize transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpab.com [ijpab.com]
A Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has significantly accelerated drug discovery and development by enabling precise genomic manipulation.[1][2] This powerful tool allows for the creation of more relevant cellular and animal models of human diseases, facilitating target identification, validation, and preclinical studies.[3][4] However, the successful application of CRISPR-Cas9 is not without its challenges. Issues such as low editing efficiency, off-target effects, and cellular toxicity can impede research progress.[5][6] This in-depth technical guide provides a comprehensive overview of troubleshooting and optimization strategies to harness the full potential of CRISPR-Cas9 in a drug development context.
Core Challenges in CRISPR-Cas9 Application
The efficacy and reliability of CRISPR-Cas9 experiments hinge on overcoming several key obstacles. The most common challenges include suboptimal single-guide RNA (sgRNA) design, inefficient delivery of CRISPR components, and the occurrence of unintended genomic alterations.[2][7]
Low Editing Efficiency
Achieving a high frequency of desired edits is paramount for generating reliable data. Low editing efficiency can stem from several factors, including the design of the sgRNA, the method of delivery, and the specific cell type being targeted.[1][2] Suboptimal sgRNA design can lead to poor binding to the target DNA sequence, resulting in reduced cleavage by the Cas9 nuclease.[2] Furthermore, the efficiency of delivering the Cas9 protein and sgRNA into the nucleus can vary significantly between different cell types and delivery methods.[1]
Off-Target Effects
Cellular Toxicity and Immune Response
The introduction of foreign components like Cas9 protein and sgRNA can trigger cellular toxicity and an immune response.[1][9] High concentrations of these components can be detrimental to cell viability.[1] Moreover, in in vivo applications, the long-term expression of Cas9 can elicit an immune response, potentially limiting the therapeutic efficacy and safety.[9][10]
Strategies for Optimization
Careful planning and optimization at each step of the CRISPR-Cas9 workflow are crucial for success. Key areas for optimization include sgRNA design, selection of Cas9 variants, delivery methods, and experimental validation.
Table 1: Key Parameters for Optimizing CRISPR-Cas9 Experiments
| Parameter | Recommendation | Rationale |
| sgRNA Design | Utilize online design tools to predict on-target activity and potential off-target sites.[1] Test 3-5 different sgRNAs per target gene.[2][11] | Algorithms can identify sgRNAs with higher predicted efficacy and specificity.[12][13] Empirical testing is necessary to identify the optimal sgRNA for a specific target and cell type.[2] |
| Cas9 Variant | Use high-fidelity Cas9 variants (e.g., eSpCas9, Cas9-HF1, HypaCas9).[1][14] | Engineered Cas9 variants have reduced off-target cleavage activity while maintaining high on-target efficiency.[8][14] |
| Delivery Method | Optimize the delivery method for the specific cell type (e.g., electroporation, lipofection, viral vectors).[1] Consider using ribonucleoprotein (RNP) complexes.[11][15] | Different cell types have varying susceptibilities to different delivery methods.[1] RNPs offer transient expression of Cas9, reducing the risk of off-target effects and immunogenicity.[15] |
| Experimental Controls | Include negative controls (e.g., non-targeting sgRNA) and positive controls (e.g., sgRNA targeting a known essential gene).[1][16] | Controls are essential for assessing baseline cellular responses and validating the activity of the CRISPR system.[1] |
| Validation of Edits | Use multiple methods to confirm on-target edits and assess off-target events, such as Sanger sequencing, next-generation sequencing (NGS), and mismatch cleavage assays (e.g., T7E1).[1][17] | A combination of methods provides a comprehensive assessment of editing efficiency and specificity.[18][19] |
Experimental Protocols
The following protocols provide a generalized framework for a CRISPR-Cas9 gene knockout experiment in a mammalian cell line.
Protocol 1: sgRNA Design and Synthesis
-
Target Site Selection: Identify the target gene and select a target sequence within a coding exon. The target sequence should be 20 base pairs long and immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[13][20]
-
In Silico Analysis: Use at least two different online sgRNA design tools to predict on-target efficiency and potential off-target sites. Select 3-5 sgRNA sequences with high predicted on-target scores and minimal predicted off-target sites.
-
sgRNA Synthesis: Synthesize the selected sgRNAs. This can be done through in vitro transcription or by ordering synthetic sgRNAs.
Protocol 2: Delivery of CRISPR-Cas9 Components
This protocol describes the delivery of Cas9/sgRNA ribonucleoprotein (RNP) complexes via electroporation, a method often associated with high efficiency and low toxicity.
-
Cell Preparation: Culture the target cells to the appropriate confluency. On the day of electroporation, harvest the cells and resuspend them in a suitable electroporation buffer at the desired concentration.
-
RNP Complex Formation: Incubate purified Cas9 protein with the synthetic sgRNA at a specific molar ratio (e.g., 1:1.2) at room temperature for 10-20 minutes to allow for RNP complex formation.
-
Electroporation: Mix the cell suspension with the pre-formed RNP complexes. Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse using an electroporation device.
-
Post-Electroporation Culture: Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing fresh media. Culture the cells for 48-72 hours before analysis.
Protocol 3: Validation of Gene Editing
-
Genomic DNA Extraction: Harvest a portion of the edited cell population and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the target site using PCR.
-
Mismatch Cleavage Assay (T7 Endonuclease I Assay):
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
-
Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Analyze the cleavage products by gel electrophoresis. The presence of cleaved fragments indicates the presence of insertions or deletions (indels).
-
-
Sanger Sequencing: Purify the remaining PCR product and send it for Sanger sequencing. Analyze the sequencing chromatogram for the presence of mixed peaks downstream of the cut site, which is indicative of indels.
-
Next-Generation Sequencing (NGS) (for comprehensive off-target analysis):
-
Amplify potential off-target sites predicted by in silico tools from the genomic DNA of the edited cells.
-
Perform deep sequencing of these amplicons to quantify the frequency of off-target mutations.[18]
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex processes involved in CRISPR-Cas9 experiments and the underlying biological pathways.
Caption: A generalized workflow for a CRISPR-Cas9 knockout experiment.
Caption: A logical workflow for troubleshooting common CRISPR-Cas9 issues.
Conclusion
CRISPR-Cas9 is a transformative technology in drug development, but its successful implementation requires careful attention to experimental detail and a systematic approach to troubleshooting. By optimizing sgRNA design, choosing the appropriate Cas9 variant and delivery method, and employing rigorous validation techniques, researchers can overcome common challenges and generate reliable and reproducible results. This guide provides a foundational framework for troubleshooting and optimizing CRISPR-Cas9 experiments, empowering researchers to leverage this powerful tool to its full potential in the quest for novel therapeutics.
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tecan.com [tecan.com]
- 5. CRISPR-based therapeutics: current challenges and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in the Application of CRISPR-Cas9: A Review on Genomic Editing and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 | Semantic Scholar [semanticscholar.org]
- 13. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 14. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 15. mdpi.com [mdpi.com]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. assaygenie.com [assaygenie.com]
- 18. cd-genomics.com [cd-genomics.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
Optimizing Glufosinate-Ammonium Concentration for Different Plant Species: A Technical Guide
Abstract: Glufosinate-ammonium is a broad-spectrum, non-selective, post-emergence herbicide critical for modern weed management, especially against species resistant to other herbicides. Its efficacy is highly dependent on the applied concentration, which must be optimized for specific target weeds, crop types (in the case of tolerant varieties), and environmental conditions. This technical guide provides researchers, scientists, and agricultural professionals with an in-depth overview of the biochemical mechanisms of this compound, detailed experimental protocols for determining optimal concentrations, and a summary of effective application rates for various plant species. Furthermore, it explores the key factors influencing herbicidal activity and presents logical workflows and signaling pathways through diagrams to facilitate a comprehensive understanding.
Introduction
This compound is a contact herbicide with limited systemic action, valued for its broad-spectrum control of annual and perennial weeds.[1] Its unique mode of action makes it an essential tool in integrated weed management (IWM) programs, particularly for controlling weeds that have developed resistance to other herbicides like glyphosate.[2][3] The active ingredient, phosphinothricin (PPT), was originally derived from the soil bacteria Streptomyces viridochromogenesa.[2] With the development of glufosinate-tolerant crops, its application has expanded from pre-emergence burndown to in-crop, post-emergence weed control.[1]
Optimizing the concentration of this compound is paramount. An insufficient dose leads to poor weed control, while an excessive dose can increase costs, and in non-tolerant or sensitive species, cause significant phytotoxicity. This guide aims to provide a comprehensive framework for determining and applying the optimal concentration of this compound across various plant species and experimental contexts.
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the inhibition of glutamine synthetase (GS), a vital enzyme in plant nitrogen metabolism.[2] GS catalyzes the conversion of glutamate and ammonia into glutamine.[4]
The herbicidal cascade is as follows:
-
GS Inhibition: As a structural analog of glutamate, glufosinate irreversibly binds to and inhibits glutamine synthetase.[4][5]
-
Ammonia Accumulation: The blockage of GS leads to a rapid and toxic accumulation of ammonia within plant cells.[6]
-
Photosynthesis Disruption: High levels of ammonia uncouple photophosphorylation, leading to the disintegration of chloroplasts and the inhibition of photosynthesis.[6]
-
Oxidative Stress: The disruption of photosynthesis and photorespiration results in the generation of reactive oxygen species (ROS), which cause lipid peroxidation and rapid destruction of cell membranes, leading to visible necrosis and plant death.[3][7]
This biochemical pathway underscores the herbicide's fast-acting, contact-kill nature.
Experimental Protocols for Determining Optimal Concentration
Determining the ideal this compound concentration requires systematic evaluation through laboratory and field experiments.
Dose-Response Assays (Laboratory/Greenhouse)
These assays are crucial for determining the minimum inhibitory or lethal concentration and for calculating the dose that causes a 50% reduction in a measured parameter (IC50 or ED50).[8]
Objective: To determine the sensitivity of a plant species to a range of this compound concentrations under controlled conditions.
Methodology:
-
Plant Material Preparation: Germinate seeds in pots or prepare tissue explants (e.g., somatic embryos for in vitro selection) and grow to a consistent stage (e.g., 2-4 leaf stage).[8][9]
-
Treatment Preparation: Create a series of this compound dilutions. A typical dose range might involve 7-9 concentrations plus an untreated control.[10] For in vitro selection, the herbicide is filter-sterilized and added to the culture medium.[9]
-
Experimental Design: Use a completely randomized design with multiple replicates for each concentration (e.g., 6 replicates).[11]
-
Application: For whole plants, apply the herbicide using a calibrated laboratory sprayer to ensure uniform coverage. For in vitro studies, place explants on the medium containing the herbicide.[8][9]
-
Incubation: Maintain plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.[12]
-
Data Collection:
-
Visual Phytotoxicity: Assess injury at regular intervals (e.g., 3, 7, 14, and 21 days after application) using a rating scale (e.g., 0 = no injury, 100% = complete death).[13] Symptoms include chlorosis, necrosis, and wilting.
-
Biomass Measurement: At the end of the study period, harvest the above-ground biomass, dry it in an oven, and record the dry weight.[10][11]
-
Reproductive Endpoints: For longer-term studies, measure parameters like seed production or fruit yield, which can be more sensitive than biomass.[8]
-
-
Data Analysis: Use non-linear regression to fit a dose-response curve (e.g., a log-logistic model) to the data to calculate the IC50 or ED50 values.[14][15]
Field Efficacy and Crop Safety Trials
Field trials are essential to validate laboratory findings and evaluate performance under real-world agricultural conditions.
Objective: To assess the efficacy of different this compound concentrations on target weeds and determine the safety margin for tolerant crops.
Methodology:
-
Site Selection: Choose a site with a uniform population of the target weed species.
-
Experimental Design: Employ a randomized complete block design (RCBD) with 3-4 replications to account for field variability.[16][17]
-
Treatments: Include a range of this compound application rates, a hand-weeded control (weed-free), and an unweeded control (weedy check).[16][17]
-
Application: Apply treatments at a specific weed growth stage (e.g., weeds <15 cm tall) using a calibrated field sprayer with appropriate nozzles (e.g., flat fan) and spray volume (e.g., 15-20 gallons per acre) to ensure thorough coverage.[1][18] Record environmental conditions at the time of application.
-
Data Collection:
-
Weed Control: Visually assess percent weed control at set intervals (e.g., 7, 14, 28 days after application) compared to the unweeded control.[19]
-
Weed Density and Biomass: Count the number of weeds and measure their dry biomass in designated quadrats within each plot.
-
Crop Phytotoxicity: Visually rate any crop injury (stunting, chlorosis, necrosis) on a percentage or numerical scale.[13]
-
Crop Growth and Yield: Measure crop height, stand count, and, ultimately, harvest the plots to determine the final yield.[16][17]
-
-
Statistical Analysis: Use Analysis of Variance (ANOVA) to analyze the data and a mean separation test (e.g., Tukey-Kramer, LSD) to determine significant differences between treatments.[20][21]
References
- 1. fbn.com [fbn.com]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. researchgate.net [researchgate.net]
- 4. Glufosinate ammonium--some aspects of its mode of action in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H15N2O4P | CID 53597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sbcpd.org [sbcpd.org]
- 7. researchgate.net [researchgate.net]
- 8. Sublethal effects of the herbicide glufosinate ammonium on crops and wild plants: short-term effects compared to vegetative recovery and plant reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ediciones.inca.edu.cu [ediciones.inca.edu.cu]
- 10. Sublethal effects of the herbicide glufosinate ammonium on crops and wild plants: short-term effects compared to vegetative recovery and plant reproduction - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. caws.org.nz [caws.org.nz]
- 15. researchgate.net [researchgate.net]
- 16. Effect of various dosage of ammonium glufosinate herbicide on suppressing weeds and growth and yield of corn [jrweedsci.com]
- 17. pub.isa-india.in [pub.isa-india.in]
- 18. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 19. aggrowagronomy.com.au [aggrowagronomy.com.au]
- 20. researchgate.net [researchgate.net]
- 21. isws.org.in [isws.org.in]
An In-depth Technical Guide to Factors Affecting Glufosinate-Ammonium Efficacy in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical factors influencing the efficacy of glufosinate-ammonium in a controlled laboratory setting. Understanding these variables is paramount for reproducible and accurate experimental outcomes in herbicide research and development. This document details the mechanism of action, key environmental and biological factors, and standardized experimental protocols.
Mechanism of Action
This compound is a non-selective, post-emergence herbicide that acts as a potent inhibitor of the enzyme glutamine synthetase (GS).[1][2][3] GS plays a crucial role in the assimilation of ammonia in plants by catalyzing the conversion of glutamate and ammonia into glutamine.[1][2] The inhibition of GS leads to a rapid accumulation of toxic ammonia levels within the plant cells and a depletion of glutamine, which is essential for nitrogen metabolism.[1][2][3] This disruption of nitrogen metabolism, coupled with the light-dependent generation of reactive oxygen species (ROS), causes rapid cell membrane damage, inhibition of photosynthesis, and ultimately, plant death.[2][4]
// Nodes Glufosinate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GS [label="Glutamine Synthetase (GS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamine [label="Glutamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH3) Accumulation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS) Production", fillcolor="#FBBC05", fontcolor="#202124"]; CellDamage [label="Cell Membrane Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photosynthesis [label="Photosynthesis Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PlantDeath [label="Plant Death", fillcolor="#202124", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate + NH3", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Glufosinate -> GS [label="Inhibits"]; Glutamate -> Glutamine [label="Catalyzes", dir=back, style=dashed, color="#5F6368"]; GS -> Glutamine [style=invis]; Ammonia -> CellDamage; ROS -> CellDamage; CellDamage -> PlantDeath; Photosynthesis -> PlantDeath; Ammonia -> Photosynthesis; Light -> ROS [style=dashed, color="#5F6368"];
{rank=same; Glutamate; GS} {rank=same; Ammonia; ROS} {rank=same; CellDamage; Photosynthesis} }
Figure 1: this compound's inhibitory action on glutamine synthetase.
Environmental Factors
Environmental conditions during and after the application of this compound significantly impact its efficacy.
Temperature
Higher temperatures generally enhance the activity of this compound.[5][6] Increased temperatures can lead to improved translocation of the herbicide within the plant.[6] However, the effect can be species-dependent. For instance, one study showed a 20% increase in glufosinate efficacy on green foxtail as the day/night temperature increased from 15/10°C to 22/17°C.[2] Conversely, for some species, higher temperatures might accelerate plant growth, potentially reducing the effectiveness of the herbicide if not applied at the optimal growth stage.[4]
| Temperature (°C) | Target Species | Efficacy (% Control) | Reference |
| 15/10 (Day/Night) | Green Foxtail (Setaria viridis) | Lower Efficacy | [2] |
| 22/17 (Day/Night) | Green Foxtail (Setaria viridis) | 20% Increase vs. 15/10°C | [2] |
| 21/16 (Day/Night) | Amaranthus species | Species-dependent response | [7] |
| 26/21 (Day/Night) | Amaranthus species | Species-dependent response | [7] |
| 31/26 (Day/Night) | Amaranthus species | Species-dependent response | [7] |
Table 1: Effect of Temperature on this compound Efficacy
Humidity
Relative humidity (RH) is a critical factor, often more influential than temperature, in determining this compound efficacy.[8][9][10] High humidity levels enhance herbicide uptake and translocation.[9][11][12] Studies have reported a significant decrease in control of Amaranthus species when relative humidity dropped from 90% to 35%.[4] For green foxtail, a potentially lethal dose was survived at 40% RH but was fatal at 95% RH.[3][8]
| Relative Humidity (%) | Target Species | Efficacy (% Control) | Reference |
| 35 | Amaranthus species | 76% | [2] |
| 90 | Amaranthus species | 91% | [2] |
| 40 | Green Foxtail (Setaria viridis) | Survived lethal dose | [3][8] |
| 95 | Green Foxtail (Setaria viridis) | Killed by lethal dose | [3][8] |
Table 2: Effect of Relative Humidity on this compound Efficacy
Light
Light is essential for the herbicidal activity of this compound due to its role in promoting the production of ROS.[2][4] The phytotoxic effects are significantly reduced in the absence of light.[4] Applications made during midday, under intense sunlight, generally result in better weed control compared to early morning or late evening applications.[5][8][13] One study found that Amaranthus palmeri plants treated at midday showed 82% visual control, compared to only 65% when treated at dusk.[8]
| Light Condition | Target Species | Efficacy (% Control) | Reference |
| Midday (High Light) | Amaranthus palmeri | 82% | [8] |
| Dusk (Low Light) | Amaranthus palmeri | 65% | [8] |
| ≥ 4 hours of sunlight post-application | Various species | Higher biomass reduction | [4] |
| ≤ 2 hours of sunlight post-application | Various species | Lower biomass reduction | [4] |
Table 3: Effect of Light on this compound Efficacy
Plant-Related Factors
The physiological state and species of the target plant are crucial determinants of this compound's effectiveness.
Growth Stage
The growth stage of the weed at the time of application significantly influences the efficacy of this compound.[6][14] Younger, actively growing weeds are generally more susceptible.[3] For many species, application at a height of 10 cm provides optimal control compared to applications at 5 cm or 15 cm.[9][14] For sourgrass, plants with three leaves were easily controlled with low doses, while plants at the tillering or pre-flowering stages required significantly higher doses for adequate control.[15]
| Weed Height/Stage | Target Species | Glufosinate Rate (g/ha) | Efficacy (% Control) | Reference |
| 10 cm | Giant Foxtail | 420 | >80% | [9][14] |
| 10 cm | Common Cocklebur | 420 | >80% | [9][14] |
| 10 cm | Pennsylvania Smartweed | 560 | >80% (2 of 3 years) | [9][14] |
| 5, 10, or 15 cm | Common Lambsquarters | up to 560 | Not consistently >80% | [9][14] |
| 3-leaf stage | Sourgrass | <100 | Adequate | [15] |
| Tillering stage | Sourgrass | ~200 | Adequate | [15] |
| Pre-flowering stage | Sourgrass | >400 | Adequate | [15] |
Table 4: Influence of Weed Growth Stage on this compound Efficacy
Weed Species
Different weed species exhibit varying levels of susceptibility to this compound.[4] For example, common lambsquarters has been shown to be more tolerant than other species like giant foxtail or common cocklebur.[9][14]
Application-Specific Factors
The formulation and application method of this compound can be optimized to enhance its performance.
Adjuvants and Surfactants
The addition of adjuvants, such as ammonium sulfate (AMS), can significantly improve the efficacy of this compound on many weed species.[6][16][17][18] AMS can enhance the absorption and translocation of the herbicide.[16] However, the effect of adjuvants can be species-specific and in some cases, may not improve or could even reduce efficacy.[16] Other adjuvants like nonionic surfactants, crop oil concentrates, and spreader-stickers can also enhance performance by improving spray retention and absorption.[19][20]
| Adjuvant | Target Species | Effect on Efficacy | Reference |
| Ammonium Sulfate (AMS) | Common Lambsquarters | Improved control | [6][18] |
| Ammonium Sulfate (AMS) | Velvetleaf | Improved control | [6][18] |
| Ammonium Sulfate (AMS) | Redroot Pigweed | Improved control | [6][18] |
| Ammonium Sulfate (AMS) | Common Ragweed | No improvement | [6][18] |
| Various (NIS, COC, etc.) | Chenopodium album, Bassia scoparia | Variable, some >90% control | [19] |
Table 5: Effect of Adjuvants on this compound Efficacy
Formulation
Different commercial formulations of this compound may exhibit varying levels of efficacy, although in some studies, different formulations have shown similar control of certain weed species.[21]
Experimental Protocols
General Laboratory Workflow for Efficacy Evaluation
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plant_prep [label="Plant Preparation\n(Seed germination, transplanting)"]; treatment_prep [label="Treatment Preparation\n(Herbicide dilution, adjuvant addition)"]; application [label="Herbicide Application\n(Controlled spray chamber)"]; incubation [label="Incubation\n(Controlled environment: temp, humidity, light)"]; data_collection [label="Data Collection\n(Visual assessment, biomass, etc.)"]; analysis [label="Data Analysis\n(Statistical evaluation)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> plant_prep; start -> treatment_prep; plant_prep -> application; treatment_prep -> application; application -> incubation; incubation -> data_collection; data_collection -> analysis; analysis -> end; }
Figure 2: General workflow for laboratory-based herbicide efficacy studies.
Phytotoxicity Bioassay
A phytotoxicity bioassay is conducted to determine the level of injury caused by the herbicide.
-
Plant Material: Grow test plants from seed in a suitable growth medium to a specific growth stage (e.g., 2-4 leaf stage).[22][23]
-
Herbicide Application: Apply this compound at various concentrations using a laboratory-scale sprayer to ensure uniform coverage.[24] Include an untreated control group.
-
Incubation: Place the treated plants in a controlled environment chamber with defined temperature, humidity, and light conditions.
-
Assessment: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of plant injury (0% = no injury, 100% = plant death).[21]
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven until a constant weight is achieved, and record the dry weight.[19] Calculate the percentage of biomass reduction compared to the untreated control.
Absorption and Translocation Studies using ¹⁴C-Glufosinate-Ammonium
These studies quantify the amount of herbicide taken up by the plant and its movement within the plant.
-
Plant Preparation: Grow plants to the desired growth stage.
-
Radiolabeled Herbicide Application: Apply a known amount of ¹⁴C-glufosinate-ammonium, typically in small droplets, to a specific leaf of the plant using a microsyringe.[14][25]
-
Absorption Measurement: At various time points after application, wash the treated leaf with a suitable solvent (e.g., ethanol:water solution) to remove unabsorbed herbicide from the leaf surface.[14] The amount of radioactivity in the wash solution is quantified using a liquid scintillation counter (LSC). The amount of absorbed herbicide is calculated by subtracting the amount recovered in the wash from the total amount applied.[14]
-
Translocation Measurement: After the leaf wash, the plant is sectioned into different parts (e.g., treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots).[25] The amount of radioactivity in each section is quantified by combustion analysis followed by LSC.[26] This allows for the determination of the percentage of the absorbed herbicide that has translocated to other parts of the plant.
-
Autoradiography: To visualize the translocation pattern, the whole plant can be pressed, dried, and exposed to an X-ray film or a phosphor screen.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plant_growth [label="Grow Plants to\nDesired Stage"]; application [label="Apply ¹⁴C-Glufosinate\nto a Single Leaf"]; harvest [label="Harvest at\nTime Intervals"]; leaf_wash [label="Wash Treated Leaf\n(Measure Unabsorbed)"]; sectioning [label="Section Plant\n(Treated leaf, other leaves, stem, roots)"]; combustion [label="Combustion of\nPlant Sections"]; lsc [label="Liquid Scintillation\nCounting (LSC)"]; analysis [label="Calculate Absorption\n& Translocation %"]; autoradiography [label="Autoradiography\n(Optional Visualization)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> plant_growth; plant_growth -> application; application -> harvest; harvest -> leaf_wash; harvest -> sectioning; leaf_wash -> lsc [label="Quantify"]; sectioning -> combustion; combustion -> lsc [label="Quantify"]; lsc -> analysis; harvest -> autoradiography; analysis -> end; autoradiography -> end [style=dashed]; }
Figure 3: Experimental workflow for absorption and translocation studies.
Conclusion
The efficacy of this compound in laboratory experiments is a multifactorial phenomenon. Optimal efficacy is generally achieved under conditions of high temperature, high humidity, and high light intensity, with applications made to young, actively growing weeds. The choice of adjuvants and the specific weed species being targeted also play a significant role. By carefully controlling these variables and employing standardized protocols, researchers can obtain reliable and reproducible data, leading to a better understanding of this important herbicide and the development of more effective weed management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Weather and glufosinate efficacy: a retrospective analysis looking forward to the changing climate | Weed Science | Cambridge Core [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Enhance Pesticide Efficiency with Glyphosate and this compound Adjuvants [coeichem.com]
- 5. data.ms4sub.com [data.ms4sub.com]
- 6. ccsenet.org [ccsenet.org]
- 7. The light intensity in the cultivation environment and the impact of glyphosate on plants of the Urochloa genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glufosinate Efficacy on Annual Weeds Is Influenced by Rate and Growth Stage | Weed Technology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Species‐specific effects of post‐application relative humidity on glufosinate efficacy and absorption in Bassia scoparia and Chenopodium album - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To Improve Weed Control With Glufosinate, Consider Weather Before Spraying [dtnpf.com]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. scielo.br [scielo.br]
- 15. weedcontroljournal.org [weedcontroljournal.org]
- 16. researchgate.net [researchgate.net]
- 17. d.lib.msu.edu [d.lib.msu.edu]
- 18. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control [ideas.repec.org]
- 19. pat.unl.edu [pat.unl.edu]
- 20. dl.astm.org [dl.astm.org]
- 21. researchgate.net [researchgate.net]
- 22. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 23. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 24. analyzeseeds.com [analyzeseeds.com]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of Gossypium hirsutum L [frontiersin.org]
The Influence of Environmental Factors on Glufosinate-Ammonium Bioefficacy: A Technical Review
For Immediate Release
Introduction
Glufosinate-ammonium, a non-selective, post-emergence herbicide, is a vital tool in modern weed management strategies. Its efficacy, however, is not absolute and can be significantly influenced by environmental conditions at the time of application. This technical guide synthesizes key research findings on the impact of humidity and temperature on the herbicidal activity of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these critical interactions.
This compound's primary mode of action is the inhibition of the glutamine synthetase enzyme.[1][2][3] This inhibition leads to a rapid accumulation of ammonia within plant cells, causing cellular membrane disruption, cessation of photosynthesis, and ultimately, plant death.[1][3][4][5] The efficiency of this process is intrinsically linked to the plant's physiological state, which is heavily dictated by ambient temperature and humidity.
Key Findings on Environmental Influences
Research consistently demonstrates that high humidity is a critical factor for maximizing the efficacy of this compound.[4][6][7][8][9][10][11][12] Conversely, low relative humidity can significantly decrease its activity.[4][6][13] For instance, one study found that green foxtail survived a potentially lethal dose of this compound at 40% relative humidity, whereas the same dose was fatal at 95% relative humidity.[6][12] The influence of temperature is also significant, with warmer conditions generally enhancing herbicidal activity, although its effect can be less pronounced than that of humidity.[1][4][7][9][10]
The Primacy of Humidity
High humidity enhances this compound's performance primarily by promoting its absorption into the plant.[7][8][14] It is believed that under high humidity, the spray droplets on the leaf surface dry more slowly, extending the period for herbicide uptake.[14][15] Furthermore, the pectin strands within the leaf cuticle, which are pathways for the entry of charged herbicides like glufosinate, are better hydrated under high humidity, facilitating absorption.[7][11] Studies have shown that glufosinate translocation within the plant is also greater under high humidity conditions.[9][10][13][16]
The Role of Temperature
Warmer temperatures generally lead to more rapid and effective weed control with this compound.[1][4] Increased temperatures can enhance the rate of herbicide uptake and translocation within the plant.[4][7][17] However, the effect of temperature can be complex. While some studies show a clear benefit to warmer conditions, others have found that injury symptoms may be delayed at lower temperatures, but the final level of control may not differ significantly across a range of temperatures.[6][9][10][12] It is also important to note that excessively high temperatures (above 33°C) combined with low humidity can be detrimental to glufosinate activity.[18]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of temperature and humidity on this compound efficacy.
Table 1: Effect of Relative Humidity on this compound Efficacy on Green Foxtail
| Temperature (°C) | Relative Humidity (%) | Glufosinate Dose (g ha⁻¹) | Outcome | Reference |
| 22/17 (day/night) | 40 | 100 | Survived, 70% dry weight of control | [6][12] |
| 22/17 (day/night) | 95 | 100 | Killed | [6][12] |
Table 2: Effect of Relative Humidity on Glufosinate Translocation in Amaranth Species
| Relative Humidity (%) | Glufosinate Translocation | Weed Control | Reference |
| 35 | Lower | Decreased | [13][16] |
| 90 | Greater | Increased | [13][16] |
Table 3: Effect of Temperature on this compound Efficacy on Green Foxtail
| Temperature (°C day/night) | Glufosinate Efficacy Increase | Reference |
| 15/10 to 22/17 | 20% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols derived from the cited literature for studying the effects of environmental conditions on this compound activity.
Plant Growth and Treatment Application
-
Plant Material: Tolerant and susceptible plant species (e.g., barley and green foxtail) are grown from seed in pots containing a standardized soil mix.[6]
-
Growth Conditions: Plants are maintained in controlled environment growth chambers with specific day/night temperature and relative humidity regimes.[6][12] A typical photoperiod would be 16 hours of light.
-
Herbicide Application: this compound solutions of varying concentrations are applied to plants at a specific growth stage using a laboratory sprayer calibrated to deliver a set volume per unit area.[6][12]
-
Environmental Control: Following application, plants are immediately returned to their designated controlled environment chambers to maintain the desired temperature and humidity levels for the duration of the experiment.[6][12]
Data Collection and Analysis
-
Visual Injury Assessment: Plant injury is visually assessed at regular intervals after treatment using a rating scale (e.g., 0% = no injury, 100% = plant death).[6]
-
Ammonia Concentration Measurement: Shoot tissue is harvested at various time points post-application, and ammonia concentration is determined using established biochemical assays.[6][12]
-
Absorption and Translocation Studies: Radiolabeled ¹⁴C-glufosinate is applied to a specific leaf. At set time points, the treated leaf is washed to remove unabsorbed herbicide. The plant is then sectioned, and the amount of radioactivity in different plant parts is quantified using liquid scintillation spectrometry to determine absorption and translocation patterns.[13][16]
Visualizing the Pathways and Processes
To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Logical flow of this compound's mode of action as influenced by environmental factors.
Caption: A generalized workflow for studying environmental effects on this compound.
Conclusion and Recommendations
The efficacy of this compound is intricately linked to environmental conditions, with humidity playing a more significant role than temperature in many cases.[6][9][10][12][13] For optimal performance, applications should be targeted during periods of high humidity and warm temperatures.[1] Researchers and drug development professionals should consider these variables in their experimental designs to ensure accurate and reproducible results. Further research could explore the synergistic effects of adjuvants in overcoming the limitations imposed by suboptimal environmental conditions. A deeper understanding of these interactions will enable the development of more robust and reliable weed management strategies utilizing this compound.
References
- 1. Using Glufosinate for Weed Control in the Delta | Crop Science US [cropscience.bayer.us]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. sbcpd.org [sbcpd.org]
- 4. Weather and glufosinate efficacy: a retrospective analysis looking forward to the changing climate | Weed Science | Cambridge Core [resolve.cambridge.org]
- 5. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. grdc.com.au [grdc.com.au]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and Humidity Effect on Glufosinate [acis.cals.arizona.edu]
- 10. vegetableipmupdates.arizona.edu [vegetableipmupdates.arizona.edu]
- 11. hartfieldsite.org.au [hartfieldsite.org.au]
- 12. researchgate.net [researchgate.net]
- 13. Glufosinate efficacy, absorption, and translocation in amaranth as affected by relative humidity and temperature | Weed Science | Cambridge Core [cambridge.org]
- 14. Species‐specific effects of post‐application relative humidity on glufosinate efficacy and absorption in Bassia scoparia and Chenopodium album - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. researchgate.net [researchgate.net]
- 17. ccsenet.org [ccsenet.org]
- 18. 4farmers.com.au [4farmers.com.au]
Improving Glufosinate-Ammonium performance with adjuvants like ammonium sulfate
An In-depth Technical Guide: Enhancing Glufosinate-Ammonium Efficacy with Ammonium Sulfate Adjuvants
Introduction
This compound is a broad-spectrum, post-emergence herbicide widely utilized for non-selective weed control in various agricultural and non-crop settings.[1][2] As a contact herbicide with some systemic activity, its performance is highly dependent on achieving adequate plant coverage and absorption.[2][3] The efficacy of this compound can be significantly influenced by a range of factors, including environmental conditions, weed species, and the quality of the spray carrier water.[1][3] Hard water, containing high concentrations of cations like calcium (Ca²⁺) and magnesium (Mg²⁺), is a primary factor known to reduce its performance.[4][5]
To counteract these limitations and ensure consistent, effective weed control, adjuvants are frequently added to the spray tank. Among these, ammonium sulfate (AMS) is a critical and widely recommended adjuvant for this compound.[1][6] This technical guide provides a detailed examination of the mechanisms by which AMS enhances this compound activity, supported by quantitative data, experimental protocols, and process visualizations.
Core Mechanisms of Action
This compound: Inhibition of Glutamine Synthetase
The herbicidal activity of glufosinate stems from its ability to inhibit the glutamine synthetase (GS) enzyme in plants.[1][2] GS plays a crucial role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia into glutamine. By blocking this enzyme, glufosinate causes a rapid and toxic accumulation of ammonia within plant cells, leading to the cessation of photosynthesis and eventual cell death.[1]
Ammonium Sulfate (AMS) as a Performance-Enhancing Adjuvant
Ammonium sulfate enhances glufosinate performance through several key mechanisms:
-
Overcoming Hard Water Antagonism: Hard water contains dissolved mineral salts, resulting in cations such as Ca²⁺, Mg²⁺, Na⁺, and Fe³⁺.[4] These positively charged ions can bind with the negatively charged glufosinate molecules, forming less-readily absorbed complexes and reducing herbicidal efficacy.[7] When AMS is added to the spray solution, it dissociates into ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions. The sulfate ions preferentially bind with the hard water cations, preventing them from antagonizing the glufosinate.[8]
-
Enhancing Foliar Uptake: The ammonium ion from AMS can form a complex with the glufosinate molecule. This this compound complex is more readily absorbed through the waxy leaf cuticle than glufosinate that has been antagonized by hard water cations.[6][7][8] This enhanced absorption and subsequent translocation within the plant lead to more effective weed control.[7][9]
-
Direct Contribution to Phytotoxicity: The mode of action for glufosinate results in the accumulation of ammonia. The addition of AMS provides an external source of ammonium ions, which can further contribute to the phytotoxic effect within the plant, thereby accelerating and enhancing weed control.[6]
Quantitative Data on Performance Improvement
The addition of ammonium sulfate to this compound spray solutions has been shown to significantly improve weed control across numerous studies. The following tables summarize key quantitative findings.
Table 1: Effect of Ammonium Sulfate (AMS) on Glufosinate Efficacy on Various Weed Species
| Weed Species | Glufosinate Rate (g ai ha⁻¹) | AMS Addition | Weed Control (%) | Source |
| Common Lambsquarters (Chenopodium album) | 300 | Without AMS | Varies | [10][11] |
| 300 | With AMS | Improved Control | [10][11] | |
| 500 | Without AMS | Varies | [10] | |
| 500 | With AMS | Improved Control | [10] | |
| Velvetleaf (Abutilon theophrasti) | 300 | Without AMS | Varies | [10][12] |
| 500 | With AMS | Improved Control | [10][12] | |
| Redroot Pigweed (Amaranthus retroflexus) | 500 | Without AMS | Varies | [10][12] |
| 500 | With AMS | Improved Control | [10][12] | |
| Giant Foxtail (Setaria faberi) | Not Specified | Without AMS | Varies | [7] |
| Not Specified | With AMS 20 g L⁻¹ | Increased Efficacy & Absorption | [7] | |
| Annual Grasses | 400 | Without AMS | No Improvement | [5][13] |
| 400 | With AMS | No Improvement | [5][13] |
Note: The degree of improvement is often species-specific and dependent on environmental conditions and weed size.
Table 2: Impact of Water Hardness and AMS on Glufosinate Performance
| Water Hardness (ppm as CaCO₃) | Glufosinate Rate (g ai ha⁻¹) | AMS Addition | Weed Control / Biomass Reduction | Source |
| 0 (Distilled) | 400 | Without AMS | Baseline | [13] |
| 353 (Intermediate) | 400 | Without AMS | No significant effect on most weeds | [5][13] |
| 1799 (Very Hard) | 400 | Without AMS | Reduced control on some broadleaf weeds | [5][13] |
| 1799 (Very Hard) | 400 | With AMS | Improved control of ABUTH, AMARE, CHEAL | [5][13] |
| 0 to 1,000 | Not Specified | Without AMS | 20% lesser control on Giant Ragweed | [14] |
| 0 to 1,000 | Not Specified | With AMS | Enhanced efficacy on Giant Ragweed | [14] |
Note: ABUTH = Velvetleaf, AMARE = Redroot Pigweed, CHEAL = Common Lambsquarters.
Table 3: Influence of Carrier Water pH and AMS on Glufosinate Efficacy
| Carrier Water pH | AMS Addition (2.5% v/v) | Weed Species | Efficacy Outcome | Source |
| 4 | With or Without | Giant Ragweed | At least 10% greater control compared to pH 9 | [14] |
| 9 | With or Without | Giant Ragweed | Lower control | [14] |
| 4 | With or Without | Palmer Amaranth | At least 17% greater control compared to pH 9 | [14] |
| 9 | With or Without | Palmer Amaranth | Lower control | [14] |
| Not Specified | With | Giant Ragweed | Enhanced efficacy | [14] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating research findings. The following are synthesized protocols based on common practices in cited literature.
Protocol 1: Greenhouse Efficacy Evaluation
-
Objective: To determine the effect of AMS and water quality (hardness, pH) on the efficacy of this compound on various weed species under controlled conditions.
-
Methodology:
-
Plant Culture: Weed seeds are sown in pots containing a commercial potting mix or field soil. Plants are grown in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 16-hour day).[1]
-
Treatment Preparation:
-
Water Hardness: Prepare stock solutions of hard water cations (e.g., CaCl₂, MgSO₄). Add appropriate volumes to deionized water to create a range of hardness levels (e.g., 0, 200, 500, 1000 mg L⁻¹ as CaCO₃ equivalents).[14]
-
pH Adjustment: Adjust carrier water pH using acids (e.g., HCl) or bases (e.g., NaOH) to target levels (e.g., 4, 7, 9).[14]
-
Herbicide Solutions: Prepare spray solutions by adding this compound and AMS (e.g., at 2.5% v/v) to the prepared carrier water.[14]
-
-
Herbicide Application: Treatments are applied to weeds at a specified growth stage (e.g., 4-6 leaf stage). A laboratory track sprayer equipped with a flat-fan nozzle is used to ensure uniform application at a calibrated carrier volume (e.g., 140-190 L ha⁻¹).[15]
-
Data Collection:
-
Visual Injury Assessment: Weed control is visually rated at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Reduction: At the end of the experiment (e.g., 21 days), the above-ground portion of each plant is harvested, placed in a forced-air drier until a constant weight is achieved, and weighed. Biomass is expressed as a percentage reduction compared to an untreated control.[14]
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) using statistical software (e.g., SAS). Treatment means are separated using a test such as Tukey's HSD at a significance level of P < 0.05.[10]
-
Protocol 2: Foliar Absorption and Translocation Study
-
Objective: To quantify the effect of AMS on the uptake and movement of radiolabeled glufosinate within a target weed.
-
Methodology:
-
Plant Preparation: Grow plants under controlled conditions as described in Protocol 1 to a consistent growth stage (e.g., third or fourth true leaf).
-
Application of Radiolabeled Herbicide: Apply a precise amount of ¹⁴C-glufosinate solution, with or without AMS, to a small, defined area on a single leaf of each plant.
-
Incubation and Harvest: After a specified absorption period (e.g., 24, 48, or 72 hours), the treated leaf is washed with a water-ethanol solution to remove any unabsorbed ¹⁴C-glufosinate from the leaf surface.[7]
-
Sample Processing: The plant is sectioned into several parts: the treated leaf, the shoot above the treated leaf, the shoot below the treated leaf, and the roots.
-
Quantification of Radioactivity: The amount of ¹⁴C in the leaf wash and in each plant section is quantified using liquid scintillation spectrometry. This allows for the calculation of the percentage of applied herbicide that was absorbed and translocated to different parts of the plant.[7][9]
-
Data Analysis: The experiment is conducted with multiple replications, and data are analyzed statistically to determine the significance of AMS on absorption and translocation.
-
Visualizations
Signaling and Interaction Pathways
Caption: Mechanism of AMS in overcoming hard water antagonism.
Experimental and Logical Workflows
Caption: Experimental workflow for a greenhouse efficacy study.
Caption: Glufosinate's mode of action and the influence of AMS.
Conclusion
Ammonium sulfate is a fundamentally important adjuvant for optimizing the performance of this compound herbicides. Its primary role is to act as a water conditioner, effectively neutralizing the antagonistic effects of hard water cations, thereby ensuring the herbicide's bioavailability for plant uptake. Furthermore, AMS directly enhances the foliar absorption of glufosinate and contributes to the overall phytotoxic effect. As demonstrated by extensive research, the inclusion of AMS in the spray tank leads to more consistent and robust weed control across a variety of species and environmental conditions. For researchers and professionals in crop protection, understanding and applying these principles is crucial for the effective and reliable use of this compound in integrated weed management programs.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. Preparing For Glufosinate And 2,4-D Applications [exactoinc.com]
- 4. Does Water Quality Affect Herbicide Performance? [rainbowbrown.co.nz]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. farmprogress.com [farmprogress.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Effect of ammonium sulfate on the efficacy, absorption, and translocation of glufosinate | Weed Science | Cambridge Core [cambridge.org]
- 10. ccsenet.org [ccsenet.org]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control [ideas.repec.org]
- 13. researchgate.net [researchgate.net]
- 14. bioone.org [bioone.org]
- 15. researchgate.net [researchgate.net]
Overcoming Low Efficacy of Glufosinate-Ammonium in Specific Growth Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors influencing the efficacy of Glufosinate-Ammonium, a broad-spectrum herbicide. It delves into the environmental, biological, and application-related variables that can lead to reduced performance and offers insights into strategies to mitigate these effects. Detailed experimental protocols and a summary of quantitative data are provided to aid researchers in designing and interpreting studies on this important herbicide.
Introduction to this compound
This compound is a non-selective, post-emergence herbicide widely used for the control of a broad spectrum of annual and perennial broadleaf weeds and grasses.[1][2] Its primary mode of action is the inhibition of the enzyme glutamine synthetase (GS), a key enzyme in plant nitrogen metabolism.[3] Inhibition of GS leads to the rapid accumulation of toxic ammonia and the depletion of glutamine, disrupting photosynthesis and ultimately causing plant cell death.[4][5] Despite its effectiveness, the field performance of this compound can be inconsistent, with reduced efficacy observed under specific growth conditions.[5] Understanding the factors that contribute to this variability is crucial for optimizing its use and developing strategies to overcome its limitations.
Factors Influencing this compound Efficacy
The efficacy of this compound is a complex interplay of environmental conditions, the biological characteristics of the target weed, and the specifics of the herbicide application.
Environmental Factors
Environmental conditions at the time of and following application play a critical role in the performance of this compound.
-
Temperature: Higher temperatures generally enhance the activity of this compound.[6] Increased temperatures can lead to greater absorption and translocation of the herbicide within the plant.[6] Conversely, low temperatures can delay and reduce its efficacy.[7]
-
Humidity: High relative humidity is a key factor for optimal this compound performance.[8] It promotes the hydration of the leaf cuticle, facilitating herbicide uptake.[8] Low humidity can lead to rapid drying of spray droplets on the leaf surface, reducing the time available for absorption and significantly decreasing efficacy.[7][9]
-
Light Intensity: As a photosynthetically-driven process, the phytotoxic effects of this compound are dependent on light.[4] Higher light intensity generally leads to more rapid and severe symptoms.
-
Rainfall: Rainfall shortly after application can wash the herbicide off the leaf surface, leading to reduced absorption and poor weed control. A rain-free period of at least four hours is generally recommended for most weed species.[10]
Biological Factors
The susceptibility of a weed to this compound is influenced by its species, growth stage, and overall health.
-
Weed Species: Different weed species exhibit varying levels of sensitivity to this compound. Broadleaf weeds are generally more susceptible than grasses.[6]
-
Growth Stage: Younger, actively growing weeds are more susceptible to this compound than mature or stressed plants.[11] As weeds mature, they may develop thicker cuticles and have a reduced surface area-to-volume ratio, which can limit herbicide uptake.
-
Weed Health: Weeds under stress from drought, nutrient deficiency, or disease may be less susceptible to herbicides. Stressed plants often have reduced metabolic activity, which can slow the uptake and translocation of the herbicide.
Application Factors
Proper application technique is essential for maximizing the efficacy of this compound.
-
Application Rate: Using the recommended application rate is crucial for effective weed control. Reduced rates can lead to sublethal doses and the potential for weed regrowth or the development of herbicide resistance.
-
Spray Volume: Adequate spray volume is necessary to ensure thorough coverage of the target weeds. For dense weed canopies, higher spray volumes are often required.
-
Nozzle Type: The choice of nozzle can affect droplet size, which in turn influences spray coverage and drift.
-
Adjuvants: The addition of adjuvants, such as ammonium sulfate (AMS), can improve the performance of this compound, particularly under adverse conditions like low humidity or when using hard water.[11]
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from various studies on the efficacy of this compound under different conditions.
Table 1: Effect of Temperature and Relative Humidity on this compound Efficacy
| Weed Species | Temperature (°C) | Relative Humidity (%) | Percent Control (%) | Reference |
| Setaria viridis (Green Foxtail) | 22/17 (day/night) | 95 | Killed | [7] |
| 22/17 (day/night) | 40 | Survived (70% of control dry weight) | [7] | |
| Amaranthus spp. | - | 90 | 91 | [12] |
| - | 35 | 76 | [12] | |
| Amaranthus palmeri | - | 90 | Increased translocation | [9] |
| - | 35 | Reduced translocation | [9] |
Table 2: Effect of Weed Growth Stage on this compound Efficacy
| Weed Species | Growth Stage | Glufosinate Rate (g ai/ha) | Percent Control (%) | Reference |
| Chenopodium album (Common Lambsquarters) | 5 cm | 300 | >80 (with AMS) | [11] |
| > 5 cm | 300 | Decreased | [11] | |
| Abutilon theophrasti (Velvetleaf) | 5 cm | 500 (with AMS) | Improved | [11] |
| > 5 cm | 300 | Decreased | [11] | |
| Ambrosia artemisiifolia (Common Ragweed) | 5, 10, 15 cm | 300 / 500 | >98 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Greenhouse Herbicide Bioassay
This protocol outlines a standardized greenhouse bioassay for assessing the efficacy of this compound on target weed species.
1. Plant Material and Growth Conditions:
- Collect seeds of the target weed species from a location with no prior herbicide exposure to ensure a susceptible population.[7]
- Sow seeds in 10 cm pots filled with a standard greenhouse potting mix.
- Grow plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity (e.g., 60-70%), and a 16-hour photoperiod.
- Water plants as needed to maintain optimal growth.
2. Herbicide Application:
- Apply this compound at the desired rates when the weeds have reached the specified growth stage (e.g., 4-6 true leaves).
- Use a laboratory spray chamber equipped with a flat-fan nozzle calibrated to deliver a specific spray volume (e.g., 200 L/ha) at a constant pressure.
- Include an untreated control group for comparison.
3. Post-Application Conditions:
- Return the treated plants to the greenhouse and maintain the same environmental conditions.
- For studies investigating the effect of specific environmental factors, place the plants in growth chambers with controlled temperature and humidity immediately after application.
4. Efficacy Assessment:
- Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale, where 0% represents no injury and 100% represents complete plant death.
- At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
- Calculate the percent biomass reduction relative to the untreated control.
Visual Assessment of Weed Control
Visual assessment is a common method for evaluating herbicide efficacy in both greenhouse and field trials.
Rating Scale: A linear scale from 0 to 100% is typically used:
-
0%: No visible effect.
-
1-10%: Very slight discoloration or stunting.
-
11-30%: Some discoloration, stunting, or necrosis.
-
31-50%: Significant discoloration, stunting, and necrosis.
-
51-70%: Severe stunting and necrosis, some plant death.
-
71-90%: Most plants dead, some severely injured.
-
91-99%: Nearly all plants dead.
-
100%: All plants dead.
Procedure:
-
Assessments should be made by comparing the treated plots to the untreated control plots.
-
It is recommended to have multiple independent evaluators to reduce bias.
-
Record the average percent control for each treatment replicate.
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Signaling pathway of this compound's mode of action.
Caption: Experimental workflow for a typical herbicide efficacy bioassay.
Caption: Logical relationships of factors affecting glufosinate efficacy.
References
- 1. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. cambridge.org [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hartfieldsite.org.au [hartfieldsite.org.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control | Duenk | Journal of Agricultural Science | CCSE [ccsenet.org]
- 11. Weather and glufosinate efficacy: a retrospective analysis looking forward to the changing climate | Weed Science | Cambridge Core [resolve.cambridge.org]
- 12. weedscience.ca [weedscience.ca]
Untangling the Knots: A Technical Guide to Overcoming Glufosinate-Ammonium Selection Failure
For Researchers, Scientists, and Drug Development Professionals
Glufosinate-ammonium stands as a widely utilized selective agent in the development of genetically modified organisms. Its efficacy hinges on the expression of resistance genes, such as bar or pat, which detoxify the compound. However, the path to successful selection is often fraught with challenges, leading to failed experiments and loss of valuable resources. This in-depth technical guide dissects the common reasons for this compound selection failure, providing a framework for troubleshooting and optimizing your experimental protocols.
The Mechanism of Action: A Delicate Balance
This compound's herbicidal activity stems from its ability to inhibit glutamine synthetase (GS), a crucial enzyme in nitrogen metabolism.[1] This inhibition leads to a rapid and toxic accumulation of ammonia within the cell and the disruption of photosynthesis, ultimately causing cell death.[2][3]
Resistance is conferred by the phosphinothricin acetyltransferase (PAT) gene, originally isolated from Streptomyces species.[4][5] The PAT enzyme catalyzes the acetylation of glufosinate, converting it into a non-toxic compound and allowing transformed cells to survive and proliferate.[5][6]
Critical Factors for Successful Selection
The success of this compound selection is a multifactorial equation. Below are the pivotal elements that require careful consideration and optimization.
Concentration of this compound: The Make-or-Break Point
The concentration of the selective agent is arguably the most critical parameter.[4] An insufficient concentration will lead to a high number of non-transformed "escapes," while an excessive concentration can be toxic even to transformed cells, particularly those with weaker transgene expression.[7][8]
Key Considerations:
-
Species and Genotype Dependency: The optimal concentration of this compound is highly dependent on the plant species and even the specific genotype, due to variations in endogenous resistance.[4] It is imperative to perform a kill curve experiment to determine the minimal lethal concentration for your specific biological system.
-
Empirical Optimization: As demonstrated in the table below, the effective concentration range varies significantly across different plant species.
| Plant Species | Effective this compound Concentration | Reference(s) |
| Banana (cv. Grand Naine) | 0.2 mg/L | [4][9] |
| Soybean (Indian genotype JS-335) | 5.0 mg/L | [10] |
| Arabidopsis | ~10 µg/mL (10 mg/L) | [8] |
| Rice | 0.1 - 1.0 mM | [7] |
Expression of the Resistance Gene (pat or bar)
The level of resistance to this compound is directly proportional to the expression and activity of the PAT enzyme.[5][6][11] Low or inconsistent expression of the resistance gene is a common culprit in selection failure.
Factors Influencing Gene Expression:
-
Promoter Strength: The choice of promoter driving the expression of the pat or bar gene is crucial. A strong, constitutive promoter is generally preferred to ensure sufficient levels of the PAT enzyme in all tissues.
-
Codon Optimization: Optimizing the codon usage of the resistance gene for the target organism can enhance its translation and subsequent protein levels.
-
Positional Effects: The site of transgene integration into the host genome can significantly impact its expression level. This can lead to variability in resistance among different transgenic lines.
Experimental Protocol and Timing
The specifics of the experimental protocol, including the timing and duration of selection pressure, can profoundly influence the outcome.
A "recovery" or "delay" period on a non-selective medium after transformation and before the application of this compound can be beneficial.[10] This allows the transformed cells to express the resistance gene and accumulate sufficient levels of the PAT enzyme to withstand the subsequent selection pressure.
Stability and Application of this compound
This compound is a contact herbicide with limited systemic movement within the plant.[12] Its chemical stability and the method of application are important considerations.
-
Preparation and Storage: Prepare fresh stock solutions of this compound and store them appropriately. While it is stable in frozen soil samples for up to two months, its stability in tissue culture media over extended periods should be considered.[13][14]
-
Environmental Factors: The efficacy of this compound can be influenced by environmental conditions such as temperature, humidity, and light.[12] Maintaining consistent environmental conditions during selection is crucial for reproducible results.
-
pH of the Medium: The pH of the culture medium can influence the uptake and activity of this compound. It is advisable to maintain a stable pH throughout the selection process.
Troubleshooting Guide: A Logical Approach to Problem-Solving
When faced with a failing this compound selection, a systematic approach to troubleshooting is essential. The following flowchart provides a logical framework for identifying and addressing the potential issues.
Detailed Experimental Protocols
While the exact protocol will need to be optimized for your specific system, the following provides a general framework for key experimental steps.
Kill Curve Assay to Determine Minimal Lethal Concentration
-
Prepare a series of culture media with a range of this compound concentrations. Based on the literature, a starting range of 0.1 mg/L to 10 mg/L is often appropriate.[4][8][9][10]
-
Culture non-transformed explants or cells on these media.
-
Include a control group with no this compound.
-
Observe the cultures over a period of 2-4 weeks, noting the concentration at which growth is completely inhibited or significant necrosis occurs. This is the minimal lethal concentration to be used for selection.
Selection of Transformed Tissues
-
Following transformation and a recovery period (typically 2-7 days on non-selective media), transfer the explants or cells to a selection medium containing the predetermined minimal lethal concentration of this compound.
-
Subculture the tissues onto fresh selection medium every 2-3 weeks.
-
Monitor for the growth of resistant calli or the regeneration of green, healthy shoots. Non-transformed tissues will typically turn brown and die.
-
Once putative transformants are identified, they should be transferred to a regeneration medium, which may contain the same or a slightly lower concentration of the selective agent.
Advanced Considerations: Off-Target Effects of the Resistance Gene
Recent research has indicated that the BAR gene product can exhibit non-specific activities, acetylating endogenous amino acids such as aminoadipate and tryptophan.[15] While this may not directly impact the selection process itself, it is an important consideration for the downstream analysis and phenotypic characterization of the transgenic lines, as it represents an unintended metabolic alteration.
Conclusion
The successful application of this compound as a selective agent is a nuanced process that requires careful optimization of multiple parameters. By understanding the underlying mechanism of action and resistance, and by systematically addressing the critical factors of concentration, gene expression, and experimental protocol, researchers can significantly increase the efficiency and reproducibility of their transformation experiments. This guide provides a comprehensive framework to diagnose and resolve common issues, ultimately paving the way for the successful development of novel genetically engineered organisms.
References
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. Glufosinate Ammonium-Induced Pathogen Inhibition and Defense Responses Culminate in Disease Protection in bar-Transgenic Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sbcpd.org [sbcpd.org]
- 4. agronomyjournals.com [agronomyjournals.com]
- 5. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink® and WideStrike® cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glufosinate Resistance Level is Proportional to Phosphinothricin Acetyltransferase Gene Expression in Glufosinate-Resistant Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of this compound (Basta) dose for transgenics selection in banana cv. Grand Naine | Semantic Scholar [semanticscholar.org]
- 10. Refined glufosinate selection and its extent of exposure for improving the Agrobacterium-mediated transformation in Indian soybean (Glycine max) genotype JS-335 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. farmprogress.com [farmprogress.com]
- 13. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
Validating the bar Gene for Glufosinate-Ammonium Resistance: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the molecular and biochemical validation of the bar gene, which confers resistance to glufosinate-ammonium-based herbicides.
The bar gene, originally isolated from the soil bacterium Streptomyces hygroscopicus, is a cornerstone of agricultural biotechnology, providing robust resistance to the broad-spectrum herbicide this compound.[1] This resistance is conferred by the gene's product, phosphinothricin acetyltransferase (PAT), an enzyme that neutralizes the herbicidal action of phosphinothricin (PPT), the active component of this compound.[2][3] This guide provides a comprehensive overview of the experimental protocols and data analysis required to validate the presence and functional expression of the bar gene in transgenic organisms.
Mechanism of Action and Resistance
This compound's herbicidal activity stems from its potent inhibition of glutamine synthetase (GS), a critical enzyme in plant nitrogen metabolism and ammonia detoxification.[4][5] Inhibition of GS leads to a rapid accumulation of toxic ammonia and a depletion of essential amino acids, ultimately causing cell death.[2][5] The bar gene encodes the PAT enzyme, which effectively detoxifies PPT by transferring an acetyl group from acetyl-CoA to the PPT molecule, converting it into a non-herbicidal compound, N-acetyl-L-glufosinate.[2][5] This enzymatic inactivation prevents the inhibition of glutamine synthetase, allowing the plant to thrive even when exposed to this compound.
Below is a diagram illustrating the mechanism of this compound action and the resistance conferred by the bar gene product.
Experimental Validation Workflow
A multi-tiered approach is essential for the robust validation of bar gene integration and function. This typically involves molecular analysis to confirm the gene's presence and integration into the host genome, followed by biochemical and physiological assays to verify its expression and the resulting herbicide resistance.
Molecular Analysis
Polymerase Chain Reaction (PCR) for Gene Presence
PCR is a rapid and sensitive method to screen for the presence of the bar gene in putative transgenic plants.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the leaf tissue of putative transgenic and wild-type control plants using a suitable plant DNA extraction kit or a CTAB-based method.[6]
-
Primer Design: Design primers specific to a unique region of the bar gene coding sequence. A typical amplicon size is between 200-500 bp.
-
PCR Reaction: Set up a standard PCR reaction containing genomic DNA, bar-specific primers, dNTPs, Taq polymerase, and PCR buffer.
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 30-60 seconds (depending on amplicon size).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. A band of the expected size in the transgenic samples and its absence in the wild-type control confirms the presence of the bar gene.[8][9][10]
Southern Blot Analysis for Gene Integration and Copy Number
Southern blotting is performed on PCR-positive lines to confirm the integration of the bar gene into the host genome and to determine the number of insertion sites (copy number).
Protocol:
-
Genomic DNA Digestion: Digest 10-20 µg of high-quality genomic DNA from transgenic and wild-type plants with a restriction enzyme that cuts outside the T-DNA containing the bar gene or has a single recognition site within it.[11]
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8-1.0% agarose gel.
-
Transfer to Membrane: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.
-
Probe Preparation: Prepare a DNA probe specific to the bar gene and label it with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) marker.[12]
-
Hybridization: Hybridize the labeled probe to the membrane-bound DNA.
-
Detection: Wash the membrane to remove the unbound probe and detect the hybridization signals using autoradiography or a chemiluminescent substrate.
-
Analysis: The number of hybridization bands corresponds to the number of integration sites of the bar gene in the plant genome.[11][13]
Expression Analysis
Western Blot for PAT Protein Detection
Western blotting is used to detect the presence of the PAT protein, confirming the translation of the bar gene.
Protocol:
-
Protein Extraction: Extract total soluble proteins from the leaf tissue of transgenic and wild-type plants in a suitable extraction buffer.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate 20-50 µg of total protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The PAT protein has an approximate molecular weight of 22 kDa.[2]
-
Transfer to Membrane: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the PAT protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP or AP).
-
-
Detection: Add a chemiluminescent or colorimetric substrate and visualize the protein bands. A band at ~22 kDa in the transgenic samples confirms the presence of the PAT protein.[14]
Phosphinothricin Acetyltransferase (PAT) Enzymatic Assay
This assay quantitatively measures the activity of the PAT enzyme, providing a direct measure of the bar gene's functional expression.
Protocol (based on a radiometric assay):
-
Crude Protein Extraction: Prepare crude protein extracts from transgenic and non-transgenic plant tissues.[2]
-
Reaction Mixture: Prepare a reaction mixture containing the protein extract, D,L-phosphinothricin (glufosinate), and [¹⁴C]acetyl-CoA.[2]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).[2]
-
Stopping the Reaction: Stop the reaction by adding a suitable quenching solution (e.g., 5% NH₄OH).[2]
-
Quantification: Quantify the amount of [¹⁴C]N-acetyl-glufosinate formed using liquid scintillation counting.
-
Analysis: Compare the enzymatic activity in transgenic samples to that in non-transgenic controls. Significant activity in the transgenic samples indicates functional PAT enzyme.
Herbicide Resistance Assays
In Vitro and In Vivo this compound Application
These assays assess the level of resistance conferred by the bar gene at the whole plant or tissue level.
Protocol:
-
Plant Material: Use confirmed transgenic and wild-type control plants at a similar developmental stage.
-
Herbicide Application:
-
Evaluation: Assess the level of damage (e.g., chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days) after treatment.[17]
-
Analysis: Compare the survival rate and degree of injury between transgenic and wild-type plants. Transgenic plants should exhibit significantly less damage and a higher survival rate.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies validating the bar gene for this compound resistance.
Table 1: Relative Expression of bar and pat Genes and PAT Enzyme Activity in Different Cotton Cultivars.
| Cotton Cultivar | Gene | Relative RNA Expression Level | PAT Enzyme Activity (nmol acetylated glufosinate/mg protein/h) |
| Conventional (FM 993) | - | Not Detected | Not Detected |
| Insect-Resistant (FM 975WS) | pat | Low | Undetectable |
| Glufosinate-Resistant (IMACD 6001LL) | bar | High | High (100% glufosinate acetylation within 60 min) |
| Data adapted from a study on LibertyLink® and WideStrike® cotton.[2] |
Table 2: Herbicide Injury in Different Cotton Cultivars After Glufosinate Application.
| Cotton Cultivar | Glufosinate Dose | Visual Injury (%) |
| Conventional (FM 993) | Recommended | High |
| Insect-Resistant (FM 975WS) | Recommended | Low to Moderate |
| Glufosinate-Resistant (IMACD 6001LL) | Recommended | Very Low to None |
| Qualitative summary based on findings in glufosinate-resistant cotton.[2] |
Table 3: PAT Protein Quantification in Genetically Modified Pepper.
| Sample | Method | Detection Limit | PAT Concentration (µg/g of sample) |
| Recombinant PAT | Sandwich ELISA | 0.01 µg/ml | - |
| GM Pepper Leaf Extract | Sandwich ELISA | - | 4.9 ± 0.4 |
| Data from a study on the quantitative analysis of PAT in GM pepper.[18] |
Table 4: Glufosinate Resistance Segregation in F2 Generation of a Rice Cross.
| Test Method | Expected Ratio (Resistant:Susceptible) | Observed Ratio (Resistant:Susceptible) | Chi-Square (χ²) Value |
| Glufosinate Dip Test | 3:1 | 159:53 | 0.00 |
| Spray Test | 3:1 | 162:54 | 0.00 |
| Ammonia Assay | 3:1 | 156:52 | 0.00 |
| Data confirming Mendelian inheritance of the bar gene in rice.[19] |
Conclusion
The validation of the bar gene for this compound resistance is a rigorous process that combines molecular, biochemical, and physiological analyses. The protocols and data presented in this guide provide a framework for researchers to confirm the presence, integration, expression, and functional efficacy of the bar gene in transgenic systems. This comprehensive validation is crucial for the development and regulatory approval of herbicide-resistant crops.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink® and WideStrike® cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 6. An evaluation of new and established methods to determine T‐DNA copy number and homozygosity in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kspbtjpb.org [kspbtjpb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Testing Transgenic Aspen Plants with bar Gene for Herbicide Resistance under Semi-natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptome Analysis and Resistance Identification of bar and BPH9 Co-Transformation Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of High Concentrations of Glufosinate Ammonium on the Yield Components of Transgenic Spring Wheat (Triticum aestivum L.) Constitutively Expressing the bar Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hort [journals.ashs.org]
- 18. Quantitative analysis of phosphinothricin-N-acetyltransferase in genetically modified herbicide tolerant pepper by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genetic Analysis of Glufosinate Resistance in Crosses Between Transformed Rice (Oryza sativa) and Red Rice (Oryza sativa) | Weed Technology | Cambridge Core [cambridge.org]
Glufosinate-Ammonium vs. Hygromycin: A Technical Guide to Plant Transformation Selection
For Researchers, Scientists, and Drug Development Professionals
In the realm of plant genetic engineering, the ability to effectively select transformed cells is paramount to success. This selection process relies on the use of selectable marker genes that confer resistance to a specific chemical agent, allowing for the preferential growth of transgenic tissues. Among the most widely used selection agents are the herbicide glufosinate-ammonium and the antibiotic hygromycin. This technical guide provides an in-depth comparison of these two agents, detailing their mechanisms of action, the molecular basis of resistance, experimental protocols, and a quantitative overview to aid researchers in choosing the optimal selection strategy for their specific application.
Core Principles of Selection Agents
The ideal selection agent should effectively eliminate non-transformed cells while having minimal deleterious effects on the growth and regeneration of transgenic cells. The choice between this compound and hygromycin depends on several factors, including the plant species, the transformation method, and the desired experimental outcome.
This compound: The Herbicide-Based Selection
This compound is the active ingredient in several broad-spectrum herbicides, including Basta® and Liberty®.[1][2] Its mode of action is the inhibition of glutamine synthetase, a key enzyme in nitrogen metabolism.[2][3] This inhibition leads to a rapid accumulation of toxic ammonia and the disruption of photosynthesis, ultimately causing plant cell death.[3][4][5]
Resistance to this compound is conferred by the bar (bialaphos resistance) or pat (phosphinothricin acetyltransferase) genes, originally isolated from Streptomyces species.[1][6][7] These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies glufosinate by acetylation, rendering it inactive.[1][6][7][8]
Advantages and Disadvantages of this compound Selection
Advantages:
-
High selection efficiency: Glufosinate is a potent herbicide, leading to a stringent selection with a low frequency of "escapes" (non-transformed plants that survive selection).
-
Versatility: It can be used for selection in tissue culture or by directly spraying soil-grown plants, which can simplify the screening process for some species like Arabidopsis.[1]
-
Clear visual phenotype: Non-transformed tissues typically exhibit rapid chlorosis and necrosis, providing a clear distinction from resistant tissues.
Disadvantages:
-
Potential for phytotoxicity: Even in resistant plants, high concentrations of glufosinate can sometimes have subtle negative effects on growth and development.
-
Regulatory considerations: As a herbicide resistance gene, the presence of bar or pat in a final product may be subject to specific regulatory scrutiny.
Hygromycin: The Aminoglycoside Antibiotic Selection
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus.[9] It inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosome and disrupting tRNA translocation.[9][10]
Resistance to hygromycin is conferred by the hpt (hygromycin phosphotransferase) gene, which encodes the enzyme hygromycin phosphotransferase.[11][12] This enzyme inactivates hygromycin B through phosphorylation, preventing it from binding to the ribosome.[9][13]
Advantages and Disadvantages of Hygromycin Selection
Advantages:
-
Effective in a wide range of species: Hygromycin has been successfully used as a selection agent in numerous plant species, including both monocots and dicots.[9][11]
-
Established protocols: Due to its long history of use, protocols for hygromycin selection are well-established for many plant systems.
-
Lower risk of escapes in some systems: In certain plant systems, hygromycin selection can be very stringent.
Disadvantages:
-
Slower acting: The effects of hygromycin can be slower to appear compared to glufosinate, potentially leading to the growth of chimeric tissues.
-
Toxicity to transformed cells: Hygromycin can be toxic even to resistant cells at higher concentrations or with prolonged exposure, which may impact regeneration efficiency.[14]
-
Inhibition of root growth: Hygromycin can be particularly inhibitory to root development, which may necessitate careful optimization of the selection protocol.
Quantitative Comparison
The optimal concentration of a selection agent is species- and even genotype-dependent and must be determined empirically. However, the following table provides a summary of commonly used concentration ranges for this compound and hygromycin in the selection of transgenic plants.
| Selection Agent | Resistance Gene | Plant Species | Typical Working Concentration | Reference |
| This compound | bar / pat | Arabidopsis thaliana | 10 - 20 mg/L (in vitro) | [6][15] |
| Arabidopsis thaliana | 250 mg/L (spray) | [16] | ||
| Rice (Oryza sativa) | 30-50 mg/L | [7] | ||
| Soybean (Glycine max) | 5 mg/L | [17] | ||
| Tobacco (Nicotiana tabacum) | 0.1 mM PPT | [8] | ||
| Hygromycin B | hpt | Arabidopsis thaliana | 20 - 30 mg/L | [18][19] |
| Rice (Oryza sativa) | 30 - 50 mg/L | [9][11][20][21] | ||
| Maize (Zea mays) | Varies by genotype | [12] | ||
| Tomato (Lycopersicon esculentum) | 25 mg/L | [11] |
Experimental Protocols
General Workflow for Plant Transformation and Selection
Detailed Methodology for this compound Selection (in vitro)
-
Preparation of Selection Medium:
-
Prepare the appropriate plant tissue culture medium (e.g., MS medium) supplemented with hormones for regeneration.
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in sterile water).
-
Filter-sterilize the this compound stock solution and add it to the cooled medium to the desired final concentration (e.g., 5-20 mg/L).
-
Pour the medium into sterile petri dishes.
-
-
Selection of Transformed Tissues:
-
Following co-cultivation with Agrobacterium and a washing step to remove excess bacteria, place the explants onto the selection medium.
-
Incubate the plates under appropriate light and temperature conditions for regeneration.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Identification of Resistant Tissues:
-
Non-transformed tissues will typically turn yellow or brown and eventually die within 2-4 weeks.
-
Transformed tissues will remain green and continue to grow and regenerate.
-
-
Regeneration and Rooting:
-
Once shoots have regenerated, transfer them to a rooting medium, which may also contain a lower concentration of this compound to prevent escapes.
-
Detailed Methodology for Hygromycin Selection (in vitro)
-
Preparation of Selection Medium:
-
Prepare the appropriate plant tissue culture medium supplemented with regeneration hormones.
-
Autoclave the medium and cool it to 50-55°C.
-
Prepare a stock solution of hygromycin B (e.g., 50 mg/mL in sterile water).
-
Filter-sterilize the hygromycin B stock solution and add it to the cooled medium to the desired final concentration (e.g., 10-50 mg/L).
-
Pour the medium into sterile petri dishes.
-
-
Selection of Transformed Tissues:
-
After co-cultivation and washing, place the explants on the hygromycin-containing selection medium.
-
Incubate the plates under suitable growth conditions.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Identification of Resistant Tissues:
-
Non-transformed tissues will cease to grow, become necrotic, and eventually die. This process may be slower than with glufosinate selection.
-
Resistant tissues will continue to grow and form callus or regenerate shoots.
-
-
Regeneration and Rooting:
-
Transfer regenerated shoots to a rooting medium, which may contain a reduced concentration of hygromycin to maintain selective pressure.
-
Signaling Pathways and Mechanisms of Action
This compound Mechanism and Resistance
Hygromycin Mechanism and Resistance
Conclusion
Both this compound and hygromycin are powerful and effective selection agents for plant transformation. The choice between them is not always straightforward and should be based on empirical testing and consideration of the specific research goals. For applications requiring rapid and stringent selection with the option of whole-plant screening, this compound is an excellent choice. Hygromycin, with its long-standing and widespread use, offers a reliable and effective selection system for a broad range of plant species, particularly in well-established tissue culture protocols. Careful optimization of the selection conditions is critical for success with either agent to maximize the recovery of healthy, transgenic plants.
References
- 1. Glufosinate ammonium selection of transformed Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. Novel recombinant binary vectors harbouring Basta (bar) gene as a plant selectable marker for genetic transformation of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application technology of Glufosinate ammonium - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. Efficient Agrobacterium-mediated transformation of Arabidopsis thaliana using the bar gene as selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of bar as a selectable marker gene and for the production of herbicide-resistant rice plants from protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transformation of Nicotiana tabacum using the herbicide resistance bar gene as a selectable marker | International Society for Horticultural Science [ishs.org]
- 9. Hygromycin B - Wikipedia [en.wikipedia.org]
- 10. Studies on the mode of action of hygromycin B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Transformation and inheritance of a hygromycin phosphotransferase gene in maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. plantsuccess.org [plantsuccess.org]
- 17. Refined glufosinate selection and its extent of exposure for improving the Agrobacterium-mediated transformation in Indian soybean (Glycine max) genotype JS-335 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. botanyjournals.com [botanyjournals.com]
- 21. vjs.ac.vn [vjs.ac.vn]
A Comparative Technical Analysis of Glufosinate-Ammonium and Basta® Herbicide
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparative analysis of the active ingredient Glufosinate-Ammonium and its widely used commercial formulation, Basta®. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of their respective properties, mechanisms of action, and experimental evaluation. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.
Core Chemical and Physical Properties
This compound is a non-selective, post-emergence herbicide.[1] Basta® is a commercial soluble concentrate (SL) formulation containing this compound as its active ingredient, typically at a concentration of 200 g/L.[2] While the active component is identical, the formulation of Basta® includes adjuvants and surfactants that can influence its efficacy and application properties.[3]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Technical Grade) | Basta® Formulation |
| Active Ingredient | This compound | This compound |
| Formulation Type | Solid (Technical Grade) | Soluble Concentrate (SL) |
| Appearance | Off-white powder | Dark blue clear liquid |
| Solubility in Water | Highly soluble (>500 g/L)[4] | Miscible |
| Vapor Pressure | < 0.1 mPa (20°C) | ~23 hPa (20°C, solvent) |
| pH | Data not available | 6.0 - 7.0 |
Mechanism of Action and Biological Effects
The primary mode of action for this compound is the inhibition of the enzyme glutamine synthetase (GS).[5][6] GS is crucial for nitrogen metabolism in plants, catalyzing the conversion of glutamate and ammonia into glutamine.[5] Inhibition of GS leads to a cascade of phytotoxic effects.
A key consequence of GS inhibition is the rapid accumulation of ammonia in plant cells, which is toxic.[7] Additionally, the depletion of glutamine and glutamate disrupts amino acid biosynthesis.[8] Recent research indicates that the rapid herbicidal action is primarily driven by a massive, light-dependent generation of reactive oxygen species (ROS), leading to lipid peroxidation and cell death, rather than solely by ammonia accumulation.[8][9] The disruption of photorespiration and photosynthesis contributes to this ROS burst.[10] this compound has also been shown to induce the expression of pathogenesis-related (PR) genes and trigger hydrogen peroxide and salicylic acid-dependent signaling pathways.[11]
Comparative Efficacy
Studies comparing the efficacy of Basta® with generic this compound formulations have shown that the premium formulation in Basta® can provide more consistent weed control.[3][12] However, research on transformed oil palm tissues indicated that a higher concentration of Basta® was required to inhibit the growth of untransformed cells compared to pure this compound, suggesting that the formulation may affect uptake or activity in specific biological systems.[13][14]
Table 2: Comparative Efficacy in Oil Palm Tissue Culture [13][14]
| Tissue Type | Minimal Inhibitory Concentration (mg/L) |
| Basta® | |
| Embryogenic Calli | 10 |
| Embryoids | 20 |
Toxicology and Environmental Fate
This compound is moderately toxic to mammals and is considered a neurotoxin.[15] In mammals, while it does inhibit glutamine synthetase, the metabolic effects are less severe than in plants due to compensatory metabolic pathways.[16] The Basta® formulation has been shown to have varying levels of toxicity to aquatic organisms.[17][18]
Table 3: Acute Toxicity Data
| Organism | Endpoint | This compound (Technical) | Basta® Formulation |
| Rat (oral) | LD50 | ~2000 mg/kg | Data not available |
| Marine Medaka | 96-h LC50 | Data not available | 8.76 mg/L[18] |
| Xenopus laevis (embryo) | 96-h LC50 | Data not available | 1.6 - 3.0 mg/L[17] |
This compound is rapidly degraded in soil by microorganisms, with a half-life of approximately 2.30 to 2.93 days in field studies.[4] The primary degradation products are 3-methylphosphinico-propionic acid (MPP) and 2-methylphosphinico-acetic acid (MPA).[4][19] Due to its rapid degradation, the risk of groundwater contamination is considered low.[20]
Experimental Protocols
Herbicide Efficacy Testing (Whole-Plant Bioassay)
This protocol is adapted from established methods for testing herbicide resistance and efficacy.[21]
-
Plant Material: Seeds of the target weed species are germinated and grown in a greenhouse to a specified growth stage (e.g., 2-3 leaf stage).[21]
-
Herbicide Application: this compound or Basta® is applied at various concentrations using a calibrated sprayer to ensure uniform coverage.[22][23] A non-treated control group is included.[12]
-
Experimental Conditions: Plants are maintained in a controlled environment with defined light, temperature, and humidity levels.[24]
-
Efficacy Assessment: Phytotoxicity and weed control are visually assessed at set time points after treatment (e.g., 7, 14, and 28 days).[12] Parameters such as percent weed injury, scorching, and survival rate are recorded.[12][21]
-
Data Analysis: The collected data is statistically analyzed to determine the efficacy of each treatment.
Analytical Determination of this compound Residues
This protocol outlines a general method for the analysis of this compound in soil and plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][26]
-
Sample Extraction: A known weight of the sample (e.g., soil or homogenized plant tissue) is extracted with an aqueous solution, often under alkaline conditions, using ultrasonication or shaking.[25][27]
-
Derivatization (Optional but common): Due to the high polarity of this compound, derivatization with a reagent such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is often performed to improve chromatographic separation and detection.[27]
-
Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. Separation is typically achieved on a C18 or specialized polar-compatible column.[25][26] Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known standards.[25]
Conclusion
This compound and its commercial formulation, Basta®, are effective non-selective herbicides with a well-defined mechanism of action centered on the inhibition of glutamine synthetase. While sharing the same active ingredient, the formulation of Basta® can influence its efficacy, requiring careful consideration in experimental design and field application. The primary phytotoxic effects of this compound are now understood to be driven by the light-dependent generation of reactive oxygen species. For researchers and professionals in drug development, a thorough understanding of both the active ingredient and its formulated product is crucial for accurate interpretation of experimental results and for the development of new herbicidal compounds or resistant crops. The provided protocols offer a foundation for conducting robust comparative studies.
References
- 1. caws.org.nz [caws.org.nz]
- 2. Basta® | BASF Crop Solutions Australia [crop-solutions.basf.com.au]
- 3. Arsenal® Super Herbicide and Basta® Non- Selective Herbicide | BASF Crop Solutions Australia [crop-solutions.basf.com.au]
- 4. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agriculture.basf.com [agriculture.basf.com]
- 7. resources.bayer.com.au [resources.bayer.com.au]
- 8. researchgate.net [researchgate.net]
- 9. Reactive oxygen species trigger the fast action of glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glufosinate Ammonium-Induced Pathogen Inhibition and Defense Responses Culminate in Disease Protection in bar-Transgenic Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative efficacy between premium and generic herbicide of glufosinate ammonium to control weed species in oil palm plantation - ProQuest [proquest.com]
- 13. scispace.com [scispace.com]
- 14. COMPARISON OF THE EFFECTIVENESS OF BASTA, BIALAPHOS AND GLUFOSINATE AMMONIUM FOR SELECTING TRANSFORMED OIL PALM TISSUES – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 15. This compound (Ref: HOE 039866) [sitem.herts.ac.uk]
- 16. Glufosinate ammonium--some aspects of its mode of action in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Toxicity and Effects of the Herbicide this compound (Basta) on the Marine Medaka Oryzias dancena -Fisheries and Aquatic Sciences | 학회 [koreascience.kr]
- 19. fao.org [fao.org]
- 20. agriculture.basf.com [agriculture.basf.com]
- 21. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ars.usda.gov [ars.usda.gov]
- 23. researchgate.net [researchgate.net]
- 24. aggrowagronomy.com.au [aggrowagronomy.com.au]
- 25. qascf.com [qascf.com]
- 26. epa.gov [epa.gov]
- 27. Qualitative/quantitative strategy for the determination of glufosinate and metabolites in plants | Semantic Scholar [semanticscholar.org]
Assessing the Stability of Glufosinate-Ammonium Resistance Across Generations: A Technical Guide
Abstract
Glufosinate-ammonium is a vital broad-spectrum, non-selective herbicide used for weed management globally. However, the emergence and proliferation of resistant weed biotypes threaten its efficacy. Understanding the stability and inheritance of resistance across generations is paramount for developing sustainable, long-term weed control strategies. This technical guide provides researchers and scientists with a comprehensive overview of the mechanisms of glufosinate resistance, detailed experimental protocols for assessing its stability, and methods for data interpretation. It includes structured data tables for quantitative analysis and detailed signaling and workflow diagrams created using Graphviz to illustrate key biological and experimental processes.
Mechanisms of this compound Resistance
This compound functions by inhibiting the enzyme glutamine synthetase (GS), which is essential for nitrogen metabolism in plants.[1] This inhibition leads to a rapid and toxic accumulation of ammonia, ultimately causing plant death.[2][3] Resistance in weeds has evolved primarily through two distinct mechanisms: target-site modifications and gene amplification.
-
1.1 Target-Site Mutations: A common mechanism involves genetic mutations in the gene encoding for glutamine synthetase. These mutations alter the enzyme's structure, reducing its binding affinity for glufosinate while preserving its essential biological function. For instance, a naturally evolved point mutation (Ser-59-Gly) in the glutamine synthetase enzyme has been identified to confer glufosinate resistance in Eleusine indica (goosegrass).[2] While this mutation provides a survival advantage in the presence of the herbicide, it may only confer low-level resistance (e.g., a 2.5-fold increase).[2]
-
1.2 Gene Amplification and Overexpression: A more recently discovered and potent mechanism is the amplification of the glutamine synthetase gene.[3] Resistant plants may possess multiple copies of the GS gene, leading to the overexpression of the GS enzyme.[4] This overproduction means that even if a significant portion of the enzyme is inhibited by glufosinate, enough functional GS remains to prevent lethal ammonia accumulation. Studies in Amaranthus palmeri have strongly indicated that gene amplification and the resulting increased expression of the chloroplastic glutamine synthetase (GS2) are the primary mechanisms conferring high-level resistance.[3][4]
-
1.3 Fitness Costs: The stability of resistance can be influenced by "fitness costs," where the resistance mechanism may impose a disadvantage in the absence of herbicide selection pressure.[5] For example, mutations that confer high resistance might decrease the catalytic efficiency of the target enzyme.[6] Similarly, the energetic resources required to overexpress a gene can potentially reduce a plant's overall growth and competitiveness.[7] However, these fitness costs are not universal and depend on the specific mutation, the plant's genetic background, and environmental conditions.[5]
Experimental Protocols for Assessing Resistance Stability
Assessing the heritability and stability of resistance requires a multi-generational approach involving controlled crosses, whole-plant bioassays, and molecular analyses.
-
2.1 Seed Collection and Plant Propagation
-
Sample Collection: Collect mature seeds from at least 30 random plants in a putative resistant field population that survived herbicide treatment.[8] Also, collect seeds from a known susceptible population to serve as a control.
-
Storage: Clean and dry the seeds, then store them in paper bags at a low temperature (e.g., 4°C) to maintain viability and break dormancy if necessary.[8][9]
-
Germination and Growth: Germinate seeds in petri dishes or trays. Transplant seedlings at a similar growth stage into pots with a standardized commercial potting mix. Grow plants in a greenhouse under controlled conditions (e.g., 24°C, 14/10 hour day/night cycle).[10][11]
-
-
2.2 Controlled Genetic Crosses
-
Parental Generation (P): Select confirmed resistant (R) and susceptible (S) plants to serve as the parental generation.
-
F1 Generation: Perform reciprocal crosses between R and S plants (R♀ × S♂ and S♀ × R♂) to produce the first filial (F1) generation. The comparison of reciprocal crosses helps determine if the resistance trait is maternally (cytoplasmically) or nuclear inherited.[12]
-
F2 Generation: Self-pollinate individuals from the F1 generation to produce the second filial (F2) generation.
-
Backcrosses: Cross F1 individuals back to the parental R (BC-R) and S (BC-S) plants. This helps to further elucidate the genetic control of the resistance trait.
-
-
2.3 Whole-Plant Dose-Response Bioassay
-
Plant Staging: Use plants from each generation (P, F1, F2, Backcrosses) at the appropriate growth stage for herbicide application (e.g., 4-6 leaf stage).[13]
-
Herbicide Application: Spray plants with a range of this compound doses. A typical range includes a non-treated control and doses from 1/8x to 8x the recommended field rate.[14]
-
Assessment: Visually assess plant survival and biomass reduction 21-28 days after treatment.[13] Calculate the dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀) for each population using probit or log-logistic regression analysis.
-
Resistance Factor (RF): Calculate the RF by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population. An RF greater than 1 confirms resistance.[15]
-
-
2.4 Molecular Analysis
-
DNA/RNA Extraction: Sample leaf tissue from individual plants for genomic DNA and RNA extraction.
-
Target-Site Sequencing: Amplify and sequence the GS gene from resistant and susceptible individuals to identify potential point mutations responsible for resistance.
-
Gene Copy Number Analysis (qPCR): Use quantitative PCR (qPCR) to determine the copy number of the GS gene relative to a single-copy reference gene. This is critical for identifying gene amplification as the resistance mechanism.[3]
-
Data Presentation and Interpretation
Quantitative data should be summarized to compare resistance levels and segregation patterns across generations.
Table 1: this compound Dose-Response Across Generations This table presents representative data for a hypothetical weed population where resistance is conferred by a dominant nuclear gene, leading to high survival in the F1 generation.
| Generation/Cross | Number of Plants | Herbicide Doses (g a.i. ha⁻¹) | LD₅₀ (g a.i. ha⁻¹) | Resistance Factor (RF) |
| Susceptible (S) | 100 | 0, 50, 100, 200, 400, 800 | 125 | 1.0 |
| Resistant (R) | 100 | 0, 200, 400, 800, 1600, 3200 | 1500 | 12.0 |
| F1 (R x S) | 150 | 0, 100, 200, 400, 800, 1600 | 850 | 6.8 |
| F2 (F1 selfed) | 300 | 0, 100, 200, 400, 800, 1600 | Segregating | - |
| Backcross (F1 x S) | 200 | 0, 100, 200, 400, 800, 1600 | Segregating | - |
Table 2: Segregation Analysis of Resistance Trait This table shows expected vs. observed survival in F2 and backcross generations, tested against Mendelian inheritance models using a Chi-square (χ²) goodness-of-fit test. Recent studies on A. palmeri suggest that glufosinate resistance can be more complex, sometimes involving an oligogenic mechanism with incomplete dominance.[12][16]
| Generation | Total Plants | Observed Survivors | Observed Susceptible | Expected Ratio (Res:Sus) | Expected Survivors | Expected Susceptible | χ² Value | P-value | Inheritance Model |
| F2 | 300 | 218 | 82 | 3:1 | 225 | 75 | 1.08 | >0.05 | Single Dominant Gene |
| Backcross | 200 | 95 | 105 | 1:1 | 100 | 100 | 0.50 | >0.05 | Single Dominant Gene |
Table 3: Glutamine Synthetase (GS) Gene Copy Number Across Generations This table illustrates how gene amplification can be tracked across generations. The copy number in the F1 generation is intermediate, consistent with heritable amplification.
| Generation/Cross | Mean Relative GS Gene Copy Number (± SD) |
| Susceptible (S) | 1.0 ± 0.2 |
| Resistant (R) | 16.5 ± 3.1 |
| F1 (R x S) | 8.2 ± 1.5 |
| F2 (F1 selfed) | Segregating (1 to >16 copies) |
Visualization of Pathways and Workflows
Diagrams are essential for visualizing the complex biological and experimental processes involved in resistance assessment.
References
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 3. bioone.org [bioone.org]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Fitness of Herbicide-Resistant Weeds: Current Knowledge and Implications for Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Fitness Cost Associated With Enhanced EPSPS Gene Copy Number and Glyphosate Resistance in an Amaranthus tuberculatus Population [frontiersin.org]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple evolutionary origins of glyphosate resistance in Lolium multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 14. hracglobal.com [hracglobal.com]
- 15. scielo.br [scielo.br]
- 16. Confirmation and inheritance of glufosinate resistance in an Amaranthus palmeri population from North Carolina - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies with Glufosinate-Ammonium and other herbicides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanisms and implications of cross-resistance involving the herbicide glufosinate-ammonium and other herbicidal agents. As weed resistance to herbicides poses a significant threat to global food security, a thorough understanding of the underlying biochemical and genetic factors is paramount for the development of sustainable weed management strategies and novel herbicide discovery. This document provides a comprehensive overview of the known resistance mechanisms, quantitative data from cross-resistance studies, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to this compound and Herbicide Resistance
This compound is a broad-spectrum, non-selective herbicide that has become a critical tool in modern agriculture, particularly for managing weeds resistant to other herbicides like glyphosate.[1][2][3] Its mode of action involves the inhibition of glutamine synthetase (GS), an essential enzyme in nitrogen metabolism.[4][5][6] Inhibition of GS leads to a rapid accumulation of toxic ammonia and the depletion of glutamine, ultimately causing plant death.[7]
The evolution of herbicide resistance in weeds is a natural process accelerated by the intense selection pressure from modern agricultural practices.[1] Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[8] TSR involves modifications to the herbicide's target protein, such as mutations or gene amplification, which prevent the herbicide from binding effectively.[9] NTSR encompasses a range of mechanisms that reduce the amount of active herbicide reaching the target site, including reduced uptake and translocation, enhanced metabolic degradation, and sequestration of the herbicide.[10][11][12]
Mechanisms of Resistance to this compound
Several mechanisms of resistance to this compound have been identified in various weed species.
Target-Site Resistance (TSR)
-
Gene Amplification: Increased copy number of the glutamine synthetase gene (GS) has been identified as a mechanism of glufosinate resistance in Amaranthus palmeri (Palmer amaranth).[4][13][14] This leads to the overproduction of the GS enzyme, overwhelming the inhibitory effect of the herbicide. Specifically, amplification of the chloroplastic isoform (GS2) has been strongly linked to resistance.[4][14]
-
Target-Site Mutations: While less common for glufosinate compared to other herbicides, mutations in the GS gene can confer resistance. A single point mutation, Ser59Gly, in the GS1 gene has been identified in Eleusine indica (goosegrass) populations from Malaysia and China, conferring a low level of resistance.[5]
Non-Target-Site Resistance (NTSR)
-
Metabolic Degradation: Enhanced metabolism is a significant NTSR mechanism where the herbicide is detoxified into non-phytotoxic compounds.[5] In transgenic glufosinate-tolerant crops, a bacterial gene (pat or bar) is introduced, which encodes the enzyme phosphinothricin acetyltransferase (PAT). PAT acetylates glufosinate, rendering it inactive. While metabolism in non-transgenic resistant weeds is less common, some studies suggest its involvement.[15] In the absence of the PAT enzyme, susceptible and some resistant plants can metabolize glufosinate into compounds like 4-methylphosphinico-2-oxo-butanoic acid and 3-methylphosphinico-propanoic acid (MPP).[16]
-
Reduced Uptake and Translocation: Although less frequently the primary mechanism for glufosinate resistance, reduced absorption of the herbicide through the leaf cuticle or limited movement (translocation) within the plant can contribute to tolerance.[7]
Cross-Resistance Studies with this compound
Cross-resistance occurs when a weed population develops resistance to herbicides from different chemical classes with the same or different modes of action, often due to a single resistance mechanism.[17] Multiple resistance, on the other hand, is the evolution of resistance to multiple herbicides through the accumulation of different resistance mechanisms in the same plant.
Several studies have investigated cross-resistance between this compound and other herbicides, most notably glyphosate.
Quantitative Data on Cross-Resistance
The following tables summarize quantitative data from various studies, presenting the levels of resistance as a resistance index (R/S ratio), which is the ratio of the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the resistant population compared to a susceptible population.
Table 1: Glufosinate Resistance and Cross-Resistance to Glyphosate in Lolium spp. (Ryegrass)
| Weed Species | Herbicide | Parameter | R/S Ratio | Reference |
| Lolium perenne ssp. multiflorum | Glufosinate | GR₅₀ | 2.4 | [18] |
| Lolium perenne ssp. multiflorum | Glyphosate | - | Resistant | [18] |
| Lolium perenne | Glufosinate | GR₅₀ | 3.9 - 4.5 | [19] |
| Lolium perenne | Amitrole | GR₅₀ | 2.9 - 13.1 | [19] |
| Lolium rigidum | Glufosinate | GR₅₀ | ~2-3 | [20] |
| Lolium rigidum | Glyphosate | GR₅₀ | ~5-10 | [20] |
Table 2: Glufosinate Resistance in Amaranthus palmeri (Palmer Amaranth)
| Accession | Herbicide | Parameter | R/S Ratio | Reference |
| Anson County | Glufosinate | LD₅₀ | ~1.3 - 2.7 | [21] |
| A2019 | Glufosinate | LD₅₀ | 5.1 - 6.0 | [22][23] |
| A2020 | Glufosinate | LD₅₀ | 17.0 - 19.0 | [22][23] |
| B2020 | Glufosinate | LD₅₀ | 24.0 - 27.4 | [22][23] |
| MSR2 | Glufosinate | R/S | 24 | [13] |
Table 3: Multiple Resistance in Eleusine indica (Goosegrass)
| Herbicide | Parameter | R/S Ratio | Reference |
| Glufosinate | GR₅₀ | 5 | [21][24] |
| Glufosinate | LD₅₀ | 14 | [21][24] |
| Glyphosate | GR₅₀ | 12 | [21][24] |
| Glyphosate | LD₅₀ | 144 | [21][24] |
| Paraquat | GR₅₀ / LD₅₀ | 2 - 3 | [24] |
| ACCase Inhibitors | - | Resistant | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of herbicide cross-resistance.
Whole-Plant Dose-Response Bioassay
This protocol is used to determine the level of resistance in a weed population by assessing plant survival or growth reduction across a range of herbicide doses.[25][26][27]
Objective: To quantify the herbicide dose that causes a 50% reduction in plant survival (LD₅₀) or shoot biomass (GR₅₀).
Materials:
-
Seeds from putative resistant and known susceptible weed populations.
-
Pots or trays filled with appropriate potting mix.
-
Controlled environment growth chamber or greenhouse.
-
Precision bench sprayer.
-
Commercial formulations of herbicides.
-
Adjuvants (as recommended on the herbicide label).
-
Analytical balance.
Procedure:
-
Seed Germination and Plant Growth:
-
Germinate seeds of both resistant and susceptible populations in petri dishes or directly in pots.
-
Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots.
-
Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Prepare a range of herbicide concentrations (typically 6-8 doses) that are expected to cause between 0% and 100% mortality or growth reduction in the susceptible population. Include a non-treated control.
-
Apply the herbicides using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
-
Data Collection:
-
After a specified period (e.g., 21 days after treatment), assess plant survival (as a binary outcome: alive or dead) or harvest the above-ground biomass and dry it to a constant weight.
-
-
Data Analysis:
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to estimate the LD₅₀ or GR₅₀ values for each population.
-
Calculate the resistance index (R/S ratio) by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population.
-
Glutamine Synthetase (GS) Activity Assay
This in vitro assay measures the activity of the GS enzyme and its sensitivity to glufosinate.[8][19]
Objective: To determine the concentration of glufosinate that inhibits GS activity by 50% (I₅₀).
Materials:
-
Fresh leaf tissue from resistant and susceptible plants.
-
Extraction buffer (e.g., 50 mM imidazole-acetate buffer, pH 7.8, containing EDTA, dithiothreitol, MnCl₂, and glycerol).[19]
-
Reagents for the γ-glutamyl transferase assay: L-glutamine, hydroxylamine, sodium arsenate, MnCl₂, ADP.[19]
-
Ferric chloride reagent for color development.[19]
-
Spectrophotometer.
-
This compound analytical standard.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh leaf tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Use the supernatant containing the crude enzyme extract for the assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the assay reagents and varying concentrations of glufosinate.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the ferric chloride reagent.
-
-
Measurement and Analysis:
-
Measure the absorbance of the resulting brown-colored product at 540 nm.
-
Plot the enzyme activity against the glufosinate concentration and use a non-linear regression to calculate the I₅₀ value.
-
Herbicide Absorption, Translocation, and Metabolism Study
This protocol uses radiolabeled herbicides (e.g., ¹⁴C-glufosinate) to trace their fate within the plant.
Objective: To quantify and compare the uptake, movement, and breakdown of the herbicide in resistant and susceptible plants.
Materials:
-
¹⁴C-labeled herbicide.
-
Resistant and susceptible plants at a uniform growth stage.
-
Microsyringe.
-
Methanol or ethanol for leaf washing.
-
Biological oxidizer.
-
Liquid scintillation counter.
-
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system.
Procedure:
-
Application of Radiolabeled Herbicide:
-
Apply a known amount of ¹⁴C-herbicide in small droplets to a specific leaf of each plant using a microsyringe.
-
-
Harvest and Sample Processing:
-
Harvest plants at different time points after treatment (e.g., 6, 24, 48, 72 hours).
-
Absorption: Wash the treated leaf with a solvent (e.g., 10% methanol) to remove unabsorbed herbicide from the leaf surface. Quantify the radioactivity in the leaf wash using a liquid scintillation counter. The amount of absorbed herbicide is the total applied minus the amount in the wash.
-
Translocation: Section the plant into different parts (e.g., treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots). Combust each plant part in a biological oxidizer to capture the ¹⁴CO₂ and quantify the radioactivity using a liquid scintillation counter.
-
Metabolism: Extract the radioactivity from a subset of plant tissue using a suitable solvent. Analyze the extracts using TLC or HPLC to separate the parent herbicide from its metabolites.
-
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes related to glufosinate resistance.
Signaling Pathway of Glufosinate Action and Resistance
Caption: Glufosinate mode of action and resistance mechanisms.
Experimental Workflow for Cross-Resistance Assessment
References
- 1. A rapid in vivo shikimate accumulation assay with excised leaf discs [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. agriculture.basf.com [agriculture.basf.com]
- 5. researchgate.net [researchgate.net]
- 6. Predicting the unpredictable: the regulatory nature and promiscuity of herbicide cross resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 8. bioworlde.com [bioworlde.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. cambridge.org [cambridge.org]
- 14. Enhanced Metabolic Degradation: The Last Evolved Glyphosate Resistance Mechanism of Weeds? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tolerance and accumulation of shikimic acid in response to glyphosate applications in glyphosate-resistant and nonglyphosate-resistant cotton (Gossypium hirsutum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 17. Cross-resistance and Multiple-resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Glutamine synthetase - Enzymes | Laboratory Methodology [biocyclopedia.com]
- 20. researchgate.net [researchgate.net]
- 21. Confirmation and inheritance of glufosinate resistance in an Amaranthus palmeri population from North Carolina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Uptake, translocation, and metabolism of glyphosate, glufosinate, and dicamba mixtures in Echinochloa crus-galli and Amaranthus palmeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aspects of the mechanism of action of the ammonium glufosinate: resistant crops and resistance of weeds - Weed Control Journal [weedcontroljournal.org]
- 25. researchgate.net [researchgate.net]
- 26. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validating the Efficacy of Novel Glufosinate-Ammonium Formulations: A Technical Guide
For Researchers, Scientists, and Product Development Professionals
Introduction
Glufosinate-ammonium, a broad-spectrum, non-selective contact herbicide, is a cornerstone of modern weed management strategies. Its unique mode of action, the inhibition of the glutamine synthetase enzyme, provides an effective alternative to other herbicide classes and a crucial tool for managing herbicide resistance.[1][2] As the agricultural landscape evolves, so does the technology behind herbicide formulations. The development of new this compound formulations, including advanced isomers like glufosinate-P (L-glufosinate), aims to enhance efficacy, improve crop safety, and optimize application efficiency.[3][4][5] This technical guide provides a comprehensive overview of the methodologies and data required to rigorously validate the effectiveness of these new formulations.
Core Principles of Efficacy Validation
The primary objective of efficacy validation is to demonstrate that a new herbicide formulation performs as well as or better than existing standards under a range of field conditions. This involves a multi-faceted approach encompassing laboratory, greenhouse, and field trials. Key parameters for evaluation include:
-
Weed Control Spectrum and Efficacy: The range of weed species controlled and the level of control achieved.
-
Crop Tolerance (Phytotoxicity): The effect of the herbicide on the desired crop.
-
Dose-Response Relationship: The efficacy of the herbicide at various application rates.
-
Influence of Adjuvants and Environmental Factors: The impact of additives (e.g., ammonium sulfate) and environmental conditions on performance.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reliable and comparable data. The following sections outline the methodologies for key experiments in the validation of new this compound formulations.
Greenhouse Efficacy and Dose-Response Studies
Objective: To determine the intrinsic herbicidal activity of new formulations across a range of doses on key weed species under controlled environmental conditions.
Methodology:
-
Plant Material: Target weed species are grown from seed in pots containing a standardized soil mix. Plants are typically treated at a specific growth stage (e.g., 3-4 leaf stage).
-
Treatments:
-
New this compound formulation(s) at a series of application rates (e.g., 0.25x, 0.5x, 1x, 2x the proposed label rate).
-
A standard, commercially available this compound formulation as a reference.
-
An untreated control.
-
-
Experimental Design: A completely randomized design (CRD) or a randomized complete block design (RCBD) with a minimum of four replications is typically used.[6]
-
Application: Herbicides are applied using a calibrated cabinet sprayer to ensure uniform coverage.
-
Data Collection:
-
Visual assessment of percent weed control (0% = no effect, 100% = complete death) at specified intervals (e.g., 7, 14, and 21 days after application - DAA).
-
Plant biomass (fresh or dry weight) determination at the end of the experiment.
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and means are separated using a suitable test (e.g., Tukey's HSD). Dose-response curves are generated using regression analysis to determine the GR₅₀ (the dose required to reduce plant growth by 50%).
Field Efficacy and Crop Tolerance Trials
Objective: To evaluate the performance of new formulations under real-world agricultural conditions and to assess their safety on tolerant crops.
Methodology:
-
Site Selection: Trials should be conducted in locations with natural and uniform weed infestations representative of the target use areas.
-
Experimental Design: A Randomized Complete Block Design (RCBD) is the standard for field trials to account for field variability.[7] Plots should be of a sufficient size (e.g., 3m x 10m) to minimize edge effects. A minimum of 3-4 replications is required.
-
Treatments:
-
New this compound formulation(s) at proposed label rates.
-
Reference herbicide(s) (standard this compound and/or competitor products).
-
Untreated control.
-
Weed-free control (maintained by hand weeding) to assess crop yield potential.
-
-
Application: Herbicides are applied using a calibrated backpack or tractor-mounted sprayer. Application parameters (e.g., spray volume, nozzle type, pressure) should be recorded.
-
Data Collection:
-
Weed Control: Visual ratings of percent control for individual weed species at multiple time points (e.g., 14, 28, and 42 DAA). Weed density and biomass can also be measured from quadrats placed within each plot.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., chlorosis, necrosis, stunting) on a scale of 0-100% at regular intervals after application.
-
Crop Yield: At maturity, the crop is harvested from the center of each plot, and yield is determined.
-
-
Statistical Analysis: Data are analyzed using ANOVA appropriate for an RCBD.
Data Presentation: Comparative Efficacy of this compound Formulations
The following tables summarize hypothetical but representative data from field trials comparing a new glufosinate-P-ammonium formulation with a standard this compound formulation.
Table 1: Weed Control Efficacy at 28 Days After Application (DAA)
| Treatment | Application Rate (g a.i./ha) | Palmer Amaranth (Amaranthus palmeri) | Velvetleaf (Abutilon theophrasti) | Giant Foxtail (Setaria faberi) |
| Untreated Control | 0 | 0% | 0% | 0% |
| Standard this compound | 500 | 88% | 92% | 85% |
| New Glufosinate-P-Ammonium | 400 | 95% | 96% | 91% |
| LSD (p<0.05) | 4.2 | 3.8 | 5.1 |
Table 2: Crop Tolerance and Yield in Glufosinate-Tolerant Soybean
| Treatment | Application Rate (g a.i./ha) | Crop Phytotoxicity (14 DAA) | Soybean Yield ( kg/ha ) |
| Untreated Control | 0 | 0% | 2500 |
| Standard this compound | 500 | <5% | 3200 |
| New Glufosinate-P-Ammonium | 400 | <2% | 3450 |
| Weed-Free Control | - | 0% | 3500 |
| LSD (p<0.05) | 1.5 | 180 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the validation of this compound formulations.
Caption: Mechanism of action of this compound leading to plant cell death.
Caption: A typical workflow for the validation of new herbicide formulations.
Conclusion
The validation of new this compound formulations is a rigorous, data-driven process. By employing standardized experimental protocols and comprehensive data analysis, researchers and developers can effectively demonstrate the enhanced efficacy, crop safety, and overall value of novel formulations. The continued innovation in this space, such as the development of glufosinate-P-ammonium, offers promising solutions for sustainable and effective weed management in global agriculture.[3][4]
References
A Technical Guide to the Efficacy of Glufosinate-Ammonium and Other Group 10 Herbicides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the efficacy of Glufosinate-Ammonium, a key Group 10 herbicide. It delves into its mechanism of action, compares its performance with other relevant herbicides, and provides detailed experimental protocols for efficacy assessment.
Introduction to Group 10 Herbicides
Group 10 herbicides are characterized by their unique mode of action: the inhibition of the enzyme glutamine synthetase (GS). This enzyme plays a critical role in nitrogen metabolism in plants by converting glutamate and ammonia into glutamine. Inhibition of GS leads to a rapid accumulation of toxic ammonia and the depletion of glutamine, disrupting photosynthesis and ultimately causing plant cell death.[1][2]
The primary active ingredient in this class is phosphinothricin. Commercially, this is available as this compound, a synthetic herbicide, and Bialaphos, a naturally derived pro-herbicide.[1] Bialaphos is a tripeptide produced by Streptomyces soil bacteria, which is metabolized within the plant to release the active phosphinothricin.[1][3] Consequently, the ultimate mode of action for both this compound and Bialaphos is identical.[1]
Mechanism of Action: Glutamine Synthetase Inhibition
This compound is a non-selective, contact herbicide with limited translocation within the plant.[2][4] Its efficacy is therefore most pronounced on the plant tissues it directly contacts. The inhibition of glutamine synthetase triggers a cascade of metabolic disruptions, as illustrated in the signaling pathway below.
Caption: Signaling pathway of this compound's mode of action.
Comparative Efficacy of Group 10 Herbicides
While this compound and Bialaphos share the same active molecule, their efficacy can differ based on formulation and the metabolic activity of the target plant, which influences the conversion of Bialaphos to phosphinothricin.[1]
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound and related herbicides from various studies. Efficacy is often measured as the concentration required to inhibit growth by 50% (IC50), the effective dose to reduce plant biomass by 50% (ED50), or the herbicide rate causing 50% growth reduction (GR50).
Table 1: Minimal Inhibitory Concentrations of Group 10 Herbicides on Oil Palm Tissues
| Herbicide | Tissue Type | Minimal Inhibitory Concentration (mg/L) |
| Basta® (this compound formulation) | Embryogenic Calli | 10 |
| Basta® (this compound formulation) | Embryoids | 20 |
| This compound | Embryogenic Calli | 3 |
| This compound | Embryoids | 5 |
| Bialaphos | Embryogenic Calli | 3 |
| Bialaphos | Embryoids | 5 |
Data sourced from a study on transformed oil palm tissues.[5]
Table 2: Efficacy of this compound on Various Weed Species
| Weed Species | Application Rate (g ai/ha) | Weed Height (cm) | Adjuvant | Weed Control (%) | Time After Application |
| Common Ragweed (Ambrosia artemisiifolia) | 300 | 5-15 | None | 83-91 | 2-8 weeks |
| Common Ragweed (Ambrosia artemisiifolia) | 500 | 5-15 | None | 94-96 | 2-8 weeks |
| Common Lambsquarters (Chenopodium album) | 300 | < 5 | None | >90 | 4 weeks |
| Common Lambsquarters (Chenopodium album) | 500 | 15 | AMS | ~70 | 4 weeks |
| Velvetleaf (Abutilon theophrasti) | 500 | 15 | AMS | ~85 | 4 weeks |
| Redroot Pigweed (Amaranthus retroflexus) | 500 | 15 | AMS | >95 | 4 weeks |
| Sourgrass (Digitaria insularis) | <100 | 3 leaves | - | Adequate | 28 days |
| Sourgrass (Digitaria insularis) | ~200 | Tillering | - | Adequate | 28 days |
| Sourgrass (Digitaria insularis) | >400 | Pre-flowering | - | Adequate | 28 days |
Data compiled from studies on annual broadleaf weed control and sourgrass control.[6][7][8]
Table 3: Comparative Efficacy of this compound and Other Herbicides on Mixed Weed Flora
| Herbicide | Weed Coverage Reduction (%) (4 weeks post-treatment) | Weed Coverage Reduction (%) (12 weeks post-treatment) |
| This compound | >80 | 40-60 |
| Glyphosate | >80 | >65 |
| Imazapyr | >80 | >80 |
| Steam | >95 | >20 (after second application) |
Data from a comparative study on glyphosate alternatives.[9][10]
Experimental Protocols for Efficacy Assessment
Accurate and reproducible assessment of herbicide efficacy is crucial for research and development. Below are detailed methodologies for key experimental protocols.
Whole-Plant Efficacy Bioassay
This protocol outlines a standard method for assessing the efficacy of herbicides on whole plants in a controlled environment.
Caption: Workflow for a whole-plant herbicide efficacy bioassay.
Methodology:
-
Plant Material: Seeds of the target weed species are germinated in petri dishes or germination trays with a suitable substrate.[11][12]
-
Seedling Establishment: Once seedlings reach a specific growth stage (e.g., 2-3 true leaves), they are transplanted into individual pots containing a standardized soil mix.[11][12]
-
Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod to ensure uniform growth.[11][12]
-
Herbicide Application: Herbicides are applied at a specified growth stage using a cabinet sprayer calibrated to deliver a precise volume and pressure. A range of doses is used to establish a dose-response curve.[11][12]
-
Data Collection: At predetermined time points after application (e.g., 7, 14, and 21 days), visual assessments of plant injury are recorded. At the end of the experiment, the above-ground biomass is harvested, dried, and weighed.[11][12]
-
Data Analysis: The collected data is used to calculate the GR50 or ED50 values, which represent the herbicide dose required to cause a 50% reduction in growth or biomass compared to untreated control plants.[1]
In Vitro Glutamine Synthetase Inhibition Assay
This assay directly measures the inhibitory effect of herbicides on the glutamine synthetase enzyme.
Caption: Workflow for an in vitro glutamine synthetase inhibition assay.
Methodology:
-
Enzyme Extraction: Fresh plant tissue is homogenized in an ice-cold extraction buffer to isolate the glutamine synthetase enzyme. The extract is then centrifuged to remove cellular debris.[11][13]
-
Protein Quantification: The total protein concentration of the extract is determined using a standard method like the Bradford or BCA assay to ensure equal amounts of enzyme are used in each reaction.[13][14]
-
Inhibition Assay: The plant extract is incubated with a range of herbicide concentrations.[11]
-
Enzymatic Reaction: The enzymatic reaction is initiated by adding the substrates for glutamine synthetase (glutamate, ATP, and hydroxylamine for the transferase assay). The reaction is allowed to proceed for a specific time at a controlled temperature.[13][14]
-
Quantification of Activity: The reaction is stopped, and the amount of product formed (e.g., γ-glutamyl hydroxamate) is quantified spectrophotometrically.[13][14]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each herbicide concentration, and the data are used to determine the IC50 value, which is the concentration of the herbicide required to inhibit 50% of the enzyme's activity.
Conclusion
This compound and Bialaphos are the primary herbicides in Group 10, both acting through the inhibition of glutamine synthetase. Their efficacy as contact herbicides is particularly notable on annual broadleaf weeds. While their ultimate mode of action is the same, differences in formulation and the metabolic activation of Bialaphos can lead to variations in performance. The provided experimental protocols offer robust frameworks for the continued investigation and development of herbicides within this class and for understanding their comparative efficacy against a spectrum of weed species. The unique mode of action of Group 10 herbicides makes them a valuable tool in integrated weed management strategies, especially in combating resistance to other herbicide classes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. Biological and biochemical detection techniques for glufosinate | Weed Science | Cambridge Core [cambridge.org]
- 4. analyzeseeds.com [analyzeseeds.com]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 7. Sourgrass phenological stage and efficacy of this compound - Weed Control Journal [weedcontroljournal.org]
- 8. ccsenet.org [ccsenet.org]
- 9. mdpi.com [mdpi.com]
- 10. hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com [hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cambridge.org [cambridge.org]
- 13. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Safety Operating Guide
Proper Disposal of Glufosinate-Ammonium: A Guide for Laboratory Professionals
Effective management and disposal of Glufosinate-Ammonium are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound and its associated waste materials safely and in compliance with regulations. Adherence to these protocols is vital due to the chemical's toxic properties and potential environmental impact.[1][2]
Core Safety and Disposal Parameters
The following table summarizes the key operational stages for the proper disposal of this compound, from initial handling to final disposition of waste.
| Parameter | Guideline | Regulatory Compliance |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, protective clothing, and eye/face protection.[3] | Adhere to OSHA 29 CFR Part 1910.1200 and laboratory-specific safety protocols. |
| Waste Classification | Pesticide wastes are considered acutely hazardous.[1] | Disposal is governed by the Resource Conservation and Recovery Act (RCRA) and state/local laws.[4] |
| Prohibited Disposal Methods | Do not discharge into drains, surface waters, groundwater, or soil.[1] | Violation of disposal regulations can lead to significant penalties.[5] |
| Container Management | Use original or designated, properly labeled, sealed containers for waste.[6] | Follow EPA guidelines for pesticide container rinsing and disposal.[7][8] |
| Spill Management | Contain spills with absorbent, non-combustible material (e.g., sand).[1] | Report large spills to local environmental authorities as required.[1] |
| Approved Disposal Route | Use a licensed hazardous waste disposal facility or a high-temperature incinerator.[6][8] | Contact your State Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the procedural steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Preparation and Segregation of Waste:
-
Step 1.1: Designate a specific, labeled, and sealed container for this compound waste. Do not mix with other chemical waste.
-
Step 1.2: Ensure all personnel handling the waste are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3]
-
Step 1.3: Conduct all transfers of waste within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors or mists.[3]
2. Handling of Different Waste Streams:
-
Step 2.1: Unused or Excess this compound:
-
Keep the chemical in its original container whenever possible.
-
This is considered hazardous waste and must be disposed of through a licensed facility.[1] Do not attempt to neutralize it in the lab unless it is part of a documented and approved experimental procedure.
-
-
Step 2.2: Contaminated Labware (e.g., glassware, pipette tips):
-
Step 2.3: Contaminated Absorbent Materials from Spills:
-
Step 2.4: Empty Original Containers:
-
Empty the container completely.
-
Triple-rinse the container with an appropriate solvent.[7][8] Pour the rinsate into a designated hazardous waste container.[5][7]
-
To prevent reuse, puncture and crush the container after rinsing.[8]
-
Dispose of the crushed container in a licensed sanitary landfill or as directed by your institution's waste management program.[7][8]
-
3. Storage and Collection of Waste:
-
Step 3.1: Store all this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Step 3.2: Keep waste containers tightly closed and stored away from incompatible materials, food, and animal feed.[3]
-
Step 3.3: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) before handling.
References
- 1. cdms.net [cdms.net]
- 2. cdms.telusagcg.com [cdms.telusagcg.com]
- 3. adama.com [adama.com]
- 4. epa.gov [epa.gov]
- 5. Managing pesticide rinsate [blog-crop-news.extension.umn.edu]
- 6. echemi.com [echemi.com]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
Personal protective equipment for handling Glufosinate-Ammonium
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Glufosinate-Ammonium. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a herbicide that necessitates careful handling to prevent potential health hazards, which may include skin and eye irritation, respiratory tract irritation, and potential reproductive toxicity.[1][2][3] The following personal protective equipment (PPE) and procedures are based on standard safety data sheets and chemical handling guidelines.
Recommended Personal Protective Equipment (PPE)
When handling this compound, particularly in concentrated form, a comprehensive PPE strategy is required. The following table summarizes the recommended equipment.
| Body Part | Protection Level | Specific Recommendations & Quantitative Data |
| Hands | Chemical Resistance | Gloves: Chemical-resistant gloves are mandatory. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Recommended materials and specifications include: • Barrier Laminate • Butyl Rubber (≥14 mils) • Nitrile Rubber (≥14 mils) • Neoprene Rubber (≥14 mils) • Polyvinyl Chloride (PVC) (≥14 mils) • Viton® (≥14 mils)[4] |
| Eyes/Face | Splash & Vapor Protection | Protective Eyewear: Use chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards.[1][5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4] |
| Body | Skin Protection | Protective Clothing: Wear long-sleeved clothing or coveralls over a short-sleeved shirt and shorts.[1][4][6] For mixing, loading, or cleaning equipment, a chemical-resistant apron is also recommended.[4] |
| Feet | Splash & Spill Protection | Footwear: Chemical-resistant footwear plus socks are required.[4] |
| Respiratory | Inhalation Protection | Respirator: Use only in a well-ventilated area.[3] If ventilation is inadequate, or when facing concentrations above the exposure limit, an appropriate certified respirator is necessary.[1] For mixers/loaders supporting aerial applications, a dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) or a NIOSH-approved respirator with any N, R, P, or HE filter is required.[4] |
Operational Plan: PPE Procedures
Proper procedural discipline is as crucial as the equipment itself. Follow these steps for donning, doffing, and disposal of PPE.
1. Donning (Putting On) PPE Sequence:
-
Outer Garments: Put on coveralls and any required apron.
-
Footwear: Put on chemical-resistant boots.
-
Respirator: If required, perform a seal check and put on the respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Put on the correct chemical-resistant gloves, ensuring cuffs are pulled up over the sleeves of your coveralls.
2. Doffing (Taking Off) PPE Sequence to Prevent Contamination: The principle is to remove the most contaminated items first, touching the outside of used PPE only with gloved hands.
-
Wash Gloves: Thoroughly wash the outside of your gloves with soap and water before removing any other PPE.[7]
-
Remove Outer Garments: Remove the apron and/or coveralls, turning them inside out as you remove them to contain the contaminant.
-
Remove Boots: Wash boots before taking them off.
-
Wash Gloves Again: Wash the outside of your gloves again.[8]
-
Remove Eye/Face Protection: Remove the face shield or goggles from the back.
-
Remove Respirator: Remove the respirator from the back.
-
Final Glove Removal: Remove gloves by peeling them off from the cuff, turning them inside out. One hand should grab the other at the wrist to pull the glove off.[9]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Disposal Plan for Contaminated PPE
Proper disposal prevents cross-contamination and environmental release.[10]
-
Single-Use/Disposable PPE: Items like nitrile gloves and disposable coveralls should be placed in a designated hazardous waste container immediately after use.[8] Never reuse disposable PPE.[8]
-
Heavily Contaminated Items: Discard clothing and other absorbent materials that have been drenched or heavily contaminated with the product's concentrate.[4] Do not attempt to launder these items.
-
Reusable PPE:
-
Waste Disposal: Wastes resulting from the use of this compound that cannot be chemically reprocessed should be disposed of in a landfill approved for pesticide disposal or in accordance with applicable federal, state, or local procedures.[4]
Diagram 1: PPE Doffing and Decontamination Workflow
A procedural workflow for the safe removal of Personal Protective Equipment after handling chemicals.
References
- 1. mz.uplcorp.com [mz.uplcorp.com]
- 2. adama.com [adama.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdms.telusagcg.com [cdms.telusagcg.com]
- 5. fishersci.com [fishersci.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
